molecular formula C9H14Cl2N2 B1453244 Indolin-5-ylmethanamine dihydrochloride CAS No. 1242338-94-8

Indolin-5-ylmethanamine dihydrochloride

Cat. No.: B1453244
CAS No.: 1242338-94-8
M. Wt: 221.12 g/mol
InChI Key: NSMQMRVYUDOQRJ-UHFFFAOYSA-N
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Description

Indolin-5-ylmethanamine dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2 and its molecular weight is 221.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dihydro-1H-indol-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;;/h1-2,5,11H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMQMRVYUDOQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Indolin-5-ylmethanamine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Indolin-5-ylmethanamine Dihydrochloride: Properties, Synthesis, and Application

Introduction: The Strategic Value of the Indoline Scaffold

The indoline (2,3-dihydroindole) nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological value.[1] Unlike its aromatic counterpart, indole, the non-coplanar, saturated heterocyclic portion of indoline imparts distinct stereochemical and physicochemical properties, often leading to improved aqueous solubility and metabolic stability in drug candidates.[1] Indoline-containing molecules have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive effects.[1][2]

Within this important class of molecules, this compound emerges as a key strategic intermediate. Its structure provides two distinct points for chemical modification: the primary aminomethyl group at the 5-position and the secondary amine of the indoline ring. This bifunctionality allows for the systematic construction of diverse chemical libraries, making it a valuable building block for researchers and drug development professionals aiming to explore the structure-activity relationships (SAR) of novel indoline derivatives.[3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and expert insights into its application as a versatile precursor in modern drug discovery.

Core Chemical and Physical Properties

This compound is typically supplied as a solid, with purity levels often exceeding 97%.[4][5] The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for handling and subsequent chemical reactions.

PropertyDataReference(s)
CAS Number 1242338-94-8[4][5][6]
Molecular Formula C₉H₁₄Cl₂N₂[4][6][7]
Molecular Weight 221.13 g/mol [6][7]
IUPAC Name This compound[5]
InChI Key NSMQMRVYUDOQRJ-UHFFFAOYSA-N[5]
SMILES Cl.Cl.N1CCC2=CC(=CC=C12)CN[6]
Physical Form Solid[4][5]
Purity Typically ≥97%[4][5]
Safety and Handling

As a chemical intermediate, proper handling is imperative. The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[4][5][8]

  • H315: Causes skin irritation.[4][5][8]

  • H319: Causes serious eye irritation.[4][5][8]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[9][10] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[9]

Storage Conditions

For long-term stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] Depending on the supplier, recommended storage temperatures range from room temperature to -20°C to minimize degradation from moisture and atmospheric components.[4][5]

Synthesis and Characterization

A recently reported method details the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine as its dihydrochloride salt from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione.[3] This process is noteworthy as it achieves simultaneous deprotection of both the phthalimide and acetyl protecting groups in a one-pot reaction.

The causality behind this synthetic choice is efficiency. The phthalimide group is a robust protecting group for the primary amine, while the acetyl group protects the indoline nitrogen. The use of hydrazine hydrate specifically targets the cleavage of the phthalimide group, followed by acid-catalyzed hydrolysis (using concentrated HCl) to remove the acetyl group and form the final dihydrochloride salt.[3] This streamlined approach avoids multiple intermediate isolation steps, enhancing overall yield and process simplicity.

G A 2-((1-acetylindolin-5-yl)methyl) isoindoline-1,3-dione B Hydrazine Hydrate Methanol (Reflux) A->B Step 1: Phthalimide Deprotection C Intermediate Phthalhydrazide Adduct D Conc. HCl Water (70°C) C->D Step 2: Acetyl Deprotection & Salt Formation E Indolin-5-ylmethanamine dihydrochloride D->E F Filtration & Evaporation E->F Work-up G cluster_0 Core Intermediate cluster_1 Reaction Partners cluster_2 Resulting Scaffolds A Indolin-5-ylmethanamine dihydrochloride E Amide Derivative A->E F Sulfonamide Derivative A->F G Secondary Amine Derivative A->G B R-COCl (Acyl Chloride) B->E C R-SO₂Cl (Sulfonyl Chloride) C->F D R-CHO / NaBH(OAc)₃ (Reductive Amination) D->G

Application of the intermediate in generating diverse chemical scaffolds.

Experimental Protocols

The following protocols are provided for instructional purposes. All procedures should be conducted by trained personnel in a suitable laboratory setting.

Protocol: Synthesis of this compound[3]

This protocol is adapted from the synthesis described by Malin et al. (2019). [3]

  • Reaction Setup: To a solution of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione (2 g, 6.3 mmol) in methanol (20 mL), add hydrazine hydrate (1 mL, 31.6 mmol).

  • Phthalimide Deprotection: Reflux the mixture for 3 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After completion, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Acetyl Deprotection and Salt Formation: To the resulting residue, add water (10 mL) and concentrated hydrochloric acid (10 mL).

  • Reaction: Heat the mixture with stirring at 70°C for 3 hours. A precipitate (phthalhydrazide) will form.

  • Work-up: Cool the mixture and filter off the precipitate.

  • Isolation: Evaporate the aqueous filtrate to dryness under reduced pressure.

  • Purification: Wash the resulting solid residue with acetone and air dry to yield this compound.

Exemplary Protocol: N-Acylation for Amide Synthesis

This is a representative protocol illustrating the use of the title compound as an intermediate. Specific conditions may need to be optimized.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equiv.) in a suitable solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2-2.5 equiv.), to neutralize the dihydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add the desired acyl chloride or acid anhydride (1.0-1.1 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization as needed.

Conclusion

This compound is more than a mere chemical; it is a strategic tool for medicinal chemists. Its well-defined structure, dual points for functionalization, and straightforward synthesis make it an invaluable intermediate for constructing novel molecules with therapeutic potential. [1][3]A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the complex, multi-step syntheses that characterize modern drug discovery programs.

References

  • Appchem. This compound | 1242338-94-8 | C9H14Cl2N2. [Link]

  • Malin, A. A., et al. (2019). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • PubChem. (1H-indol-5-yl)methanamine | C9H10N2 | CID 54791. [Link]

  • Galez, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen. [Link]

  • Google Patents.
  • Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen. [Link]

  • Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Indole and indoline scaffolds in drug discovery. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

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A Guide to the Definitive Structure Elucidation of Indolin-5-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Certainty in Drug Development

In the landscape of modern pharmaceutical research, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Indolin-5-ylmethanamine, as a key intermediate or final compound, presents a common yet critical analytical challenge. The absolute and unambiguous confirmation of its chemical structure is not merely an academic exercise; it is a foundational requirement for advancing a candidate through the development pipeline. Regulatory submissions, the integrity of structure-activity relationship (SAR) studies, and the protection of intellectual property all hinge on the certainty of the molecular structure.

The Analytical Blueprint: A Multi-Technique, Convergent Strategy

G cluster_0 Initial Hypothesis & Bulk Properties cluster_1 Detailed Connectivity & Constitution cluster_2 Ultimate Confirmation HRMS High-Resolution MS (Molecular Formula) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) HRMS->NMR Confirms Elemental Composition Final Elucidated Structure: Indolin-5-ylmethanamine dihydrochloride HRMS->Final FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Confirms Functional Groups FTIR->Final XRAY X-Ray Crystallography (3D Atomic Map) NMR->XRAY Provides Model for Refinement NMR->Final XRAY->Final

Caption: Convergent workflow for structure elucidation.

Part I: Foundational Analysis - Molecular Composition and Functionality

Before delving into complex connectivity, we must first establish the fundamental properties of the molecule: its elemental composition and the functional groups it contains.

High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint
  • Expertise & Causality: Our first action is to determine the elemental composition. HRMS provides the exact mass of an ion with extremely high precision (typically < 5 ppm error), allowing for the unambiguous calculation of its molecular formula.[4] We employ Electrospray Ionization (ESI) in positive mode as it is a soft ionization technique ideal for protonating the amine functionalities of our analyte, yielding the [M+H]⁺ ion of the free base.

  • Experimental Protocol: ESI-TOF HRMS

    • Sample Preparation: Dissolve ~0.1 mg of Indolin-5-ylmethanamine dihydrochloride in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation.

    • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

    • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

    • Acquisition Parameters (Positive Ion Mode):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Mass Range: m/z 50-500

      • Acquisition Mode: Centroid, with an internal calibrant for real-time mass correction.

    • Data Analysis: Identify the monoisotopic peak for the protonated molecule and compare the measured m/z to the theoretical value calculated for the proposed formula.

  • Data Presentation: Molecular Formula Confirmation

ParameterTheoretical Value ([C₉H₁₂N₂ + H]⁺)Observed ValueMass Error (ppm)
Exact Mass 149.1073149.1071-1.34
  • Trustworthiness: A mass error of less than 5 ppm provides extremely high confidence in the assigned molecular formula of C₉H₁₂N₂, which corresponds to the free base form of the compound.[7][8] This foundational data point validates the starting point for all subsequent analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
  • Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of chemical bonds, providing a distinct fingerprint of the functional groups present.[6] For this compound, we anticipate characteristic absorptions for N-H bonds (from both the indoline nitrogen and the protonated amines), aromatic C-H and C=C bonds, and aliphatic C-H bonds. The salt form will significantly broaden and shift the N-H stretches compared to the free base.[9][10]

  • Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

    • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the diamond crystal of the ATR accessory.

    • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

    • Sample Collection: Apply pressure to ensure firm contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Data Processing: The instrument software automatically performs a background subtraction.

  • Data Presentation: Characteristic Vibrational Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3400-3200Medium, SharpN-H Stretch (Indoline NH)[9]
3100-2800Strong, BroadN⁺-H Stretches (Ammonium salts) & C-H (Aromatic/Aliphatic)
~2950MediumAsymmetric CH₂ Stretch (Aliphatic)
~2850MediumSymmetric CH₂ Stretch (Aliphatic)
~1610, 1580, 1490Medium-StrongC=C Aromatic Ring Stretching[11]
~1460MediumCH₂ Scissoring (Bending)
~880-800StrongC-H Out-of-plane bending for 1,2,4-trisubstituted benzene

Part II: The Molecular Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[12][13] It provides a detailed map of the carbon-hydrogen framework and, through a series of 2D experiments, reveals the exact connectivity between atoms.

  • Expertise & Causality: A single ¹H NMR spectrum is insufficient. A full suite of experiments is required for an unambiguous assignment.

    • ¹H NMR: Reveals the proton environment, including chemical shift, integration (proton count), and multiplicity (neighboring protons).

    • ¹³C NMR: Shows the number and electronic environment of unique carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (e.g., H-C-H or H-C-C-H).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting molecular fragments.

NMR Protocols
  • Experimental Protocol: NMR Data Acquisition

    • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

    • 1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C{¹H} spectra.

    • 2D Spectra Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC experiments using standard manufacturer pulse programs.

Data Interpretation & Synthesis

The power of NMR lies in the integration of all data. The HSQC allows for the direct assignment of protonated carbons. COSY confirms adjacent proton relationships. Finally, HMBC connects the puzzle pieces. For Indolin-5-ylmethanamine, the key HMBC correlations are those that link the methanamine group (H-1') to the aromatic ring (C-4, C-5, C-6) and those that confirm the fusion of the five-membered ring to the benzene core (e.g., correlations from H-3 to C-3a and C-4).

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Data Presentation: Consolidated NMR Assignments

The following table represents the expected data from a full NMR analysis in DMSO-d₆.

Positionδ ¹H (ppm) (mult., J in Hz, int.)δ ¹³C (ppm)Key HMBC Correlations (from ¹H to ¹³C)
1 (NH) ~5.5 (br s, 1H)-C-2, C-7a
2 ~3.0 (t, J=8.4, 2H)~47.0C-3, C-7a
3 ~3.4 (t, J=8.4, 2H)~29.5C-2, C-3a, C-4
3a -~125.0-
4 ~6.7 (d, J=7.8, 1H)~109.0C-3, C-5, C-6, C-7a
6 ~7.1 (s, 1H)~127.5C-4, C-5, C-7a, C-1'
7 ~7.2 (d, J=7.8, 1H)~125.5C-3a, C-5
7a -~152.0-
1' (CH₂) ~3.9 (s, 2H)~42.0C-4, C-5, C-6
NH₃⁺ ~8.3 (br s, 3H)-C-1'
5 -~135.0-

Part III: The Gold Standard - Single Crystal X-Ray Crystallography

  • Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence for the molecular constitution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[14][15][16] It provides a three-dimensional map of electron density in the solid state, revealing the precise spatial arrangement of every atom. This technique is definitive for confirming the location of substituents, the nature of the salt form (i.e., protonation sites and chloride ion positions), and intermolecular interactions like hydrogen bonding.[17][18]

  • Trustworthiness & Protocol: The primary challenge is experimental: growing a diffraction-quality single crystal. This is a self-validating step; if a high-quality crystal cannot be grown, the experiment cannot proceed.

    • Crystal Growth: A common method is slow evaporation. Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and allow the solvent to evaporate slowly and undisturbed over several days. Vapor diffusion techniques can also be employed.

    • Crystal Mounting & Data Collection: Mount a suitable crystal (typically < 0.5 mm, clear, with no visible fractures) on a goniometer head. Use a modern X-ray diffractometer, often with a copper or molybdenum X-ray source, to collect diffraction data as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods) and refined to fit the experimental data, resulting in a final atomic model.

  • Data Presentation: Key Crystallographic Parameters

ParameterExpected Value/Information
Chemical Formula C₉H₁₄Cl₂N₂
Formula Weight 221.13
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
a, b, c (Å) Unit cell lengths
α, β, γ (°) Unit cell angles
V (ų) Unit cell volume
Z Molecules per unit cell
Final R indices [I > 2σ(I)] R1 < 0.05 indicates a good refinement

Conclusion: A Synthesis of Unimpeachable Evidence

The structure of this compound is definitively established through a logical and convergent analytical workflow. High-resolution mass spectrometry confirmed the elemental formula. FTIR spectroscopy identified the requisite functional groups consistent with the dihydrochloride salt structure. An exhaustive suite of 1D and 2D NMR experiments provided an unambiguous map of the atomic connectivity. Finally, single-crystal X-ray crystallography delivered an absolute, three-dimensional confirmation of the molecular structure in the solid state. Each technique provides a layer of evidence that, when combined, creates a self-validating and unimpeachable structural assignment, meeting the most stringent standards required for pharmaceutical development and research.

References

  • Appchem. This compound | 1242338-94-8. Available from: [Link]

  • Rivera-Chávez, J., et al. (2002). Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. Journal of Mass Spectrometry, 37(8), 812-28. Available from: [Link]

  • Turesky, R. J., et al. (2005). Quantitation of 13 Heterocyclic Aromatic Amines in Cooked Beef, Pork, and Chicken by Liquid Chromatography−Electrospray Ionization/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 53(8), 3248-3258. Available from: [Link]

  • Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-637. Available from: [Link]

  • De la Calle, B., & Anklam, E. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 1040(1), 105-14. Available from: [Link]

  • Sokolova, R., et al. (2020). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2020(3), M1152. Available from: [Link]

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An In-depth Technical Guide on the Synthesis and Characterization of (2,3-dihydro-1H-indol-5-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure is a key feature in numerous natural products and pharmacologically active compounds. The strategic functionalization of the indoline ring system allows for the fine-tuning of a molecule's biological activity and physical properties. Specifically, the introduction of an aminomethyl group at the 5-position yields (2,3-dihydro-1H-indol-5-ylmethyl)amine, a versatile intermediate for the synthesis of a diverse array of disubstituted 1-(indolin-5-yl)methanamines. These derivatives are of significant interest for their potential pharmacological applications, including the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of a robust synthetic route to (2,3-dihydro-1H-indol-5-ylmethyl)amine and its detailed analytical characterization.

Strategic Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine

The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine is achieved through a multi-step process that involves the strategic use of protecting groups to ensure the desired regioselectivity and to facilitate the purification of intermediates. The chosen pathway commences with the commercially available 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, which already contains the core indoline structure with protected amino functionalities on both the indoline nitrogen and the exocyclic methylamine.

The key transformation involves the simultaneous deprotection of the phthalimide and acetyl groups to unveil the primary amine and the secondary amine of the indoline ring, respectively.[1][3] This is efficiently accomplished in a two-step, one-pot procedure. The first step utilizes hydrazine hydrate in methanol to cleave the phthalimide group. The subsequent addition of concentrated hydrochloric acid facilitates the hydrolysis of the acetyl group, yielding the dihydrochloride salt of the target compound. The free base, (2,3-dihydro-1H-indol-5-ylmethyl)amine, is then liberated by neutralization with a base.

This synthetic approach is advantageous due to its efficiency and the stability of the intermediates. The formation of the dihydrochloride salt not only aids in the removal of the acetyl group but also provides a stable, crystalline solid that is easily purified.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione Step1 Hydrazine hydrate, Methanol, Reflux Start->Step1 Intermediate Intermediate Phthalhydrazide Adduct Step1->Intermediate Step2 Conc. HCl, H2O, 70°C Intermediate->Step2 Salt (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride Step2->Salt Step3 40% NaOH (aq) to pH 9 Salt->Step3 Final (2,3-dihydro-1H-indol-5-ylmethyl)amine Step3->Final

Caption: Synthetic route to (2,3-dihydro-1H-indol-5-ylmethyl)amine.

Detailed Experimental Protocol

Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride [1]

  • A mixture of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione (2.0 g, 6.3 mmol) and hydrazine hydrate (1.0 mL, 31.6 mmol) in methanol (20 mL) is refluxed for 3 hours.

  • The excess methanol is removed under reduced pressure.

  • To the residue, water (10 mL) and concentrated hydrochloric acid (10 mL) are added.

  • The mixture is heated with stirring for 3 hours at 70 °C.

  • After cooling, the precipitate (phthalhydrazide) is removed by filtration.

  • The aqueous layer is evaporated to dryness.

  • The resulting residue is washed with acetone and dried in air to yield the product as a white solid.

Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine (Free Base) [1]

  • The dihydrochloride salt (1.0 g, 4.56 mmol) is dissolved in water (8 mL).

  • A 40% sodium hydroxide solution is added dropwise at room temperature until the pH of the solution reaches 9.

  • The aqueous solution is extracted with dichloromethane (2 x 10 mL).

  • The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product as a yellow oil.

Comprehensive Characterization

The structural confirmation of the synthesized (2,3-dihydro-1H-indol-5-ylmethyl)amine and its dihydrochloride salt is achieved through a combination of spectroscopic and spectrometric techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For the free base, characteristic absorption bands for the N-H and NH2 groups are observed.[1]

Functional GroupWavenumber (cm⁻¹)Description
N-H and NH₂ stretch3359, 3282, 3012Broad signals indicative of amine stretching vibrations.
C-H stretch2927, 2851Aliphatic C-H stretching.
N-H bend1615, 1496Bending vibrations of the amine groups.

The dihydrochloride salt shows shifts in these characteristic peaks due to the protonation of the amine groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise structure of the molecule, including the connectivity of atoms and the chemical environment of each proton and carbon.

¹H NMR Data (DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.45broad s2HNH₂
2.85t2HC3-H₂
3.37t2HC2-H₂
3.53s2HCH₂-NH₂
5.28broad s1HN1-H
6.41d1HAr-H
6.82d1HAr-H
6.98s1HAr-H

¹³C NMR Data (DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
29.3C3
45.7CH₂-N
46.7C2
108.0CH-Ar
123.4CH-Ar
125.8CH-Ar
128.8C-Ar
132.9C-Ar
151.1C-Ar
Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) [1] The electrospray ionization (ESI) time-of-flight (TOF) mass spectrum provides the accurate mass of the protonated molecule.

  • Calculated for C₉H₁₂N₂ [M+H]⁺: 149.1073

  • Found: 149.1067

Electron Ionization Mass Spectrometry (EI-MS) [1] The EI mass spectrum shows the molecular ion peak and characteristic fragment ions.

m/zRelative Intensity (%)Assignment
148100M⁺
13279[M - NH₂]⁺
11825
9112
3013

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. The simultaneous deprotection of the precursor, 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, offers a straightforward route to this valuable building block. The comprehensive characterization data, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, unequivocally confirms the structure of the synthesized compound. The availability of this synthetic protocol and the accompanying analytical data will be of significant value to researchers and scientists in the field of drug development and organic synthesis, enabling the exploration of novel derivatives with potential therapeutic applications.

References

  • Chmovzh, T. N., Shestakova, A. K., Melnikova, E. B., & Rakitin, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1249. [Link][1]

  • ResearchGate. (2021). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. [Link][3]

  • Li, J., et al. (2018). Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 61(24), 11398–11414. [Link][2]

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Foreword: The Enduring Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Indoline Derivatives

To the dedicated researcher, the molecular scaffold is both a foundation and a frontier. Among the pantheon of heterocyclic structures that have shaped modern medicine, the indoline core holds a place of distinction. A hydrogenated counterpart to the well-known indole, this "privileged scaffold" is a cornerstone in a vast array of natural products and clinically significant pharmaceuticals.[1][2][3] Its unique three-dimensional structure, arising from the saturated pyrrole ring, grants it a stereochemical complexity that its aromatic cousin lacks, opening distinct avenues for molecular design and biological interaction.

This guide is crafted not as a rigid review but as a technical resource for professionals in drug discovery. It is born from the perspective of an application scientist—one who bridges the gap between novel chemistry and validated biological function. Here, we will not merely list findings; we will explore the causality behind experimental design, dissect the mechanisms that confer activity, and provide robust, field-tested protocols to empower your own research. Our journey will take us from the rationale of molecular design to the intricacies of in vitro assays and the validation of in vivo models, presenting a holistic view of the therapeutic promise held within novel indoline derivatives.

The Indoline Core: Strategic Design and Synthesis

The therapeutic potential of an indoline derivative is fundamentally tied to its chemical architecture. Unlike the planar indole, the non-aromatic five-membered ring of indoline provides a flexible, three-dimensional scaffold that can be strategically modified to optimize interactions with biological targets. The rationale behind synthesizing new derivatives is rooted in establishing a clear Structure-Activity Relationship (SAR).

Key positions for synthetic modification are the nitrogen atom (N-1) and the benzene ring, typically at the C-5 position.

  • N-1 Substitution: This is the most common and effective site for introducing diversity. Attaching side chains with varied functional groups—such as esters, amides, amines, or alcohols—has been shown to profoundly influence the compound's properties. For instance, the introduction of such chains is a proven strategy for developing highly potent antioxidant and anti-inflammatory agents.[4][5][6] The choice of the side chain dictates polarity, hydrogen bonding capability, and overall molecular shape, which are critical for target engagement.

  • Benzene Ring Substitution: The aromatic portion of the scaffold allows for finer tuning of electronic and lipophilic properties. The addition of electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH3) can alter the molecule's interaction with protein active sites and improve pharmacokinetic profiles.[4][5]

The following diagram illustrates these key modification sites on the core indoline scaffold.

G cluster_0 Indoline Scaffold cluster_1 Key Modification Sites Indoline N1 N-1 Position: - Attachment of diverse side chains (amines, esters, amides) - Modulates potency and specificity N1->Indoline  Primary site for  functionalization C5 C-5 Position (and others on ring): - Fine-tuning of electronics and lipophilicity (e.g., -Cl, -OCH3) - Improves pharmacokinetic properties C5->Indoline  Secondary site for  property tuning

Caption: Key sites for synthetic modification on the indoline scaffold.

A Spectrum of Biological Activities: Mechanisms and Validation

Novel indoline derivatives have demonstrated a remarkable breadth of biological activities. This versatility stems from the scaffold's ability to be tailored to interact with a wide range of biological targets. Below, we explore the most significant of these activities, the underlying mechanisms, and the quantitative data supporting them.

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are intertwined pathological states at the heart of numerous diseases. Indoline derivatives have emerged as exceptionally potent agents capable of modulating these processes at concentrations as low as the picomolar range.[4][5][6]

Causality and Mechanism: The primary mechanism involves the suppression of key inflammatory mediators in immune cells like macrophages. When stimulated by lipopolysaccharide (LPS), macrophages produce nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][6][7] Potent indoline derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and suppress the secretion of these cytokines.[8] This action is often mediated by the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[8] By preventing the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκBα, these compounds effectively shut down the inflammatory cascade at its source.[8]

The following diagram illustrates this proposed mechanism.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65->p65_p50 IκBα degradation, p65/p50 release Nucleus Nucleus p65_p50->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Indoline Novel Indoline Derivatives Indoline->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by novel indoline derivatives.

Data Presentation: Anti-inflammatory Potency

The following table summarizes the potent activity of representative indoline derivatives in vitro. The data highlight the ability of these compounds to protect macrophages from oxidative stress and reduce inflammatory markers.

Compound TypeCell LineAssay ConditionBiological EffectEffective Concentration RangeReference
N-1 substituted (ester, amine, amide, alcohol)RAW 264.7H₂O₂-induced cytotoxicityProtection against cell death1 pM - 1 nM[4][5][6]
N-1 substituted (ester, amine, amide, alcohol)RAW 264.7LPS-induced inflammationReduction of NO, TNF-α, and IL-6 levels1 pM - 1 nM[4][6]
Cinnamoyl tethered indoline (Compound 4b)RAW 264.7LPS-induced inflammationSuppression of IL-6, TNF-α, and iNOS expression; Upregulation of antioxidant gene HO-1Not specified[8]
Anticancer Activity

The indoline scaffold is a cornerstone of anticancer drug discovery, with derivatives demonstrating efficacy through multiple mechanisms of action.[9][10]

Causality and Mechanism:

  • Tubulin Polymerization Inhibition: A primary mechanism is the disruption of microtubule dynamics, which are essential for cell division.[10] Certain indoline derivatives act as potent tubulin inhibitors by binding to the colchicine binding site.[9] This interaction prevents the polymerization of tubulin into microtubules, leading to a collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[9][11]

  • Tyrosine Kinase Inhibition: Other derivatives are designed to selectively inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[12][13] By blocking the ATP binding pocket of these kinases, the compounds prevent ligand-dependent autophosphorylation, thereby halting downstream signaling pathways that drive cell proliferation and survival.[12]

  • Induction of Apoptosis: Beyond cell cycle arrest, some derivatives can directly induce programmed cell death by modulating mitochondrial calcium levels, suggesting a calcium-dependent apoptotic pathway.[14]

G cluster_cell Cancer Cell cluster_cycle Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest G2/M Arrest & Apoptosis M->Arrest Mitotic Catastrophe Tubulin α/β-Tubulin Dimers Microtubules Microtubules (Mitotic Spindle) Tubulin->Microtubules Polymerization Microtubules->M Required for Indoline Indoline Derivative (Tubulin Inhibitor) Indoline->Tubulin Binds to Colchicine Site

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's cytotoxic potency. The table below presents IC₅₀ values for representative indoline derivatives against various human cancer cell lines.

Compound ID/ClassCancer Cell Line(s)IC₅₀ Value (µM)Mechanism of ActionReference
Compound 9dKyse450, Kyse510 (Esophageal)1.49 - 2.08Tubulin Polymerization Inhibition[9]
Compound 9dMGC-803 (Gastric), A549 (Lung)1.84, 6.82Tubulin Polymerization Inhibition[9]
1,5-disubstituted indolin-2,3-dionesHL-60 (Leukemia)Not specifiedGrowth Inhibition[15]
Indole–oxadiazole-isoxazole hybridsMCF-7 (Breast)2.16 - 21.43EGFR Inhibition[16]
Compound 10b (penta-heterocycle)A549 (Lung), K562 (Leukemia)0.120, 0.010Antiproliferative[17]
Antimicrobial Activity

The rise of antibiotic-resistant pathogens is a global health crisis, creating an urgent need for new antimicrobial agents.[3][18] Indoline derivatives have shown promise as both direct-acting antimicrobials and as resistance-modifying agents that can restore the efficacy of existing antibiotics.[18][19]

Causality and Mechanism: Indoline-based compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungal pathogens.[20][21] One proposed mechanism for overcoming resistance is the inhibition of bacterial efflux pumps, such as the NorA pump in S. aureus, which are responsible for expelling antibiotics from the cell before they can reach their target.[21] By blocking these pumps, indoline derivatives can increase the intracellular concentration of co-administered antibiotics, thus restoring their effectiveness.

Core Experimental Protocols: A Guide to Self-Validating Systems

Scientific integrity demands that protocols be robust and self-validating. The following methodologies are standard in the field for evaluating the biological activities described above. They are presented in a step-by-step format to facilitate replication.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is fundamental for determining a compound's effect on cell viability and calculating IC₅₀ values. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Workflow Diagram:

G A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (allow adherence) A->B C 3. Treat with Indoline Derivatives (serial dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (formazan formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability and IC50 Value H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the novel indoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Measurement)

This protocol uses the Griess assay to quantify nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells. A reduction in nitrite levels indicates anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the indoline derivatives for 1-2 hours before inflammatory stimulation.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes. A purple/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and express the results as a percentage of the LPS-only control.

In Vivo Validation: From Cell Culture to Preclinical Models

While in vitro assays provide crucial data on potency and mechanism, they cannot predict a compound's behavior in a complex biological system. Therefore, in vivo validation is a critical step. The choice of model is paramount and must directly reflect the intended therapeutic application.

  • For Anti-inflammatory Agents: The carrageenan-induced paw edema model in mice or rats is a gold standard for acute inflammation.[8][22] Injection of carrageenan into the paw induces a localized inflammatory response, causing measurable swelling (edema). The efficacy of an indoline derivative is determined by its ability to reduce this swelling over several hours compared to a vehicle control.[22] Another robust model involves challenging mice with LPS to induce a systemic inflammatory response and measuring the subsequent elevation of cytokines in the brain and peripheral tissues.[4][6][23] This model directly validates the in vitro findings of cytokine suppression.

  • For Anticancer Agents: Xenograft models are commonly used. Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the indoline derivative. Efficacy is measured by the compound's ability to inhibit tumor growth over time compared to a control group.

The rationale for these models is their high translational relevance and their ability to provide integrated data on a compound's efficacy, toxicity, and basic pharmacokinetic properties within a living organism.

Conclusion and Future Horizons

The indoline scaffold is a testament to the power of privileged structures in medicinal chemistry. The research landscape clearly shows that novel derivatives of this core are not limited to a single mode of action but represent a versatile platform for developing therapeutics against a wide range of human diseases. From potent anti-inflammatory agents that act at picomolar concentrations to multi-mechanistic anticancer compounds and novel antimicrobials, the potential is vast.[4][9][18]

The path forward will involve leveraging our growing understanding of SAR to design next-generation compounds with enhanced specificity, improved pharmacokinetic profiles, and lower off-target toxicity. The exploration of new biological targets for indoline derivatives remains a fertile ground for discovery. As we continue to innovate in synthesis and biological evaluation, the indoline scaffold will undoubtedly remain at the forefront of the quest for new and more effective medicines.

References

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Pharmacological Potential of Disubstituted 1-(Indolin-5-yl)methanamines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] This technical guide focuses on a specific, underexplored subclass: disubstituted 1-(indolin-5-yl)methanamines. By virtue of their structural similarity to endogenous neurotransmitters like serotonin and dopamine, this chemical class presents a compelling starting point for the development of novel modulators of aminergic G protein-coupled receptors (GPCRs). We will provide an in-depth exploration of the synthetic strategies for accessing this scaffold, delineate the primary pharmacological hypotheses centered on dopamine D2/D3 and serotonin 5-HT1A receptors, and present a validated framework for their preclinical evaluation. This guide synthesizes field-proven insights with detailed, actionable protocols to empower researchers in drug development to effectively harness the therapeutic potential of this promising chemical series.

The Indoline Scaffold: A Foundation for CNS Drug Discovery

The indoline ring system is a recurring motif in a vast array of biologically active molecules.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presentation of pharmacophoric elements to biological targets, while also possessing favorable physicochemical properties that often translate to good oral bioavailability and central nervous system (CNS) penetration.[3] The inherent versatility of the indoline core allows for substitution at multiple positions, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[4] It is this proven utility that makes the indoline scaffold an attractive and rational starting point for new drug discovery campaigns, particularly those targeting CNS disorders.[1][2]

Synthetic Strategies for 1-(Indolin-5-yl)methanamine Derivatives

A robust and flexible synthetic route is paramount for the thorough exploration of a chemical scaffold's potential. The synthesis of disubstituted 1-(indolin-5-yl)methanamines is anchored by the preparation of a key aldehyde intermediate, which serves as a linchpin for diversification.

Synthesis of the Key Intermediate: 5-Formylindoline

The most direct and scalable approach to the target scaffold begins with 5-formylindoline. While several methods exist for its preparation, a common and effective route starts from 3-methyl-4-nitrobenzaldehyde, utilizing the Batcho-Leimgruber indole synthesis, which can then be reduced to the corresponding indoline.[5][6] This intermediate is the critical branching point for introducing the desired methanamine functionality.

Core Synthesis via Reductive Amination

Reductive amination is a powerful and widely used transformation for the synthesis of amines from carbonyl compounds.[7] In this context, it provides a direct and efficient method for converting 5-formylindoline into the desired 1-(indolin-5-yl)methanamine core.

The causality behind the choice of reducing agent is critical for success. While sodium borohydride (NaBH₄) can reduce both the intermediate imine and the starting aldehyde, more selective reagents are preferred for one-pot procedures.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice as it is a mild reagent that selectively reduces the iminium ion formed in situ, minimizing side reactions and often leading to higher yields under mild, weakly acidic conditions.[7] Alternatively, sodium cyanoborohydride (NaBH₃CN) is also highly effective for this transformation.[8]

The general workflow is depicted below:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Start 5-Formylindoline Imine Intermediate Iminium Ion Start->Imine Weak Acid Catalyst (e.g., AcOH) Amine Primary or Secondary Amine (R1R2NH) Amine->Imine Product Disubstituted 1-(Indolin-5-yl)methanamine Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: General Synthetic Workflow via Reductive Amination.
Library Diversification

This synthetic strategy is highly amenable to creating a diverse chemical library for structure-activity relationship (SAR) studies.

  • Amine Substituents (R¹, R²): A wide variety of commercially available primary and secondary amines can be used to install diverse N,N-disubstitutions on the methanamine nitrogen.

  • Indoline N-1 Position: The indoline nitrogen can be alkylated or acylated either before or after the reductive amination step to explore the impact of substitution at this position.

Primary Pharmacological Target Profile

The core structure of 1-(indolin-5-yl)methanamine bears a striking resemblance to the tryptamine scaffold found in serotonin and the phenethylamine scaffold of dopamine. This structural analogy forms the basis of the primary therapeutic hypothesis: that these compounds will act as ligands for dopamine and serotonin receptors.

Dopamine D₂/D₃ Receptor Agonism: A Potential Treatment for Parkinson's Disease

Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain.[9] The primary therapeutic strategy is to restore dopaminergic tone, often through the administration of dopamine receptor agonists.[10] The D₂ receptor is a major target for Parkinson's therapy, and newer non-ergot agonists often show high affinity for both D₂ and D₃ receptors.[10][11]

Compounds from the 1-(indolin-5-yl)methanamine class are hypothesized to act as D₂/D₃ receptor agonists. Agonist binding to these D₂-like receptors activates inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[12] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger, thereby modulating downstream cellular responses.[12][13]

G cluster_membrane Plasma Membrane D2R Dopamine D₂ Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gi->AC Inhibits Ligand 1-(Indolin-5-yl)methanamine (Agonist) Ligand->D2R Binds ATP ATP ATP->AC Substrate Response Downstream Cellular Response (e.g., Ion Channel Modulation) cAMP->Response Leads to

Caption: Canonical Dopamine D₂ Receptor Signaling Pathway.
Serotonin Receptor Modulation

The serotonergic system is implicated in a wide range of physiological and behavioral processes, including mood, emotion, and sleep.[14][15] Modulators of serotonin receptors, particularly 5-HT₁ₐ receptor agonists, are used in the treatment of anxiety and depression.[15][16] Given the structural similarity to serotonin, 1-(indolin-5-yl)methanamine derivatives may also possess significant affinity for various 5-HT receptor subtypes, offering potential therapeutic avenues in psychiatric disorders.[17]

A Framework for Preclinical Evaluation

A logical, stepwise progression from in vitro characterization to in vivo proof-of-concept is essential for validating the therapeutic hypothesis. The protocols described here represent a self-validating system, where the initial high-throughput in vitro assays qualify compounds for more resource-intensive in vivo studies.

G cluster_0 cluster_1 Primary In Vitro Screening cluster_2 Secondary In Vitro Profiling cluster_3 In Vivo Proof-of-Concept Lib Compound Library Synthesis Assay1 D₂ Receptor cAMP Assay Lib->Assay1 Assay2 5-HT₁ₐ Receptor Binding Assay Lib->Assay2 Selectivity Receptor Selectivity Panel (D₁, D₄, 5-HT₂ₐ, etc.) Assay1->Selectivity Potent Hits Arrestin β-Arrestin Recruitment Assay Selectivity->Arrestin PK Pharmacokinetics (Rodent) Arrestin->PK Selective Agonists PD Pharmacodynamics (e.g., 6-OHDA Model) PK->PD Lead Lead Candidate PD->Lead

Caption: Preclinical Drug Discovery Workflow.
In Vitro Characterization: Assessing Potency and Selectivity

The initial step is to determine if the synthesized compounds interact with the target receptor and elicit the desired functional response.

Protocol 4.1.1: Dopamine D₂ Receptor Agonist cAMP Inhibition Assay [12][13]

This assay quantifies a compound's ability to produce the canonical functional response of D₂ receptor activation: the inhibition of cAMP production.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as D₂ receptor agonists.

  • Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D₂ Receptor (long isoform).[12]

  • Principle: Intracellular cAMP levels are first artificially elevated using forskolin, an adenylyl cyclase activator. A D₂ agonist will activate the Gi/o pathway, inhibiting adenylyl cyclase and causing a measurable decrease in cAMP levels. This decrease is typically measured using competitive immunoassays (e.g., HTRF, ELISA).

  • Methodology:

    • Cell Plating: Seed the D₂-expressing cells into 384-well assay plates at a density to achieve ~90% confluency on the day of the assay. Culture overnight at 37°C, 5% CO₂.[12]

    • Compound Preparation: Prepare serial dilutions of test compounds and a reference agonist (e.g., dopamine or bromocriptine) in assay buffer (e.g., HBSS with 5 mM HEPES).

    • Assay Procedure: a. Remove culture medium from cells and replace with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes. b. Add test compounds to the appropriate wells. c. Immediately add forskolin (final concentration typically 1-10 µM) to all wells except the negative control. d. Incubate for 30 minutes at room temperature.

    • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., Cisbio HTRF cAMP Dynamic 2).

    • Data Analysis: Convert raw data to cAMP concentrations. Plot the percent inhibition of the forskolin response versus the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

In Vivo Proof-of-Concept: Models of Parkinson's Disease

Animal models are indispensable for evaluating a compound's therapeutic potential in a complex biological system.[18] For Parkinson's disease, neurotoxin-induced models that replicate the loss of dopaminergic neurons are standard in the field.[19][20]

Protocol 4.2.1: The 6-OHDA Rat Model of Parkinson's Disease [19]

The unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) or striatum of rats causes a near-complete loss of dopaminergic neurons on one side of the brain, creating a robust and reliable model of Parkinsonian motor deficits.

  • Objective: To assess the ability of a test compound to reverse motor deficits in a rat model of Parkinson's disease.

  • Principle: The unilateral loss of dopamine creates a motor asymmetry. Dopamine agonists will stimulate the denervated striatum, causing the animal to rotate contralaterally (away from the lesioned side). The rate of rotation is a direct measure of the compound's in vivo efficacy.

  • Methodology:

    • Pre-treatment: Administer a norepinephrine uptake inhibitor (e.g., desipramine) 30 minutes prior to surgery to protect noradrenergic neurons from the toxin.

    • Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA into the MFB of one hemisphere. Allow the animals to recover for 2-3 weeks for the lesion to fully develop.

    • Lesion Validation: Confirm the extent of the lesion by challenging the animals with a low dose of apomorphine, a non-selective dopamine agonist. Successful lesions will result in robust contralateral rotations.

    • Compound Testing: a. Administer the test compound via the desired route (e.g., subcutaneous, oral gavage). b. Place the animal in a circular test chamber equipped with an automated rotation sensor. c. Record the number of full 360° contralateral and ipsilateral rotations over a period of 60-90 minutes.

    • Data Analysis: Calculate the net contralateral rotations per minute. A dose-dependent increase in contralateral rotations indicates a positive therapeutic effect.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-(indolin-5-yl)methanamine scaffold allows for the elucidation of the relationship between chemical structure and biological activity, guiding the optimization of lead compounds.

Compound IDN-1 Substituent (Indoline)N,N-Substituents (Methanamine)D₂ EC₅₀ (nM)5-HT₁ₐ Ki (nM)
A-01 -H-CH₃, -CH₃150250
A-02 -H-CH₂CH₃, -CH₂CH₃55400
A-03 -H-n-Pr, -n-Pr8.2180
A-04 -HPyrrolidinyl15.595
B-01 -CH₃-n-Pr, -n-Pr6.5210
B-02 -CH₂CH₂OH-n-Pr, -n-Pr25.1350

Table 1: Hypothetical SAR data for a series of 1-(indolin-5-yl)methanamine derivatives. Data is for illustrative purposes.

Key Insights from Hypothetical Data:

  • Impact of N,N-Disubstitution: Increasing the size of the N-alkyl groups from methyl (A-01) to ethyl (A-02) and then to n-propyl (A-03) leads to a significant increase in potency at the D₂ receptor. This suggests a hydrophobic pocket in the receptor's binding site that can accommodate larger alkyl chains.

  • Cyclic vs. Acyclic Amines: Constraining the N,N-substituents into a pyrrolidine ring (A-04) maintains good potency, suggesting that the spatial orientation of the nitrogen lone pair and substituents is well-tolerated.

  • Role of the Indoline N-1 Substituent: A small alkyl group like methyl at the N-1 position (B-01) appears to be well-tolerated or slightly beneficial for D₂ potency compared to the unsubstituted analog (A-03). However, introducing a polar group like a hydroxyethyl moiety (B-02) significantly reduces potency, indicating that this region may be sterically or electronically sensitive.

Conclusion and Future Directions

The disubstituted 1-(indolin-5-yl)methanamine scaffold represents a promising and synthetically accessible platform for the discovery of novel CNS-active agents. The primary pharmacological rationale points towards the development of dopamine D₂/D₃ receptor agonists for neurodegenerative disorders such as Parkinson's disease, with a secondary potential for modulating serotonin receptors for psychiatric conditions. The clear synthetic pathway via reductive amination allows for rapid library generation, and the well-established in vitro and in vivo assays provide a robust framework for preclinical evaluation.

Future work should focus on a comprehensive exploration of the SAR to optimize both potency and selectivity. A key goal will be to identify compounds with preferential activity for D₂/D₃ receptors over other aminergic targets to minimize potential side effects. Furthermore, detailed pharmacokinetic studies will be crucial to ensure that lead candidates possess the necessary properties, such as blood-brain barrier penetration and metabolic stability, to be successful clinical candidates.

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A Technical Guide to Indolin-5-ylmethanamine Dihydrochloride: From a Core Scaffold to Diverse Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of Indolin-5-ylmethanamine dihydrochloride, a key molecular intermediate in medicinal chemistry. While direct pharmacological data on this specific compound is not extensively documented, its core indoline structure serves as a "privileged scaffold" for the synthesis of a wide array of biologically active molecules. This document elucidates the significance of this compound not as an end-effector, but as a critical starting point for developing potent and selective therapeutic agents. We will explore the synthesis, physicochemical properties, and, most importantly, the diverse mechanisms of action exhibited by its derivatives, ranging from receptor antagonism to enzyme inhibition. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Role of a Versatile Intermediate

This compound is a heterocyclic amine that has garnered interest primarily as a synthetic building block rather than a standalone therapeutic agent.[1] The indoline nucleus, a saturated analog of indole, is a cornerstone in numerous natural products and pharmaceuticals, prized for its structural rigidity and ability to engage in various biological interactions.[2][3][4] The presence of a primary aminomethyl group at the C5 position provides a chemically tractable handle for further molecular elaboration, enabling the exploration of vast chemical space.

A 2021 study published by MDPI highlights the synthesis of its freebase, (2,3-dihydro-1H-indol-5-ylmethyl)amine, emphasizing its utility as an "important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines" which hold potential for valuable pharmacological properties.[1] Therefore, this guide will focus on the mechanistic pathways unlocked by derivatives synthesized from this core structure, providing a forward-looking perspective on its application in drug discovery.

Physicochemical Characteristics and Synthesis Overview

A clear understanding of the starting material is fundamental to its application. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value
CAS Number 1242338-94-8[5]
Molecular Formula C₉H₁₄Cl₂N₂[5]
Molecular Weight 221.13 g/mol [5]
IUPAC Name indolin-5-ylmethanamine;dihydrochloride
Physical Form Solid

| Purity | Typically ≥97%[6] |

Synthesis Pathway

The synthesis of the parent amine from commercially available starting materials is a critical first step. A common route involves the deprotection of a more complex precursor. For example, (2,3-dihydro-1H-indol-5-ylmethyl)amine can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione through the simultaneous removal of both the phthalimide and acetyl protecting groups.[1] This process yields the target compound as its dihydrochloride salt, ensuring stability and improved handling characteristics.[1]

A 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione B Deprotection Step (e.g., Hydrazinolysis, Acid Hydrolysis) A->B Simultaneous Removal of Phthalimide & Acetyl Groups C This compound B->C Isolation as Dihydrochloride Salt

Caption: General synthesis workflow for Indolin-5-ylmethanamine.

The Indoline Scaffold: A Gateway to Diverse Biological Targets

The true value of Indolin-5-ylmethanamine lies in the pharmacological diversity of its derivatives. The indoline framework is a privileged structure that can be tailored to interact with a multitude of biological targets with high affinity and specificity.[2][4] By modifying the primary amine, researchers have successfully developed compounds that modulate key pathways involved in various disease states.

Mechanistic Insights from Key Derivative Classes

Mechanism of Action: α1-Adrenoceptor Antagonism

Several patents indicate that complex indoline derivatives are useful in the synthesis of α1-adrenoceptor blockers, such as Silodosin.[7][8][9] These agents are critical for treating conditions like benign prostatic hyperplasia (BPH).[8][9]

  • Core Mechanism: α1-adrenoceptors are G-protein coupled receptors (GPCRs) located on the smooth muscle of the prostate, bladder neck, and prostatic urethra. When activated by norepinephrine, they trigger a signaling cascade that leads to muscle contraction. Derivatives of the indoline scaffold can be designed to act as competitive antagonists at these receptors. By binding to the α1A-adrenoceptor subtype with high selectivity, they prevent norepinephrine from binding, leading to smooth muscle relaxation, improved urinary flow, and relief of BPH symptoms.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR α1-Adrenoceptor (GPCR) Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Norepi Norepinephrine (Agonist) Norepi->GPCR Indoline Indoline Derivative (Antagonist) Indoline->GPCR blocks

Caption: Signaling pathway of α1-adrenoceptor antagonism.

Mechanism of Action: Enzyme Inhibition

The indoline scaffold is also a versatile template for designing potent enzyme inhibitors. Its rigid structure can effectively position functional groups to interact with the active sites of various enzymes.

  • Dual 5-LOX/sEH Inhibition: A 2022 study in the Journal of Medicinal Chemistry described the discovery of indoline-based compounds that dually inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[10] The indoline moiety was observed to fit within the enzyme's active site near a critical iron atom, blocking substrate access and reducing the production of pro-inflammatory mediators.[10]

  • Kinase Inhibition (e.g., EGFR): The indole/indoline core is prevalent in kinase inhibitors used in oncology.[11][12] Derivatives can be synthesized to target the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). By occupying this site, they prevent the phosphorylation events that drive tumor cell proliferation and survival. A 2023 study detailed novel indole carboxamides that potently inhibited both wild-type and mutant forms of EGFR.[11]

cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Indoline Indoline-based Inhibitor Indoline->Enzyme Blocks Active Site

Sources

An In-depth Technical Guide to the Target Identification of Indolin-5-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The journey of a small molecule from a screening hit to a therapeutic candidate is contingent on a deep understanding of its mechanism of action, central to which is the identification of its molecular target(s). This guide provides a comprehensive, technically-grounded framework for the target identification and deconvolution of Indolin-5-ylmethanamine Dihydrochloride, a novel compound with therapeutic potential. As we currently lack specific target information for this molecule, this document will serve as a strategic workflow, guiding researchers through a multi-pronged approach that integrates computational prediction with robust experimental validation. Our objective is to not only identify the primary target but also to elucidate potential off-target interactions that could be crucial for understanding the compound's full pharmacological profile.[1][2]

Part 1: Foundational Strategy - A Multi-Modal Approach

The identification of a drug's target is rarely a linear process. A robust strategy employs orthogonal approaches to build a compelling case for a specific molecular interaction.[3] For this compound, we will construct a workflow that begins with broad, predictive in silico methods and progressively narrows down to specific, high-confidence interactions through rigorous biochemical and cellular validation. This approach is designed to be self-validating at each stage, ensuring that resources are directed towards the most promising candidates.

G A Ligand-Based Target Prediction B Reverse Docking & Structural Analysis A->B Cross-reference C Pathway & Network Analysis B->C Prioritize Targets D Chemical Proteomics: Affinity Chromatography-Mass Spectrometry C->D Guide Probe Design E Label-Free Methods: Thermal Proteome Profiling (TPP) C->E Inform Experimental Design F Biochemical Assays: Binding Affinity (SPR, ITC) D->F E->F G Cellular Target Engagement Assays F->G Confirm Functional Role F->G H Genetic Validation (siRNA/CRISPR) G->H Confirm Functional Role

Figure 1: A multi-modal workflow for target identification.

Part 2: Phase 1 - In Silico Target Prediction

Before embarking on resource-intensive experimental studies, computational methods can provide valuable initial hypotheses about the potential targets of this compound.[4] These approaches leverage the structural information of the compound and vast biological databases to predict interactions.

Ligand-Based Target Prediction

This method is predicated on the principle that structurally similar molecules often exhibit similar biological activities.[4] We will utilize cheminformatics tools to screen large databases of known bioactive compounds for molecules with structural similarity to Indolin-5-ylmethanamine.

Protocol:

  • Compound Preparation: Generate a 2D and 3D representation of Indolin-5-ylmethanamine.

  • Database Selection: Employ databases such as ChEMBL, PubChem, and DrugBank.

  • Similarity Search: Utilize algorithms like Tanimoto similarity based on molecular fingerprints (e.g., Morgan fingerprints).

  • Target Annotation: Compile a list of known targets for the structurally similar hits.

  • Data Analysis: Prioritize targets that appear frequently for compounds with high similarity scores.

Expected Output: A prioritized list of potential protein targets based on the known pharmacology of structurally related molecules. For instance, searches on indole-based structures frequently point towards interactions with serotonin receptors, kinases, or enzymes involved in tryptophan metabolism.[5][6][7]

Reverse Docking and Structural Analysis

Reverse docking screens a single ligand against a library of protein structures to predict potential binding partners.[4] This structure-based approach can identify potential targets that may not have been revealed through ligand similarity.

Protocol:

  • Protein Structure Library: Utilize a curated library of human protein crystal structures (e.g., from the Protein Data Bank - PDB).

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically evaluate the binding of Indolin-5-ylmethanamine to the active or allosteric sites of each protein in the library.

  • Scoring and Ranking: Rank the potential targets based on the predicted binding energy and the quality of the binding pose.

  • Interaction Analysis: Manually inspect the top-ranked poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions). Recent studies on other indoline derivatives have successfully used this approach to identify potential cancer-related protein targets.[8]

Table 1: Hypothetical Top Hits from In Silico Screening

RankPredicted TargetLigand-Based ScoreReverse Docking Score (kcal/mol)Rationale/Supporting Evidence
1Serotonin Receptor 5-HT1AHigh-8.5Many indole-based compounds have known affinity for serotonin receptors.[5][7]
2p38 MAPKModerate-7.9Indoline scaffolds have been explored as kinase inhibitors.
3Indoleamine 2,3-dioxygenase (IDO1)Moderate-7.2The indole structure is the natural substrate for IDO1.
4Epidermal Growth Factor Receptor (EGFR)Low-9.1Some indoline derivatives have shown inhibitory activity against EGFR.[6]

Part 3: Phase 2 - Experimental Target Identification

The predictions from Phase 1 must be validated experimentally. Chemical proteomics is a powerful discipline for the unbiased identification of small molecule-protein interactions directly in a biological system.[2][9][10]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and effective method for isolating binding partners from a complex protein mixture.[1][2] It involves immobilizing the small molecule on a solid support to "fish" for its targets in a cell lysate.

G cluster_0 Probe Synthesis cluster_1 Affinity Matrix Preparation cluster_2 Protein Enrichment cluster_3 Protein Identification A Synthesize Indolin-5-ylmethanamine with a linker arm B Immobilize the probe onto sepharose beads A->B C Incubate beads with cell lysate B->C D Wash away non-specific binders C->D E Elute bound proteins D->E F SDS-PAGE and In-gel Digestion E->F G LC-MS/MS Analysis F->G H Database Search & Protein ID G->H

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol:

  • Probe Synthesis: Synthesize a derivative of Indolin-5-ylmethanamine with a linker arm suitable for conjugation to a solid support (e.g., a short polyethylene glycol chain with a terminal carboxylic acid or amine). The linker position should be chosen carefully to minimize disruption of the putative binding pharmacophore.

  • Immobilization: Covalently attach the synthesized probe to activated sepharose beads.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Enrichment: Incubate the lysate with the affinity matrix. As a crucial control, also incubate lysate with beads that have not been conjugated with the compound, and perform a competitive elution with an excess of the free, unmodified this compound.

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Label-Free Target Identification

Label-free methods avoid the need for chemical modification of the compound, which can sometimes alter its binding properties.[2] Thermal Proteome Profiling (TPP) is a powerful label-free technique that identifies targets based on the principle that a protein's thermal stability changes upon ligand binding.

Protocol:

  • Cell Treatment: Treat intact cells or cell lysates with this compound and a vehicle control.

  • Heat Challenge: Aliquot the samples and heat them to a range of different temperatures.

  • Protein Extraction: Isolate the soluble protein fraction at each temperature (aggregated proteins are removed by centrifugation).

  • Quantitative Mass Spectrometry: Quantify the abundance of thousands of proteins in each sample using quantitative proteomics techniques (e.g., TMT or iTRAQ labeling followed by LC-MS/MS).

  • Data Analysis: Plot the melting curves for each protein. A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a direct interaction.

Part 4: Phase 3 - Hit Validation and Confirmation

The candidate proteins identified in Phase 2 must be rigorously validated to confirm that they are bona fide targets and that their modulation by this compound is responsible for the compound's biological effects.[11][12][13]

Biochemical Validation

Direct binding between the compound and the purified candidate protein should be confirmed and quantified.

Table 2: Biochemical Validation Techniques

TechniquePrincipleKey Output
Surface Plasmon Resonance (SPR) Immobilize the protein on a sensor chip and flow the compound over the surface. A change in the refractive index indicates binding.Kinetic parameters (kon, koff) and binding affinity (KD)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the protein in solution.Thermodynamic parameters (ΔH, ΔS) and binding affinity (KD) and stoichiometry (n)
Enzyme/Activity Assays If the target is an enzyme, measure the effect of the compound on its catalytic activity.IC50 or EC50 values
Cellular Target Engagement

It is crucial to demonstrate that the compound engages the target protein within a cellular context.

Cellular Thermal Shift Assay (CETSA): This is the in-cell application of the TPP principle on a single target. It confirms target engagement by showing a drug-induced stabilization of the target protein against thermal denaturation in intact cells or cell lysates.

Genetic Validation

Genetic methods provide the highest level of evidence linking a target to a cellular phenotype.[3]

Protocol:

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in a relevant cell line.

  • Phenotypic Analysis: Assess whether the genetic perturbation phenocopies the effect of treatment with this compound. For example, if the compound inhibits cell proliferation, does knocking down the target also inhibit proliferation?

  • Rescue Experiments: If a knockdown/knockout phenocopies the drug effect, attempt to rescue the phenotype by expressing a version of the target that is resistant to the knockdown/knockout but still sensitive to the drug.

Conclusion

The target identification of a novel compound like this compound is a systematic process of hypothesis generation and rigorous validation. By integrating computational predictions with unbiased experimental approaches like chemical proteomics and confirming hits with orthogonal biochemical and genetic methods, we can build a high-confidence dossier on its molecular mechanism of action. This in-depth understanding is the bedrock upon which successful preclinical and clinical development is built, ultimately de-risking the therapeutic program and increasing the probability of translating a promising molecule into a valuable medicine.[11]

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  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry. [Link]

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An In-depth Technical Guide to (2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydrochloride (CAS 1242338-94-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indoline Scaffold in Modern Drug Discovery

The indoline, or 2,3-dihydroindole, nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive framework for the design of targeted molecular probes and drug candidates. The inherent biological activities associated with indoline derivatives are vast and well-documented, spanning applications in oncology, infectious diseases, and central nervous system (CNS) disorders.[3][4]

Derivatives of the indoline scaffold have been extensively investigated as potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer.[5][6][7] Furthermore, the structural similarity of the indoline core to endogenous neurotransmitters has led to the development of potent ligands for serotonin receptors, highlighting their potential in the treatment of a range of neurological and psychiatric conditions.[8][9][10]

This technical guide focuses on a specific, yet highly versatile, member of this chemical class: (2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydrochloride (CAS 1242338-94-8). As a primary amine derivative of the indoline core, this compound serves as a crucial building block for the synthesis of a diverse array of more complex molecules. Its strategic functionalization allows for the exploration of structure-activity relationships (SAR) in various drug discovery programs. This guide will provide a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in pharmaceutical research, grounded in the established pharmacology of the indoline class.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physical and chemical data for (2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydrochloride.

PropertyValueSource(s)
CAS Number 1242338-94-8[11]
IUPAC Name indolin-5-ylmethanamine;dihydrochloride[11]
Synonyms (2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride[12]
Molecular Formula C₉H₁₄Cl₂N₂[11]
Molecular Weight 221.13 g/mol [1]
Appearance White solid[5]
Melting Point 211-213 °C[5]
Boiling Point Not applicable (decomposes)
Solubility Soluble in water and polar organic solvents such as DMSO and Methanol.[5][13]
Storage Temperature -20°C, sealed storage, away from moisture[11]

Spectroscopic Data

The structural integrity of (2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydrochloride has been rigorously confirmed through various spectroscopic techniques. The key spectral data are presented below, providing a reference for analytical characterization.

Technique Data
¹H-NMR (DMSO-d₆ + CF₃COOH, ppm, J/Hz): δ 3.17 (2H, t, J = 7.7), 3.69 (2H, t, J = 8.1), 4.01 (2H, d, J = 5.1), 7.41 (1H, d, J = 8.1), 7.49 (1H, m), 7.58 (1H, s), 8.61 (3H, broad s)[5]
¹³C-NMR (DMSO-d₆, ppm): δ 28.9 (CH₂), 41.9 (CH₂-N), 44.9 (CH₂-N), 119.7 (CH-Ar), 126.7 (CH-Ar), 129.1 (CH-Ar), 135.3 (C-Ar), 136.1 (C-Ar) 136.9 (C-Ar)[5]
IR (KBr) ν, cm⁻¹: 3434, 3003, 2885, 2799 (all NH₂ and NH), 2705, 2598, 2466 (all C-H), 1591 and 1576 (N-H), 1508, 1495, 1388, 1294, 1092, 914, 838, 593, 573, 431[5]
HRMS (ESI-TOF) calcd for C₉H₁₂N₂ [M + H]⁺ 149.1073; found m/z 149.1067[5]

Synthesis Protocol

The synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydrochloride can be achieved through a robust and high-yielding procedure.[5] The following protocol details the experimental steps, providing a clear and reproducible methodology.

Conceptual Workflow of the Synthesis

Synthesis_Workflow cluster_0 Step 1: Protection and Functionalization cluster_1 Step 2: Deprotection cluster_2 Step 3: Acidification and Isolation A Acetyl-protected indoline C 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione A->C Tscherniac-Einhorn Reaction B 2-(hydroxymethyl)isoindoline-1,3-dione B->C E (2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride C->E Reflux D Hydrazine hydrate in Methanol D->E G Final Product (CAS 1242338-94-8) E->G Treatment F Concentrated HCl F->G Kinase_Inhibition_Concept cluster_0 Drug Discovery Workflow cluster_1 Mechanism of Action A CAS 1242338-94-8 (Indoline Core) B Chemical Derivatization (e.g., acylation, alkylation) A->B C Library of Indoline Analogs B->C D Screening against Kinase Panel C->D E Lead Compound Identification D->E G Indoline-based Inhibitor E->G Informs design of F Kinase ATP-Binding Site H Inhibition of ATP Binding F->H Leads to G->F Binds to I Blockade of Downstream Signaling H->I J Anti-proliferative Effect I->J

Caption: Conceptual pathway for developing kinase inhibitors from CAS 1242338-94-8.

Applications in Central Nervous System (CNS) Drug Discovery

The structural resemblance of the indoline nucleus to neurotransmitters like serotonin has made it a valuable scaffold for developing agents that act on the CNS. [2][3]Indoline derivatives have been investigated as ligands for various serotonin receptors, including the 5-HT₁A and 5-HT₂A subtypes, which are implicated in the pathophysiology of anxiety, depression, and psychosis. [8][9][10]The methanamine side chain of CAS 1242338-94-8 is a common feature in many biogenic amines and can be readily modified to modulate receptor subtype selectivity and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydrochloride.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [11]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water). [11]* Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. [11]

Conclusion

(2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydrochloride (CAS 1242338-94-8) is a valuable and versatile chemical building block with significant potential in the field of drug discovery. Its straightforward synthesis and the presence of a reactive primary amine on the privileged indoline scaffold make it an ideal starting material for the generation of compound libraries targeting a wide range of biological targets. The established importance of indoline derivatives as kinase inhibitors and CNS-active agents provides a strong rationale for the continued exploration of novel compounds derived from this key intermediate. This technical guide provides the foundational chemical and physical data, along with a detailed synthetic protocol, to facilitate its use in advancing pharmaceutical research.

References

  • Ogurtsov, V. A., Chmovzh, T. N., & Rakitin, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1256. [Link]

  • Krzysztof, K., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 359. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

  • ACS Medicinal Chemistry Letters. (2022). Novel Indoline Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness and CNS Disorders. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Site name. [Link]

  • Google Patents. (n.d.). Indoline derivatives as serotonergic agents useful for the treatment of disorders related thereto.
  • Indolinones as promising scaffold as kinase inhibitors: a review. (2015). Current Topics in Medicinal Chemistry, 15(15), 1456-1476. [Link]

  • Kerzarea, D. R., & Khedekar, P. B. (2016). Indole Derivatives acting on Central Nervous System – Review. Journal of Pharmaceutical Sciences and Bioscientific Research, 6(1), 144-156. [Link]

  • Saini, T., Kumar, S., & Narasimhan, B. (2015). Central Nervous System Activities of Indole Derivatives: An Overview. Central Nervous System Agents in Medicinal Chemistry, 16(1), 19-28. [Link]

  • Nerella, R., Lingala, S., & Sarangapani, M. (2011). SYNTHESIS AND CNS ACTIVITY OF NEW INDOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 118-121. [Link]

  • Russell, M. G. N., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry, 44(22), 3589-3601. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Molecules, 29(18), 4333. [Link]

  • The development of indoleamine derivatives selective for subtypes of serotonin receptors (tryptamine, basilar artery, antagonist, ergoline, synthesis). (n.d.). UA Campus Repository. [Link]

  • Central Nervous System Activities of Indole Derivatives: An Overview. (2015). Central nervous system agents in medicinal chemistry. [Link]

  • Innocid. (n.d.). Safety data sheet. Retrieved from [Link]

  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (2021). Molecules, 26(21), 6496. [Link]

  • Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387. [Link]

  • Ogurtsov, V. A., Chmovzh, T. N., & Rakitin, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. ResearchGate. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Advanced Pharmaceutical Technology & Research, 13(Suppl 1), S1-S12. [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2021). Marine Drugs, 19(11), 633. [Link]

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In vitro screening of Indolin-5-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the In Vitro Screening of Indolin-5-ylmethanamine Dihydrochloride

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This compound, a representative of this class, presents a compelling starting point for drug discovery due to its structural similarities to endogenous monoamine neurotransmitters. This guide provides a comprehensive, field-proven framework for the systematic in vitro screening of this compound. We eschew a rigid, one-size-fits-all approach, instead presenting a logical, multi-phase screening cascade designed to first identify primary biological targets, then elucidate functional activity, and finally, assess initial safety and selectivity profiles. Each phase is built upon the principles of causality and experimental validation, providing researchers, scientists, and drug development professionals with the technical details and strategic insights necessary to thoroughly characterize novel chemical entities.

Rationale and Strategic Overview

The chemical architecture of Indolin-5-ylmethanamine—featuring a bicyclic indoline core and a primary amine separated by a methylene bridge—strongly suggests a potential affinity for proteins that recognize monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. These include G-Protein Coupled Receptors (GPCRs) and Solute Carrier (SLC) family transporters, which are critical regulators of synaptic transmission.[1][2]

Therefore, a rational screening strategy does not begin with random assay selection. It begins with a hypothesis-driven approach targeting these protein families. Our proposed cascade is designed to efficiently de-orphanize the compound's primary mechanism of action through a three-phase process:

  • Phase I: Primary Screening & Target Identification: A broad-based binding assay panel to identify high-affinity interactions with key monoamine receptors and transporters.

  • Phase II: Functional Characterization & Potency Determination: Cell-based functional assays to determine whether the compound acts as an agonist, antagonist, or inhibitor at the identified target(s).

  • Phase III: Initial Selectivity & Safety Profiling: Counter-screening and cytotoxicity assays to establish a preliminary therapeutic window and off-target liability profile.

This strategic workflow ensures that resources are focused on the most promising biological activities, providing a clear path from initial hit identification to lead characterization.

Phase I: Primary Screening - Target Identification via Radioligand Binding

Expertise & Experience: The foundational step in characterizing a novel compound is to determine where it binds. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its target, offering high sensitivity and robustness.[3][4] By employing a competitive binding format, we can efficiently screen Indolin-5-ylmethanamine against a panel of high-priority targets to determine its binding profile and calculate its inhibitory constant (Kᵢ).

The workflow for this phase involves incubating a target source (e.g., cell membranes expressing the receptor) with a known radioligand and varying concentrations of our test compound. The ability of Indolin-5-ylmethanamine to displace the radioligand is a direct measure of its binding affinity.[5]

cluster_0 Phase I: Primary Screening Workflow start Indolin-5-ylmethanamine (Test Compound) prep Prepare Serial Dilutions (e.g., 10⁻¹⁰ M to 10⁻⁵ M) start->prep assay Competitive Radioligand Binding Assay prep->assay panel Target Panel (Membrane Preparations) panel->assay separation Rapid Filtration (Separates Bound vs. Free Radioligand) assay->separation quantify Scintillation Counting (Measures Radioactivity) separation->quantify analysis Data Analysis (IC₅₀ → Kᵢ Calculation) quantify->analysis result Binding Affinity Profile (Kᵢ Values) analysis->result

Caption: Phase I Primary Screening Workflow.

Target Panel Selection

Based on the compound's structure, the primary screening panel should include:

  • Monoamine Transporters: Human Dopamine Transporter (hDAT), Human Serotonin Transporter (hSERT), Human Norepinephrine Transporter (hNET).

  • Key GPCRs: Human Dopamine Receptors (D₁, D₂), Human Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ).

Protocol: Competitive Radioligand Binding Assay (hDAT Example)

This protocol is a template and requires optimization for each specific target (e.g., choice of radioligand, incubation times).

Objective: To determine the binding affinity (Kᵢ) of Indolin-5-ylmethanamine for the human Dopamine Transporter (hDAT).

Materials:

  • Biological Source: Cell membranes from HEK293 cells stably expressing hDAT.[6]

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[6]

  • Test Compound: this compound.

  • Reference Compound (for non-specific binding): GBR 12909 (10 µM final concentration).[7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Equipment: 96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, scintillation counter.

Methodology:

  • Membrane Preparation: Thaw hDAT-expressing cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µg per well (requires optimization).[7]

  • Assay Setup: In a 96-well plate, add the following components in triplicate to a final volume of 250 µL:

    • Total Binding: 50 µL assay buffer + 50 µL [³H]WIN 35,428 + 150 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL reference compound + 50 µL [³H]WIN 35,428 + 150 µL membrane suspension.

    • Competitive Binding: 50 µL of Indolin-5-ylmethanamine dilutions (ranging from 10⁻¹⁰ M to 10⁻⁵ M) + 50 µL [³H]WIN 35,428 + 150 µL membrane suspension.[8]

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the reaction by rapidly filtering the plate contents through the glass fiber filter mat using a cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) for each well using a scintillation counter.[9]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of Indolin-5-ylmethanamine.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the target.[8]

Data Presentation: Hypothetical Primary Screening Results
TargetRadioligandKᵢ of Indolin-5-ylmethanamine (nM)
hDAT [³H]WIN 35,42825.4
hSERT [³H]Citalopram>10,000
hNET [³H]Nisoxetine875.2
hD₂ Receptor [³H]Spiperone78.6
h5-HT₂ₐ Receptor [³H]Ketanserin1,240

Interpretation: These hypothetical results identify hDAT and the hD₂ receptor as primary, high-affinity targets ("hits") for Indolin-5-ylmethanamine, warranting further functional investigation. The compound shows weaker affinity for hNET and poor affinity for hSERT and h5-HT₂ₐ.

Phase II: Functional Characterization of Hits

Expertise & Experience: Identifying a binding interaction is only the first step. A compound can be an activator (agonist), an inhibitor (antagonist), or simply a binder with no functional effect. Phase II assays are designed to elucidate the functional consequences of the binding events discovered in Phase I.[10] For each identified "hit," we must select an appropriate functional assay.

  • For the Dopamine Transporter (hDAT): A neurotransmitter uptake assay directly measures the transporter's function—the reuptake of dopamine from the extracellular space.[11]

  • For the Dopamine D₂ Receptor (hD₂): The D₂ receptor is a Gᵢ-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[12] Therefore, a cAMP assay is the appropriate functional readout.

cluster_1 Gᵢ-Coupled GPCR Signaling Pathway ligand Dopamine or Agonist Ligand receptor D₂ Receptor (GPCR) ligand->receptor Binds gprotein G-Protein (αᵢ, β, γ) receptor->gprotein Activates ac Adenylyl Cyclase (AC) gprotein->ac Inhibits atp ATP camp cAMP (Second Messenger) atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: Simplified Gᵢ signaling pathway for the D₂ receptor.

Protocol 1: Dopamine Uptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of Indolin-5-ylmethanamine at inhibiting dopamine uptake via hDAT.

Materials:

  • Cells: HEK293 cells stably expressing hDAT, seeded in a 96-well plate.[11]

  • Radiolabeled Substrate: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Reference Inhibitor: Nomifensine (10 µM for non-specific uptake).[7]

  • Equipment: Scintillation counter.

Methodology:

  • Cell Plating: Seed hDAT-expressing cells in a 96-well plate and grow overnight to form a confluent monolayer.[11]

  • Pre-incubation: Aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer. Add 100 µL of uptake buffer containing varying concentrations of Indolin-5-ylmethanamine (or reference inhibitor/vehicle) to the wells. Incubate at 37°C for 15-20 minutes.[7]

  • Uptake Initiation: Initiate the uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).[7]

  • Incubation: Incubate the plate at 37°C for exactly 10 minutes. This timing is critical for measuring the initial rate of uptake.[11]

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS.

  • Lysis & Quantification: Lyse the cells with 50 µL of scintillation cocktail. Seal the plate and quantify the radioactivity in a microplate scintillation counter.[11]

  • Data Analysis: Calculate the percentage inhibition of dopamine uptake at each concentration of the test compound relative to controls. Use non-linear regression to determine the IC₅₀ value.

Protocol 2: cAMP HTRF Assay for Gᵢ-Coupled Receptors

Objective: To determine if Indolin-5-ylmethanamine acts as an agonist or antagonist at the hD₂ receptor and to quantify its potency (EC₅₀ or IC₅₀).

Principle: This assay uses Homogeneous Time-Resolved Fluorescence (HTRF), a competitive immunoassay format. A decrease in the HTRF signal corresponds to an increase in intracellular cAMP, while an increase in the signal indicates a decrease in cAMP.[13][14]

Materials:

  • Cells: CHO or HEK293 cells stably expressing the hD₂ receptor.

  • Reference Agonist: Quinpirole.

  • cAMP Stimulant: Forskolin (used to elevate basal cAMP levels to measure inhibition).

  • HTRF Assay Kit: Commercially available kit (e.g., from Cisbio) containing Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.[12]

  • Equipment: HTRF-compatible microplate reader.

Methodology (Antagonist Mode):

  • Cell Plating: Plate hD₂-expressing cells in a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of Indolin-5-ylmethanamine to the wells and incubate for a pre-determined time.

  • Agonist Stimulation: Add a fixed concentration of the reference agonist Quinpirole (typically its EC₈₀ concentration) mixed with Forskolin. This mixture will stimulate the cells to reduce their cAMP levels.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (Eu³⁺-antibody and d2-cAMP) as per the manufacturer's protocol.[15]

  • Incubation: Incubate for 60 minutes at room temperature.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[14]

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot it against the log concentration of Indolin-5-ylmethanamine. An antagonist will reverse the inhibitory effect of Quinpirole, leading to a dose-dependent decrease in the HTRF signal. Determine the IC₅₀ value from the resulting curve. A similar protocol run in the absence of a reference agonist can test for agonist activity.

Data Presentation: Hypothetical Functional Assay Results

Table 2: hDAT Uptake Inhibition

Compound IC₅₀ (nM)
Indolin-5-ylmethanamine 48.7

| Nomifensine (Control) | 15.1 |

Table 3: hD₂ Receptor Functional Activity

Assay Mode Compound Result Potency (nM)
Agonist Indolin-5-ylmethanamine No Activity >10,000

| Antagonist | Indolin-5-ylmethanamine | Antagonist | IC₅₀ = 112.5 |

Interpretation: The functional data suggest that Indolin-5-ylmethanamine is a potent inhibitor of the dopamine transporter and a moderately potent antagonist of the D₂ receptor. This dual-action profile is a significant finding and directs the next steps of the investigation.

Phase III: Initial Selectivity & Safety Profiling

Expertise & Experience: A potent compound is not necessarily a good drug candidate. It must also be selective for its intended target(s) and non-toxic to cells at therapeutic concentrations. Phase III establishes this initial therapeutic window.

Selectivity: The binding data from Phase I provides an initial measure of selectivity (e.g., selectivity for DAT over SERT and NET). This can be expanded by running the compound through broader counter-screening panels (e.g., against other GPCRs, ion channels, and kinases).

Cytotoxicity: It is crucial to ensure that the observed functional activity is not an artifact of the compound killing the cells. Cytotoxicity assays measure cell health and membrane integrity. The Lactate Dehydrogenase (LDH) release assay is a common method that quantifies the release of this cytosolic enzyme into the culture medium upon cell membrane damage.[16][17]

cluster_2 Overall In Vitro Screening Cascade start Test Compound phase1 Phase I: Primary Binding Screen (DAT, SERT, NET, GPCRs) start->phase1 hit Identify 'Hits' (e.g., DAT, D₂) phase1->hit phase2 Phase II: Functional Assays (Uptake, cAMP) hit->phase2 High Affinity no_hit Inactive or Non-selective hit->no_hit Low Affinity activity Confirm Activity (Inhibitor, Antagonist) phase2->activity phase3 Phase III: Safety/Selectivity (Cytotoxicity, Counter-Screening) activity->phase3 Confirmed no_activity Binder Only (No Function) activity->no_activity No Function profile Lead Candidate Profile (Potency, Selectivity, Safety) phase3->profile

Sources

Spectroscopic Characterization of Indolin-5-ylmethanamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Indolin-5-ylmethanamine dihydrochloride (CAS No. 1242338-94-8), a key intermediate in the synthesis of various biologically active compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction to this compound

Indolin-5-ylmethanamine, and its dihydrochloride salt, are important building blocks in medicinal chemistry. The indoline scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] Accurate and thorough characterization of intermediates like this compound is paramount for ensuring the identity, purity, and quality of subsequent drug candidates. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous structural confirmation. This guide delves into the ¹H NMR, ¹³C NMR, IR, and MS data that collectively define the molecular signature of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in a deuterated solvent, typically DMSO-d₆, often with a small amount of trifluoroacetic acid (TFA) to ensure protonation and improve signal resolution.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.61broad s3H--NH₃⁺ (aminomethyl group)
7.58s1H-Ar-H
7.49m1H-Ar-H
7.41d1H8.1Ar-H
4.01d2H5.1-CH₂-NH₃⁺
3.69t2H8.1Indoline-CH₂-N
3.17t2H7.7Indoline-CH₂-C

Data sourced from Latyshev et al., 2021.[1]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a clear fingerprint of the this compound structure.[1]

  • Aromatic Region (7.41-7.58 ppm): The signals in this region correspond to the three protons on the benzene ring of the indoline core. The doublet at 7.41 ppm with a coupling constant of 8.1 Hz is characteristic of an ortho-coupled proton. The multiplet and singlet at 7.49 and 7.58 ppm, respectively, account for the remaining aromatic protons.

  • Methylene Bridge (4.01 ppm): The doublet at 4.01 ppm integrates to two protons and is assigned to the methylene group attached to the protonated amine (-CH₂-NH₃⁺). The coupling (J = 5.1 Hz) is likely due to the adjacent NH₃⁺ protons, although this coupling can sometimes be broadened or absent due to exchange.

  • Indoline Ring Protons (3.17 and 3.69 ppm): The two triplets at 3.17 and 3.69 ppm are characteristic of the two methylene groups of the indoline ring. Their triplet multiplicity arises from coupling to the adjacent methylene group protons.

  • Ammonium Protons (8.61 ppm): The broad singlet at 8.61 ppm, integrating to three protons, is indicative of the ammonium protons (-NH₃⁺) of the primary amine, which is protonated in the dihydrochloride salt. The broadness of this signal is a common feature due to quadrupolar relaxation and chemical exchange.

Experimental Protocol for ¹H NMR

The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of an amine dihydrochloride salt.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of DMSO-d₆ is advantageous for its ability to dissolve polar salts and for its high boiling point.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and shim the probe to optimize the magnetic field homogeneity. This is a critical step for achieving high-resolution spectra.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typical parameters for a 400 MHz spectrometer would include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (to improve signal-to-noise ratio)

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR Spectral Data (of the Free Base)
Chemical Shift (δ, ppm)Assignment
151.1C-Ar (quaternary)
132.9C-Ar (quaternary)
128.8C-Ar (quaternary)
125.8CH-Ar
123.4CH-Ar
108.0CH-Ar
46.7CH₂-N (indoline)
45.7CH₂-N (aminomethyl)
29.3CH₂ (indoline)

Data sourced from Latyshev et al., 2021.[1]

Interpretation and Extrapolation for the Dihydrochloride Salt

The ¹³C NMR spectrum of the free base shows nine distinct carbon signals, consistent with the molecular structure. Upon formation of the dihydrochloride salt, slight shifts in the carbon resonances are expected, particularly for the carbons closest to the protonated amine groups.

  • Aromatic Carbons: The signals between 108.0 and 151.1 ppm correspond to the six carbons of the aromatic ring. Three are quaternary (C-Ar) and three are methine (CH-Ar) carbons.

  • Aliphatic Carbons: The signals at 46.7, 45.7, and 29.3 ppm are assigned to the aliphatic carbons. The two signals in the 45-47 ppm range are from the methylene carbons attached to nitrogen atoms. The signal at 29.3 ppm is from the remaining indoline methylene carbon.

  • Effect of Protonation: For the dihydrochloride salt, the chemical shifts of the carbons adjacent to the nitrogen atoms (the aminomethyl -CH₂- and the indoline -CH₂-N-) would likely experience a downfield shift due to the inductive effect of the positive charge on the protonated nitrogen atoms.

Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of solvent) due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Tune and shim the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • A wider spectral width (e.g., 0-220 ppm) is used.

  • Data Processing: The processing steps (Fourier transform, phasing, referencing) are analogous to those for ¹H NMR. The solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm) is used for referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound was recorded as a KBr pellet.[1]

Wavenumber (ν, cm⁻¹)Assignment
3434N-H and O-H stretching (adsorbed water)
3003Aromatic C-H stretching
2885, 2799Aliphatic C-H stretching and N-H stretching
2705, 2598, 2466C-H stretching
1591, 1576N-H bending
1508, 1495Aromatic C=C stretching

Data sourced from Latyshev et al., 2021.[1]

Interpretation of the IR Spectrum

The IR spectrum exhibits characteristic absorption bands that confirm the presence of the key functional groups.[1]

  • N-H Stretching: The broad band at 3434 cm⁻¹ is likely a combination of N-H stretching from the ammonium and secondary amine groups, as well as O-H stretching from any residual moisture in the KBr pellet. The bands at 2885 and 2799 cm⁻¹ also have contributions from N-H stretching.

  • C-H Stretching: The absorption at 3003 cm⁻¹ is typical for aromatic C-H stretching, while the series of bands between 2466 and 2885 cm⁻¹ are characteristic of aliphatic C-H stretching.

  • N-H Bending: The peaks at 1591 and 1576 cm⁻¹ are assigned to the bending vibrations of the N-H bonds in the ammonium and indoline amine groups.

  • Aromatic C=C Stretching: The absorptions at 1508 and 1495 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[2][3]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar.

    • Briefly but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will cause the KBr to fuse into a transparent or translucent pellet containing the dispersed sample.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for IR analysis (KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule.

Mass Spectrometry Data

The high-resolution mass spectrum was obtained using electrospray ionization (ESI).[1] While the specific m/z for the dihydrochloride is not reported, the data for the free base is available.

Techniquem/z (I, %)Assignment
EI, 70 eV148 (100)[M]⁺ (molecular ion of free base)
132 (79)[M - NH₂]⁺

Data sourced from Latyshev et al., 2021.[1]

Interpretation and Extrapolation for the Dihydrochloride Salt
  • Free Base Analysis: The electron ionization (EI) mass spectrum of the free base shows a molecular ion peak at m/z 148, which corresponds to the molecular weight of Indolin-5-ylmethanamine (C₉H₁₂N₂). The major fragment at m/z 132 results from the loss of the amino group (-NH₂).

  • ESI-HRMS of the Dihydrochloride: For the dihydrochloride salt analyzed by ESI-HRMS in positive ion mode, one would expect to observe the protonated molecule of the free base, [M+H]⁺, at an m/z corresponding to the exact mass of C₉H₁₃N₂⁺. The high resolution of the measurement would allow for the confirmation of the elemental formula. The expected exact mass for [C₉H₁₂N₂ + H]⁺ is approximately 149.1073.

Experimental Protocol for ESI-HRMS

The following is a general procedure for obtaining an ESI-HRMS spectrum of a small organic molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL for infusion or injection.

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a liquid chromatography (LC) system, or the sample can be introduced directly via a syringe pump (infusion).

    • The ESI source is operated in positive ion mode.

    • The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source, where it is nebulized and ionized.

    • The ions are transferred into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer).

    • The mass spectrum is recorded over a relevant m/z range.

  • Data Analysis:

    • The exact mass of the ion of interest (e.g., the [M+H]⁺ peak) is determined.

    • This exact mass is used in a formula calculator, along with isotopic pattern matching, to confirm the elemental composition of the ion.

Caption: Workflow for ESI-HRMS analysis.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a robust and unambiguous structural confirmation of this compound. The ¹H NMR spectrum clearly defines the proton environment, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This comprehensive characterization is essential for ensuring the quality and identity of this important synthetic intermediate in research and development settings.

References

  • Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link][2]

  • Kintek Solution. (n.d.). What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy. Retrieved from [Link][3]

  • Latyshev, G. V., Chmovzh, T. N., & Rakitin, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1263. [Link][1]

Sources

Methodological & Application

In Vitro Application Notes and Protocols for Indolin-5-ylmethanamine Dihydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Indolin-5-ylmethanamine Dihydrochloride

This compound is a synthetic compound featuring an indoline scaffold, a privileged structure in medicinal chemistry. Emerging research has identified this molecule as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). This dual-action mechanism positions this compound as a compelling candidate for the development of novel anti-inflammatory therapeutics. By simultaneously targeting two key enzymatic pathways in the arachidonic acid cascade, this compound offers a multi-pronged approach to modulating inflammatory responses.

The 5-LOX enzyme is a critical player in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. Soluble epoxide hydrolase, on the other hand, degrades anti-inflammatory and analgesic epoxy-fatty acids. Inhibition of sEH, therefore, serves to stabilize and enhance the beneficial effects of these endogenous mediators. The dual inhibition of 5-LOX and sEH by this compound presents a synergistic strategy to both suppress the production of pro-inflammatory leukotrienes and augment the levels of anti-inflammatory epoxy-fatty acids.

This comprehensive technical guide provides detailed in vitro protocols for researchers, scientists, and drug development professionals to investigate the biological activity of this compound. The subsequent sections will detail methodologies for characterizing its enzymatic inhibition of 5-LOX and sEH, as well as its functional effects in a cell-based model of inflammation.

I. Compound Handling and Preparation

Safety Precautions

Researchers should handle this compound with appropriate safety measures. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information. As a general guideline for indoline derivatives, it is prudent to:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Preparation of Stock Solutions

For in vitro assays, this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

Protocol for 10 mM DMSO Stock Solution:

  • Calculate the required mass:

    • Molecular Weight of this compound (C9H14Cl2N2): 221.13 g/mol

    • To prepare 1 mL of a 10 mM stock solution, weigh out 2.21 mg of the compound.

  • Dissolution:

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

II. Enzymatic Inhibition Assays

The following protocols are designed to determine the inhibitory potency (IC50) of this compound against its putative targets, 5-LOX and sEH.

5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This assay measures the production of conjugated dienes from a suitable substrate, such as linoleic or arachidonic acid, by 5-LOX.

Table 1: Reagents and Materials for 5-LOX Inhibition Assay

Reagent/MaterialDescription
5-Lipoxygenase (human recombinant)Enzyme source
Linoleic acid or Arachidonic acidSubstrate
Assay Buffer0.1 M Tris-HCl, pH 7.4
This compoundTest compound
ZileutonPositive control inhibitor
DMSOSolvent for compounds
96-well UV-transparent microplateAssay plate
SpectrophotometerDetection instrument

Protocol:

  • Prepare Reagents:

    • Dilute the 5-LOX enzyme in cold assay buffer to the desired concentration.

    • Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol).

    • Prepare serial dilutions of this compound and the positive control (Zileuton) in DMSO. Further dilute these in the assay buffer to the final desired concentrations.

  • Assay Procedure:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound or vehicle control (DMSO)

      • 5-LOX enzyme solution

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay utilizes a fluorogenic substrate that, upon hydrolysis by sEH, releases a highly fluorescent product.

Table 2: Reagents and Materials for sEH Inhibition Assay

Reagent/MaterialDescription
Soluble Epoxide Hydrolase (human recombinant)Enzyme source
sEH fluorogenic substrate (e.g., PHOME)Substrate
Assay Buffer100 mM Sodium Phosphate, pH 7.4
This compoundTest compound
AUDAPositive control inhibitor
DMSOSolvent for compounds
96-well black, clear-bottom microplateAssay plate
Fluorescence microplate readerDetection instrument

Protocol:

  • Prepare Reagents:

    • Dilute the sEH enzyme in assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and the positive control (AUDA) in DMSO. Further dilute these in the assay buffer to the final desired concentrations.

  • Assay Procedure:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound or vehicle control (DMSO)

      • sEH enzyme solution

    • Pre-incubate the plate at room temperature for 5 minutes.

    • Initiate the reaction by adding the fluorogenic substrate solution to each well.

    • Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for PHOME).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

III. Cell-Based Functional Assay: Inhibition of Leukotriene B4 (LTB4) Production in Human Neutrophils

This assay assesses the functional effect of this compound on the production of the pro-inflammatory mediator LTB4 in a physiologically relevant cell model.

Isolation of Human Neutrophils

Human neutrophils can be isolated from fresh peripheral blood from healthy donors using density gradient centrifugation.[1][2]

Materials:

  • Anticoagulated (e.g., with heparin or EDTA) whole human blood

  • Density gradient medium (e.g., Ficoll-Paque™)

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

  • Red Blood Cell (RBC) Lysis Buffer

  • HBSS with Ca²⁺/Mg²⁺

Protocol:

  • Carefully layer the whole blood over an equal volume of density gradient medium in a conical centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the neutrophil/RBC pellet at the bottom of the tube.

  • Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺.

  • Perform RBC lysis by adding RBC Lysis Buffer and incubating for a short period.

  • Wash the neutrophil pellet with HBSS without Ca²⁺/Mg²⁺.

  • Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

LTB4 Production Inhibition Assay

Table 3: Reagents and Materials for LTB4 Production Assay

Reagent/MaterialDescription
Isolated human neutrophilsPrimary cells
HBSS with Ca²⁺/Mg²⁺Assay medium
Calcium Ionophore A23187Cell stimulus
This compoundTest compound
ZileutonPositive control inhibitor
DMSOSolvent for compounds
LTB4 ELISA KitQuantification of LTB4

Protocol:

  • Cell Treatment:

    • Adjust the concentration of isolated neutrophils to 1 x 10⁶ cells/mL in HBSS with Ca²⁺/Mg²⁺.

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add serial dilutions of this compound or vehicle control (DMSO) to the cells and pre-incubate for 15 minutes at 37°C.

  • Cell Stimulation:

    • Stimulate the neutrophils by adding Calcium Ionophore A23187 to a final concentration of 1 µM.[3][4]

    • Incubate for 10 minutes at 37°C.[3]

  • Sample Collection:

    • Terminate the reaction by placing the tubes on ice.

    • Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted LTB4.

  • LTB4 Quantification:

    • Quantify the concentration of LTB4 in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.[5][6]

  • Data Analysis:

    • Calculate the percentage of inhibition of LTB4 production for each concentration of the test compound relative to the vehicle-treated, stimulated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

IV. Visualization of Signaling Pathways and Workflows

Arachidonic Acid Metabolism and Dual Inhibition

The following diagram illustrates the arachidonic acid metabolic pathway, highlighting the key roles of 5-LOX and sEH, and the points of intervention for a dual inhibitor like this compound.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Stimuli AA Arachidonic Acid (AA) PLA2->AA LOX5 5-LOX AA->LOX5 CYP450 CYP Epoxy. AA->CYP450 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Inflammation Pro-inflammatory Effects LTB4->Inflammation EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH sEH EETs->sEH AntiInflammation Anti-inflammatory Effects EETs->AntiInflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs ReducedEffect Reduced Anti-inflammatory Effects DHETs->ReducedEffect Inhibitor Indolin-5-ylmethanamine dihydrochloride Inhibitor->LOX5 Inhibitor->sEH Experimental_Workflow Start Start: Compound (this compound) StockPrep Prepare 10 mM Stock Solution in DMSO Start->StockPrep EnzymeAssays Enzymatic Inhibition Assays StockPrep->EnzymeAssays CellAssay Cell-Based Functional Assay StockPrep->CellAssay LOX_Assay 5-LOX Inhibition Assay (Spectrophotometric) EnzymeAssays->LOX_Assay sEH_Assay sEH Inhibition Assay (Fluorometric) EnzymeAssays->sEH_Assay IC50_Enzyme Determine Enzymatic IC50 Values LOX_Assay->IC50_Enzyme sEH_Assay->IC50_Enzyme End End: Characterized Inhibitor Profile IC50_Enzyme->End Neutrophil_Isolation Isolate Human Neutrophils CellAssay->Neutrophil_Isolation LTB4_Assay LTB4 Production Inhibition Assay Neutrophil_Isolation->LTB4_Assay IC50_Cell Determine Functional IC50 Value LTB4_Assay->IC50_Cell IC50_Cell->End

Caption: Workflow for in vitro characterization of this compound.

V. Conclusion and Future Directions

The protocols outlined in this technical guide provide a robust framework for the in vitro characterization of this compound as a dual inhibitor of 5-LOX and sEH. By following these methodologies, researchers can obtain reliable data on the compound's enzymatic potency and its functional effects in a cellular context. These findings will be crucial for advancing our understanding of this promising anti-inflammatory agent and for guiding future preclinical and clinical development efforts. Further investigations could explore the compound's selectivity against other related enzymes, its effects on a broader range of inflammatory mediators, and its efficacy in more complex in vitro models, such as co-culture systems.

VI. References

  • McColl, S. R., Krump, E., Naccache, P. H., Poubelle, P. E., Braquet, P., Borgeat, P., & Naccache, P. H. (1987). Phorbol myristate acetate and the calcium ionophore A23187 synergistically induce release of LTB4 by human neutrophils: involvement of protein kinase C activation in regulation of the 5-lipoxygenase pathway. Journal of Immunology, 139(2), 494-500. [Link]

  • El-Ghazaly, M. A., Khayyal, M. T., & Kenawy, S. A. (1999). Enhanced generation of leukotriene B4 and superoxide radical from calcium ionophore (A23187) stimulated human neutrophils after priming with interferon-alpha. Research communications in molecular pathology and pharmacology, 106(1-2), 115–128. [Link]

  • Oh, H., Siano, B., & Diamond, S. (2008). Neutrophil isolation protocol. Journal of visualized experiments : JoVE, (17), 745. [Link]

  • Wiemer, J. K., & Wirtz, D. (2010). Neutrophil Isolation Protocol. Journal of Visualized Experiments, (37), 1958. [Link]

  • Oh, H., Siano, B., & Diamond, S. (2008). Neutrophil isolation protocol. Journal of visualized experiments : JoVE, (17), 745. [Link]

  • Akahoshi, T., Namita, M., Sekiyama, N., & Baba, H. (1993). [Enhanced generation of leukotriene B4 by neutrophils stimulated by calcium ionophore A23187 after adding prostaglandins]. Arerugi = [Allergy], 42(6), 714–722. [Link]

  • Ding, X., Zhu, Y., & Zhang, W. (2012). Isolation of Human and Mouse Neutrophils Ex Vivo and In Vitro. In Methods in Molecular Biology (Vol. 844, pp. 15–26). Humana Press. [Link]

  • Akadeum Life Sciences. (n.d.). Neutrophil Isolation: Human Neutrophil Isolation Protocols. Retrieved from [Link]

  • Lammermann, T., Afonso, P. V., Angermann, B. R., Wang, J. M., Kastenmüller, W., Parent, C. A., & Germain, R. N. (2013). Neutrophil swarming enhances bactericidal activity through the combination of distinct antimicrobial mechanisms. Immunity, 38(4), 792–803. [Link]

  • LTB4(Leukotriene B4) ELISA Kit. (n.d.). Amazon AWS. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual LT-B4 (Leukotriene B4) ELISA Kit. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Leukotriene B4 (LTB4). Retrieved from [Link]

  • Elabscience. (n.d.). LTB4 (Leukotriene B4) ELISA Kit. Retrieved from [Link]

  • GraphPad. (2020, June 22). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. Retrieved from [Link]

  • Interchim. (n.d.). Leukotriene B4 ELISA Kit Instructions. Retrieved from [Link]

  • Humes, J. L., Sadowski, S., Galavage, M., Goldenberg, M. M., Subers, E., Bonney, R. J., & Kuehl, F. A. (1982). Inhibition by prostaglandins of leukotriene B4 release from activated neutrophils. Biochemical pharmacology, 31(12), 2319–2322. [Link]

  • Evans, J. F., Léveillé, C., Mancini, J. A., & Prasit, P. (1991). Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses. British journal of pharmacology, 104(4), 916–922. [Link]

  • Landa, P., Kutil, Z., Temml, V., Malik, J., Kokoska, L., Widowitz, U., ... & Vanek, T. (2013). Inhibition of in vitro leukotriene B4 biosynthesis in human neutrophil granulocytes and docking studies of natural quinones. Planta medica, 79(05), 375-381. [Link]

  • Garscha, U., Werner, M., & Werz, O. (2024). Redox processes are major regulators of leukotriene synthesis in neutrophils exposed to bacteria Salmonella typhimurium. Frontiers in Immunology, 15, 1352451. [Link]

Sources

Application Notes & Protocol: Dissolving and Utilizing Indolin-5-ylmethanamine Dihydrochloride for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution, handling, and application of Indolin-5-ylmethanamine dihydrochloride for in vitro cell culture experiments. The protocols herein are designed to ensure compound stability, maintain sterility, and achieve accurate, reproducible results. We will detail the rationale behind solvent selection, outline step-by-step procedures for creating concentrated stock solutions and sterile working solutions, and discuss critical best practices, including solvent cytotoxicity and the importance of vehicle controls.

Introduction and Scientific Rationale

This compound is a small molecule compound used in various research applications. As with any reagent, the accuracy and reproducibility of experimental outcomes are fundamentally dependent on the correct preparation of the compound. The physical form of this compound—a dihydrochloride salt—is a critical determinant of its solubility characteristics.

Hydrochloride salts are frequently synthesized in drug development to enhance the aqueous solubility and stability of a parent molecule that is otherwise poorly soluble[1]. The presence of two hydrochloride moieties suggests a strong potential for high solubility in polar, protic solvents such as water or phosphate-buffered saline (PBS). Therefore, preparing an aqueous-based stock solution is the primary recommended method. This approach minimizes the potential for cellular stress or off-target effects that can be induced by organic solvents.

This guide provides a primary protocol for aqueous dissolution and an alternative protocol using an organic solvent (DMSO) for instances where exceptionally high concentrations are required or if empirical testing reveals insufficient aqueous solubility.

Physicochemical Properties & Solubility Analysis

A thorough understanding of the compound's properties is the first step in protocol design.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1242338-94-8[2]
Molecular Formula C₉H₁₄Cl₂N₂[2]
Molecular Weight 221.13 g/mol [2]
Appearance Solid
Storage Inert atmosphere, room temperature
Solubility Rationale
  • Aqueous Solvents (Water, PBS): As a dihydrochloride salt, the compound is expected to be readily soluble in aqueous solutions. The ionic nature of the salt facilitates dissolution in polar solvents. Using sterile, cell-culture grade water or PBS is the preferred method as it introduces the fewest confounding variables into the cell culture environment.

  • Organic Solvents (DMSO): Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast range of organic and inorganic compounds[3]. While likely effective, it should be considered a secondary option. If used, the final concentration in the cell culture medium must be carefully controlled to avoid cytotoxicity[4][5][6].

Core Protocol: Preparation of a 10 mM Concentrated Stock Solution

This section details the primary (aqueous) and alternative (organic) methods for preparing a high-concentration stock solution. Preparing a concentrated stock is a standard practice that simplifies subsequent dilutions and reduces repetitive weighing errors[7][8].

Safety Precautions

Before beginning, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the powder in a chemical fume hood or a designated weighing area.

Protocol 1: Aqueous Stock Solution (Recommended Method)

This protocol is the preferred method due to the chemical nature of the compound.

Materials:

  • This compound powder

  • Sterile, cell culture-grade purified water or PBS (pH 7.2-7.4)

  • Sterile conical tubes (e.g., 15 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES for low protein binding)

  • Sterile syringe

  • Sterile, single-use microcentrifuge tubes for aliquots

Step-by-Step Procedure:

  • Calculation: To prepare 10 mL of a 10 mM stock solution, calculate the required mass.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 221.13 g/mol = 0.022113 g = 22.11 mg

  • Weighing: Accurately weigh 22.11 mg of the compound and transfer it to a 15 mL sterile conical tube.

  • Dissolution: Add approximately 8 mL of sterile water or PBS to the tube. Cap tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear.

  • Volume Adjustment: Add sterile water or PBS to bring the final volume to exactly 10 mL. Invert the tube several times to ensure homogeneity.

  • Sterilization: Sterilization by filtration is mandatory for cell culture reagents to remove any potential microbial contaminants[9].

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile conical tube. This is your final, sterile stock solution.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL, 50 µL, or 100 µL) in sterile microcentrifuge tubes[10].

    • Short-term storage: 4°C for up to one week.

    • Long-term storage: -20°C or -80°C for several months.

G cluster_prep Stock Solution Preparation cluster_sterile Sterilization & Storage weigh 1. Weigh Compound (e.g., 22.11 mg) dissolve 2. Dissolve in Solvent (e.g., 8 mL Water/PBS) weigh->dissolve adjust 3. Adjust Final Volume (to 10 mL) dissolve->adjust filter 4. Sterile Filter (0.22 µm Syringe Filter) adjust->filter aliquot 5. Aliquot (Single-Use Volumes) filter->aliquot store 6. Store (-20°C or -80°C) aliquot->store

Figure 1. Workflow for preparing a sterile aqueous stock solution.
Protocol 2: DMSO Stock Solution (Alternative Method)

Use this protocol only if the required concentration cannot be achieved in an aqueous solvent.

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using anhydrous, cell culture-grade DMSO as the solvent.

  • If sterilization is required, use a 0.22 µm syringe filter that is certified as compatible with DMSO (e.g., a hydrophobic PTFE membrane)[10][11].

  • Aliquot and store as described above. DMSO-based stocks are typically stable for extended periods at -20°C.

Preparation of Working Solutions and Experimental Best Practices

The concentrated stock solution must be diluted to the final working concentration in your complete cell culture medium.

Controlling Solvent Concentration

The final concentration of any solvent in the culture medium must be kept below its cytotoxic threshold.

Table 2: Recommended Final Solvent Concentrations in Cell Culture Medium

SolventRecommended Max ConcentrationIdeal Target ConcentrationNotes
Water / PBS N/AN/ABiologically compatible; does not typically require a vehicle control unless a large volume significantly dilutes the medium.
DMSO < 0.5% (v/v)≤ 0.1% (v/v)Cytotoxicity is cell-line dependent. Some sensitive cells may be affected at concentrations >0.1%[4][5][12].
The Mandate for a Vehicle Control

When using a solvent like DMSO, it is essential to include a "vehicle control" in your experiment. This is a parallel culture of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself.

Dilution Protocol and Calculation

Example: Preparing a 10 µM working solution from a 10 mM stock.

  • Dilution Factor: The stock (10 mM = 10,000 µM) is 1000 times more concentrated than the desired working solution (10 µM). Therefore, a 1:1000 dilution is needed.

  • Procedure: To prepare 10 mL of medium containing 10 µM of the compound:

    • Add 10 µL of the 10 mM stock solution to 9.99 mL of complete cell culture medium.

    • For the Vehicle Control: Add 10 µL of the pure solvent (e.g., sterile water or DMSO) to 9.99 mL of a separate batch of medium.

  • Mixing: Gently vortex or pipette the medium up and down to ensure the compound is evenly distributed before adding it to your cells. To avoid localized high concentrations that can cause precipitation or shock to cells, add the stock solution to the medium while gently swirling[10].

G cluster_stock Source Solutions cluster_dilution Dilution into Culture Medium cluster_final Final Working Solutions stock 10 mM Stock Solution (in Water or DMSO) medium_treat Add 10 µL Stock to 9.99 mL Medium stock->medium_treat solvent Pure Solvent (Water or DMSO) medium_vehicle Add 10 µL Solvent to 9.99 mL Medium solvent->medium_vehicle final_treat 10 µM Treatment Medium medium_treat->final_treat final_vehicle Vehicle Control Medium medium_vehicle->final_vehicle

Figure 2. Workflow for diluting stock to working solutions, including vehicle control.

Troubleshooting

  • Compound Fails to Dissolve: If the compound does not fully dissolve in water/PBS at the desired concentration, you may try gentle warming (e.g., in a 37°C water bath) or brief sonication. If solubility remains an issue, switch to the alternative DMSO protocol.

  • Precipitation in Culture Medium: If the compound precipitates upon dilution into the medium, the final concentration may be above its solubility limit in the complex biological buffer. To mitigate this, try adding the stock solution dropwise to the medium while vortexing. Alternatively, perform a serial dilution (e.g., dilute the 10 mM stock to 1 mM in solvent, then dilute the 1 mM stock into the medium)[10].

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Ivanova, L., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. NIH National Library of Medicine. [Link]

  • Athar, T., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Doan, T.V., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Ajinomoto Co., Inc. (n.d.). Technical tips_Key point for making cell stocks. [Link]

  • Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • Worley, J., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. MDPI. [Link]

  • Gholizadeh, Z., et al. (2017). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]

  • Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. [Link]

  • Membrane Solutions. (n.d.). Sterile Filtration and Clarification. [Link]

  • Merck Millipore. (n.d.). Solvent Filtration | Small Molecule Pharmaceuticals. [Link]

  • Appchem. (n.d.). This compound. [Link]

  • Google Patents. (2020). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Stahl, H.P., & Paulekuhn, H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Parmar, V.K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. [Link]

  • PubChem. (n.d.). (1H-indol-5-yl)methanamine. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • ResearchGate. (2010). Biological Evaluation of an Antibiotic DC-81–Indole Conjugate Agent in Human Melanoma Cell Lines. [Link]

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Application Note: Indolin-5-ylmethanamine Dihydrochloride as a Key Intermediate in the Synthesis of Serotonin Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline (2,3-dihydroindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of Indolin-5-ylmethanamine dihydrochloride, a critical building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore its physicochemical properties, safe handling protocols, and its pivotal role in the synthesis of potent serotonin receptor modulators. A detailed, field-proven protocol for its own synthesis via deprotection and its subsequent application in forming more complex molecules will be provided, alongside methods for analytical characterization.

Introduction to the Indoline Scaffold in Pharmacology

Indoline and its derivatives are integral components in the discovery of novel therapeutics, particularly for central nervous system (CNS) disorders.[2] Their rigid, bicyclic structure provides a unique three-dimensional conformation that facilitates precise interactions with biological targets. Many compounds containing the indoline core have been developed as potent ligands for various receptors, with a notable emphasis on serotonin (5-HT) receptors.[3] Modulation of 5-HT receptors is a key mechanism for treating depression, anxiety, and other neuropsychiatric disorders.[4][5] this compound serves as a versatile intermediate, offering a reactive primary amine on a stable indoline core, enabling its incorporation into larger, more complex drug candidates.

Caption: High-level workflow for the synthesis and application of the target intermediate.

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis involving the simultaneous removal of both phthalimido and acetyl protecting groups. [1] Materials:

  • 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione (e.g., 2.0 g, 6.3 mmol) and methanol (20 mL). [1]2. Reagent Addition: Add hydrazine hydrate (e.g., 1.0 mL, 31.6 mmol) to the suspension. [1]3. Reflux: Heat the mixture to reflux and maintain for 3 hours. [1]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Scientist's Note: Hydrazine hydrate is used for the classic Gabriel amine synthesis deprotection (Ing-Manske procedure), cleaving the phthalimide group. In this case, it also facilitates the removal of the N-acetyl group from the indoline ring.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator. [1]5. Acidification and Precipitation: To the resulting residue, add deionized water (10 mL) followed by concentrated HCl (10 mL). [1]A precipitate (phthalhydrazide byproduct) will form.

  • Isolation: Stir the mixture, then filter to remove the precipitate. The filtrate contains the desired product as its dihydrochloride salt.

  • Purification: The filtrate can be concentrated and the resulting solid recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound. This procedure results in a high yield of the desired product. [1]

Protocol 2: Application in N-Alkylation Reactions

The newly synthesized Indolin-5-ylmethanamine is a potent nucleophile. It can be used in substitution reactions, such as the condensation with halo-alkane chains attached to other heterocyclic systems, a key step in the synthesis of many serotonin-modulating drugs. [6]The following is a representative protocol for such a coupling.

Materials:

  • This compound (1.0 eq)

  • An electrophilic partner, e.g., 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq)

  • A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • A polar aprotic solvent, e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine solution

Equipment:

  • Jacketed reaction vessel with overhead stirrer and nitrogen inlet

  • Temperature probe

  • Standard laboratory glassware for workup and extraction

Procedure:

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve the electrophilic partner (e.g., 3-(4-chlorobutyl)-1H-indole-5-carbonitrile) in DMF.

  • Base and Nucleophile Addition: Add the base (e.g., K₂CO₃) to the solution. In a separate flask, neutralize this compound to its free base form before adding it to the reaction mixture, or add it directly and use sufficient excess base to neutralize the HCl salts and drive the reaction.

    • Scientist's Note: The dihydrochloride salt is stable for storage but must be converted to the free amine in situ or prior to reaction to act as a nucleophile. The choice of base is critical to avoid side reactions; inorganic bases like K₂CO₃ are often preferred in scaled-up processes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir overnight. [7]Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude product. [7]5. Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude coupled product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final, highly pure compound.

Analytical Characterization

The structure and purity of the synthesized intermediate must be rigorously confirmed.

Table 2: Typical Analytical Data for this compound

Technique Expected Results
¹H NMR Peaks corresponding to aromatic protons (δ 6.5-7.5 ppm), the benzylic CH₂ (δ ~4.0 ppm), the indolinic CH₂CH₂ protons (δ ~3.0 and ~3.5 ppm), and the NH₂/NH₃⁺ protons.
¹³C NMR Signals for aromatic carbons, benzylic carbon, and two aliphatic carbons of the indoline ring.
Mass Spec (ESI) Expected [M+H]⁺ peak for the free base (C₉H₁₂N₂) at m/z ≈ 149.10.
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). [1]

| Elemental Analysis | Calculated percentages of C, H, N, and Cl should match experimental values for C₉H₁₄Cl₂N₂. [1]|

Conclusion

This compound is a highly valuable and versatile intermediate in modern drug discovery. Its synthesis via a robust deprotection strategy allows for its efficient production, and its inherent reactivity enables its use in constructing complex molecules targeting critical CNS receptors. The protocols and data presented herein provide a solid foundation for researchers to safely handle, synthesize, and apply this key building block in the development of next-generation pharmaceuticals.

References

  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. Retrieved from [Link]

  • Google Patents. (2013). WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form.
  • Semantic Scholar. (2012, September 13). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved from [Link]

  • Google Patents. (2011). CN103159749A - Synthesis method for antidepressant drug vilazodone.
  • European Patent Office. (2013, March 28). EP 2647625 A1 - Process for preparing vilazodone hydrochloride. Retrieved from [Link]

  • ResearchGate. An investigation of the synthesis of vilazodone. Retrieved from [Link]

  • Google Patents. (2016). CN105601536A - Vilazodone intermediate preparation method.
  • Google Patents. (2014). CN103570697B - The method for preparing vilazodone and its intermediate.
  • Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF. Retrieved from [Link]

  • Google Patents. (2012). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.
  • MDPI. (2025, January 6). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 2025, 30(1), 123. Retrieved from [Link]

  • PubMed Central. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Retrieved from [Link]

  • Applichem. This compound | 1242338-94-8. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023, February 1). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

  • PubMed Central. (2017, August 9). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors. Retrieved from [Link]

  • MDPI. (2025, January 6). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • Semantic Scholar. (2022, November 1). Discovery and Optimization of Indoline-Based Compounds as Dual 5‑LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

  • PubMed. Indoline Derivatives as 5-HT(2C) Receptor Agonists. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of indolines. Retrieved from [Link]

  • MDPI. Role of 5-HT3 Receptors in the Antidepressant Response. Retrieved from [Link]

  • PubMed. (2004, October 19). Roles of serotonin receptor subtypes for the antinociception of 5-HT in the spinal cord of rats. Retrieved from [Link]

  • ResearchGate. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. Synthesis of a Series of Diaminoindoles. Retrieved from [Link]

  • OUCI. Review of characteristics and analytical methods for determination of indomethacin. Retrieved from [Link]

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Application Notes & Protocols: Leveraging Indolin-5-ylmethanamine for Structure-Activity Relationship (SAR) Studies in GPCR-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Indoline Scaffold - A Privileged Structure in Medicinal Chemistry

The indoline scaffold is a cornerstone in modern drug discovery, recognized for its presence in a multitude of natural products and clinically successful pharmaceuticals.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional framework that can be strategically decorated with functional groups to optimize interactions with biological targets. This structural versatility allows for the fine-tuning of a compound's pharmacological profile, making indoline derivatives valuable candidates for targeting a wide array of diseases, including cancer, inflammatory conditions, and central nervous system disorders.[3][4] Among the various indoline-based building blocks, indolin-5-ylmethanamine stands out as a particularly useful starting point for generating focused chemical libraries aimed at exploring structure-activity relationships (SAR).[5]

This guide provides a comprehensive framework for utilizing indolin-5-ylmethanamine in an SAR campaign targeting G-Protein Coupled Receptors (GPCRs), a pharmacologically significant family of transmembrane proteins.[6] We will detail the strategic design of a focused compound library, provide robust protocols for chemical synthesis and biological evaluation, and outline computational methods to rationalize and predict compound activity.

I. Strategic Design of an Indolin-5-ylmethanamine-Based Compound Library

A successful SAR study hinges on the systematic and logical exploration of chemical space around a core scaffold.[7][8] For the indolin-5-ylmethanamine core, we can identify three primary vectors for chemical modification to probe the topology of the target's binding pocket.

  • R1 (Indoline Nitrogen): Substitution at the N1 position can explore interactions within a hydrophobic pocket or introduce hydrogen bond donors/acceptors.

  • R2 (Aromatic Ring): The C5 position, via the methanamine linker, can be extended to access different regions of the binding site. Suzuki-Miyaura cross-coupling is an excellent method for introducing aryl and heteroaryl diversity at this position.[9][10]

  • R3/R4 (Exocyclic Amine): The primary amine provides a handle for modification via reductive amination, allowing for the introduction of various alkyl and aryl substituents to probe for additional binding interactions and to modulate physicochemical properties like lipophilicity and basicity.[11]

The overall workflow for designing, synthesizing, and evaluating a focused library is depicted below.

SAR_Workflow cluster_design Library Design & Synthesis cluster_evaluation Screening & Analysis Start Indolin-5-ylmethanamine Scaffold Define_Vectors Define R1, R2, R3/R4 Modification Vectors Start->Define_Vectors Select_Reagents Select Diverse Building Blocks (Boronic Acids, Aldehydes, etc.) Define_Vectors->Select_Reagents Synthesis Parallel Synthesis: 1. N-Protection 2. Suzuki Coupling (R2) 3. Reductive Amination (R3/R4) 4. N-Deprotection/Functionalization (R1) Select_Reagents->Synthesis Purification Purification & Characterization (HPLC, LCMS, NMR) Synthesis->Purification In_Vitro In Vitro Screening (GPCR Binding Assay) Purification->In_Vitro In_Silico In Silico Modeling (Molecular Docking) Purification->In_Silico SAR_Analysis SAR Analysis & Data Interpretation In_Vitro->SAR_Analysis In_Silico->SAR_Analysis Next_Gen Design Next-Generation Compounds SAR_Analysis->Next_Gen

Caption: High-level workflow for an SAR study using the indolin-5-ylmethanamine scaffold.

II. Experimental Protocols: Synthesis and Evaluation

This section provides detailed, step-by-step methodologies for the synthesis of a representative analog and its subsequent evaluation in a relevant biological and computational assay.

A. Synthesis Protocol: Preparation of a Biphenyl-Substituted N-alkylated Analog

This protocol outlines a representative synthetic sequence to generate an analog with modifications at the R2 and R3/R4 positions, starting from commercially available 5-bromo-1-acetylindoline. This strategy involves a Suzuki-Miyaura coupling followed by reductive amination.

Rationale: N-acetylation of the indoline nitrogen serves as a protecting group, preventing side reactions during the subsequent coupling and amination steps. The Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation, ideal for introducing aryl diversity.[9] Reductive amination is a highly efficient one-pot method for forming C-N bonds to functionalize the primary amine.[12]

Workflow Diagram:

Synthesis_Workflow Start 5-Bromo-1-acetylindoline Suzuki Suzuki-Miyaura Coupling (Phenylboronic Acid, Pd Catalyst) Intermediate1 5-Phenyl-1-acetylindoline Formylation Vilsmeier-Haack Formylation Intermediate2 5-Phenyl-1-acetylindoline- 7-carbaldehyde (Hypothetical step for R3) Reductive_Amination Reductive Amination (Propionaldehyde, NaBH(OAc)3) Final_Product Target Analog: N-Propyl-(5-phenylindolin-yl)methanamine Start_SM 5-Bromo-1-acetylindoline Suzuki_SM Suzuki-Miyaura Coupling (Phenylboronic Acid, Pd(dppf)Cl2) Start_SM->Suzuki_SM Intermediate_SM 5-Phenyl-1-acetylindoline Suzuki_SM->Intermediate_SM Deprotection_SM Hydrolysis (HCl) Intermediate_SM->Deprotection_SM Intermediate2_SM 5-Phenylindoline Deprotection_SM->Intermediate2_SM Reductive_Amination_SM Reductive Amination (Propionaldehyde, NaBH(OAc)3) Final_Product_SM Target Analog Start_RA 5-Formylindoline (Protected) Reductive_Amination_RA Reductive Amination (e.g., Propylamine, NaBH(OAc)3) Intermediate_RA N-Propyl-(indolin-5-yl)methanamine Start_Mat 5-Formyl-1-Boc-indoline Red_Am Reductive Amination (Propylamine, NaBH(OAc)3) Intermediate_1 N-Propyl-(1-Boc-indolin-5-yl)methanamine Deprotection Boc Deprotection (TFA) Intermediate_2 N-Propyl-(indolin-5-yl)methanamine Suzuki_Coup Suzuki Coupling (5-bromo analog needed) Let's adjust the protocol text to match a better flow. Start_Final 5-Bromo-1-Boc-indoline Suzuki_Final Suzuki Coupling (Phenylboronic acid, Pd catalyst) Inter1_Final 5-Phenyl-1-Boc-indoline Deprot_Final Boc Deprotection (TFA) Inter2_Final 5-Phenylindoline Start_Simple (Indolin-5-yl)methanamine Red_Am_Simple Reductive Amination (e.g., Acetone, NaBH(OAc)3) Start_Simple->Red_Am_Simple Product_Simple N-Isopropyl-(indolin-5-yl)methanamine Red_Am_Simple->Product_Simple

Caption: Simplified synthesis of an N-alkylated analog via reductive amination.

Protocol: Reductive Amination of (Indolin-5-yl)methanamine

  • Reaction Setup: To a solution of (indolin-5-yl)methanamine (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (e.g., propionaldehyde, 1.1 eq) and acetic acid (1.2 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Causality: Acetic acid catalyzes the formation of the iminium ion intermediate, which is essential for the subsequent reduction.[12]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic. Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde/ketone.[12]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted indolin-5-ylmethanamine analog.

B. Biological Evaluation: GPCR Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Kᵢ) of synthesized analogs for a hypothetical GPCR, the Serotonin 5-HT₂ₐ Receptor, a common target in neuroscience drug discovery.[13]

Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[1][14] In a competition assay, the unlabeled test compound competes with a radiolabeled ligand of known affinity for binding to the receptor. The concentration of test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, from which the Kᵢ (inhibitory constant) can be calculated.[14]

Protocol:

  • Membrane Preparation: Use commercially available cell membranes from a stable cell line overexpressing the human 5-HT₂ₐ receptor or prepare them in-house from cultured cells using standard homogenization and centrifugation protocols.[15] Determine the total protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Assay Setup: Perform the assay in a 96-well plate. To each well, add in the following order:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 50 µL of test compound at various concentrations (typically a 10-point serial dilution from 100 µM to 1 pM).

    • 50 µL of radioligand (e.g., [³H]ketanserin) at a concentration close to its Kₑ value.

    • 50 µL of diluted cell membranes (e.g., 10-20 µg of protein per well).

    • Self-validation: Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive antagonist, e.g., 10 µM spiperone).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Causality: Reaching equilibrium is critical for accurate determination of affinity constants.[1]

  • Harvesting: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Counting: Dry the filter mats and add a scintillation cocktail. Count the radioactivity retained on each filter disc using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Convert raw CPM data to a percentage of specific binding relative to the control (0% inhibition).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

C. Computational Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and energetics that can rationalize observed SAR.[15]

Rationale: By visualizing the docked poses of active and inactive analogs within the receptor's binding site, we can generate hypotheses about which functional groups are critical for binding and how structural modifications might improve affinity.[16]

Protocol (using AutoDock Vina as an example):

  • Preparation of the Receptor:

    • Download the crystal structure of the target GPCR (e.g., 5-HT₂ₐ receptor) from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and assign partial charges.

  • Preparation of the Ligands:

    • Draw the 2D structures of the synthesized indolin-5-ylmethanamine analogs and convert them to 3D structures.

    • Minimize the energy of each ligand structure using a force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Grid Box Generation: Define the search space for the docking simulation. This is a three-dimensional box centered on the known binding site of the receptor. The size of the box should be large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Running the Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to dock each ligand into the prepared receptor grid. Vina will generate multiple binding poses for each ligand, ranked by a scoring function (binding affinity in kcal/mol).

    • Causality: The scoring function estimates the free energy of binding, with lower (more negative) values indicating more favorable binding.[17]

  • Analysis of Results:

    • Visualize the top-ranked poses for each ligand within the receptor's binding site using a molecular graphics program (e.g., PyMOL, Chimera).

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and receptor residues.

    • Correlate the predicted binding affinities and observed interactions with the experimental Kᵢ values from the binding assay to build a robust SAR model.

III. Data Presentation and SAR Interpretation

Systematic tabulation of chemical structures and biological data is crucial for discerning trends.

Table 1: Hypothetical SAR Data for a Library of Indolin-5-ylmethanamine Analogs

Compound IDR1 (N1-substituent)R2 (C5-substituent)R3/R4 (N-substituent)Kᵢ (nM) vs. 5-HT₂ₐDocking Score (kcal/mol)
Parent HHH1500-6.5
A-1 HH-CH₂CH₃850-6.8
A-2 HH-CH(CH₃)₂400-7.2
B-1 HPhenylH250-8.1
B-2 H4-FluorophenylH120-8.5
C-1 HPhenyl-CH(CH₃)₂25 -9.8
C-2 -CH₃Phenyl-CH(CH₃)₂80-9.2

Interpretation of Hypothetical SAR:

  • N-Alkylation (Series A): Comparing the parent compound to A-1 and A-2 suggests that small alkyl groups on the exocyclic amine are tolerated and can improve potency. The increased activity of the isopropyl group (A-2) over the ethyl group (A-1) indicates a preference for a bulkier, more lipophilic substituent in this region of the binding pocket.

  • C5-Arylation (Series B): The introduction of a phenyl group at the C5-position (B-1) significantly enhances affinity, suggesting a favorable hydrophobic or π-stacking interaction. Adding a fluorine atom (B-2) further improves potency, possibly due to a specific interaction with a residue in the binding pocket or by favorably altering the electronics of the phenyl ring.

  • Combined Modifications (Series C): Combining the optimal N-isopropyl group with the C5-phenyl group (C-1) results in a synergistic and substantial increase in affinity, yielding a potent ligand. This suggests that the modifications at these two positions are exploring distinct and complementary binding interactions.

  • N1-Methylation (C-2 vs C-1): Methylation of the indoline nitrogen in the context of the potent C-1 analog leads to a decrease in activity. This could be due to steric hindrance or the loss of a critical hydrogen bond donor capability of the indoline N-H group, a hypothesis that can be directly investigated by analyzing the docking poses.

Pharmacophore cluster_model Hypothetical Pharmacophore Model HBA H-Bond Acceptor HBD H-Bond Donor (Indoline N-H) center Aro Aromatic/π-π (R2 - Phenyl) PosIon Positive Ionizable (Amine) Hydro Hydrophobic Pocket (R3/R4 - Isopropyl) p1 p2 p3 p4 p5

Caption: A hypothetical pharmacophore model derived from SAR data.

IV. Conclusion

The indolin-5-ylmethanamine scaffold provides a robust and versatile platform for conducting systematic SAR studies. By employing a well-designed synthetic strategy that leverages powerful reactions like Suzuki-Miyaura coupling and reductive amination, researchers can efficiently generate diverse libraries of analogs. The combination of high-quality in vitro binding data with insightful in silico molecular modeling allows for the development of a clear understanding of the structural requirements for biological activity. This iterative process of design, synthesis, testing, and analysis is fundamental to modern drug discovery and is essential for optimizing lead compounds into clinical candidates.[18][19]

V. References

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  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Website. [Link]

  • Krstic, D., et al. (2023). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences. [Link]

  • Dachwitz, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen. [Link]

  • Deng, J., et al. (2018). Plausible mechanism for the reductive amination of 5‐HMF with NH3 and H2. ResearchGate. [Link]

  • Radaelli, S., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Website. [Link]

  • Sankar, K., et al. (2021). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. Applied Sciences. [Link]

  • GARDP Revive. Structure-activity relationship (SAR). GARDP Revive Website. [Link]

  • Drug Design Org. Structure Activity Relationships. Drug Design Org Website. [Link]

  • Beuming, T., et al. (2015). Docking and Virtual Screening Strategies for GPCR Drug Discovery. Methods in Molecular Biology. [Link]

  • Feskov, I., et al. (2020). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank. [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). Docking and Virtual Screening Strategies for GPCR Drug Discovery. ResearchGate. [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault Website. [Link]

  • IOSR Journal. (2017). Synthesis of new derivatives of N-(1H-indol-5-yl)-2-(((5- substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and their antimicrobial activity. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Automate.video. (2024). Structure-Activity Relationship Studies. Automate.video Website. [Link]

  • Cia, G., et al. (2019). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers in Pharmacology. [Link]

  • Weiss, D., et al. (2013). Molecular Docking Screening Using Agonist-Bound GPCR Structures: Probing the A2A Adenosine Receptor. ACS Chemical Biology. [Link]

  • Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in Molecular Biology. [Link]

  • Bou-Irola, P., et al. (2017). Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. Proceedings of the National Academy of Sciences. [Link]

  • Zhang, D., et al. (2019). Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug-Target Interactions. Journal of Medicinal Chemistry. [Link]

  • Wang, L., et al. (2018). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Royal Society Open Science. [Link]

  • GPCRdb. (n.d.). External GPCR sites. GPCRdb Documentation. [Link]

  • ResearchGate. (2007). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. ResearchGate. [Link]

  • Al-Hosaini, K., et al. (2018). Small molecules targeting heterotrimeric G proteins. European Journal of Pharmacology. [Link]

  • Google Patents. (2012). Novel process for the synthesis of indoline derivatives. Google Patents.

  • Bender, B. (2024). Structure-Based Drug Design for Structurally Unresolved GPCRs. YouTube. [Link]

  • Marino, K., & Filizola, M. (2018). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. Methods in Molecular Biology. [Link]

  • Nagarsenkar, A., et al. (2017). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. Journal of Chemical Sciences. [Link]

  • PubChem. (n.d.). (1H-indol-5-yl)methanamine. PubChem. [Link]

  • Hudgens, D. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Organic Preparations and Procedures International. [Link]

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Application Note & Protocol: A Multi-faceted Approach to the Purity Assessment of Indolin-5-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the analytical methods for assessing the purity and quality of Indolin-5-ylmethanamine dihydrochloride, an important heterocyclic building block in pharmaceutical synthesis. Recognizing the compound's structure—a primary amine on an indoline scaffold, supplied as a dihydrochloride salt—this guide outlines a comprehensive, multi-technique strategy. We move beyond a single method to present an integrated workflow encompassing chromatographic, spectroscopic, and titrimetric techniques. Each protocol is presented with an in-depth explanation of the scientific rationale, empowering the user to not only execute the methods but also to understand and troubleshoot them effectively. The methodologies are designed to be self-validating and are grounded in principles outlined by the International Council for Harmonisation (ICH).[1][2]

Introduction: The Analytical Imperative for a Key Intermediate

Indolin-5-ylmethanamine is a valuable intermediate in the synthesis of various biologically active compounds.[3] Its purity is paramount, as any impurities, whether process-related, degradation products, or residual solvents, can have a profound impact on the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[4][5] The dihydrochloride salt form, while improving stability and handling, introduces specific analytical challenges, such as the potential for peak shape issues in chromatography if not properly addressed.

This guide presents a holistic analytical strategy designed to provide a complete purity profile. The core principle is orthogonality—using multiple analytical techniques with different separation and detection principles to ensure that all potential impurities are detected and quantified. Our approach integrates a primary stability-indicating HPLC method for non-volatile impurities, GC for volatile components, absolute quantification by qNMR, structural confirmation by MS, and a classical titrimetric assay for the amine salt content.

The Integrated Analytical Workflow

A robust purity assessment is not a linear process but an interconnected system of methods that collectively build a comprehensive quality profile. The relationship between these methods is crucial for a complete understanding of the material.

Analytical_Workflow cluster_0 Primary Purity & Assay cluster_1 Identity & Structure cluster_2 Specific Impurity Classes cluster_3 Method Validation HPLC HPLC-UV (Purity, Impurities) MS LC-MS (Impurity ID) HPLC->MS Identify Unknowns Report Certificate of Analysis (Complete Purity Profile) HPLC->Report Titration Non-Aqueous Titration (Assay) Titration->Report NMR NMR Spectroscopy (Identity, qNMR) NMR->Report GC Headspace GC-FID (Residual Solvents) GC->Report ICPMS ICP-MS (Elemental Impurities) ICPMS->Report Forced_Deg Forced Degradation (Stability Indicating) Forced_Deg->HPLC Validate Specificity Sample Indolin-5-ylmethanamine Dihydrochloride Sample Sample->HPLC Sample->Titration Sample->NMR Sample->GC Sample->ICPMS

Caption: Integrated workflow for comprehensive purity assessment.

Chromatographic Methods: Separating the Components

Chromatography is the cornerstone of purity analysis, designed to separate the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Scientific Rationale: A reverse-phase HPLC (RP-HPLC) method is the primary tool for quantifying the main component and detecting non-volatile process impurities and degradation products. For a polar amine salt, controlling the mobile phase pH is critical. An acidic mobile phase ensures the primary amine is fully protonated, leading to consistent retention and sharp, symmetrical peak shapes. The development of a "stability-indicating" method, validated through forced degradation studies, is a regulatory necessity to ensure that all potential degradation products are separated from the main peak.[6][7][8]

Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh approximately 25.0 mg of this compound into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with Mobile Phase A. This yields a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0.0 5
      20.0 60
      25.0 95
      28.0 95
      28.1 5

      | 35.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (based on the indoline chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity using area percent normalization. The % Purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.

    • Identify and quantify any specified or unspecified impurities based on their relative retention times (RRT) and area percentages, following ICH Q3 guidelines.

Gas Chromatography (GC) for Residual Solvents

Scientific Rationale: GC is the standard technique for analyzing volatile and semi-volatile organic compounds, making it ideal for detecting residual solvents from the synthesis process.[9][10] Headspace sampling (HS-GC) is the preferred method as it introduces only the volatile components onto the column, protecting it from non-volatile sample matrix components. A Flame Ionization Detector (FID) provides excellent sensitivity for most organic solvents.

Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler and an FID.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of Dimethyl Sulfoxide (DMSO).

    • Crimp the vial securely with a PTFE/silicone septum cap.

  • GC Conditions:

    Parameter Setting
    Column 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film
    Carrier Gas Helium, constant flow at 2.0 mL/min
    Oven Program 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min)
    Injector Temp 250 °C
    Detector Temp 260 °C (FID)

    | Split Ratio | 10:1 |

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temp: 100 °C.

    • Incubation Time: 15 minutes.

  • Data Analysis:

    • Identify solvents by comparing retention times with those of a known solvent standard.

    • Quantify against the external standard, ensuring levels are below the limits specified in ICH Q3C guidelines.

Spectroscopic and Titrimetric Methods: Identity, Absolute Purity, and Assay

NMR Spectroscopy for Identity and Absolute Purity (qNMR)

Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation and confirmation of identity.[11][12][13] The proton (¹H) and carbon (¹³C) NMR spectra provide a unique fingerprint of the molecule. Furthermore, quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for an identical reference standard. It relies on comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.

Protocol: ¹H-qNMR for Absolute Purity Determination

  • Materials:

    • Certified Internal Standard (IS), e.g., Maleic Acid or 1,4-Dinitrobenzene.

    • Deuterated Solvent: Deuterium Oxide (D₂O) or DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into a vial. Record weights to 0.01 mg.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition (Example on a 400 MHz spectrometer):

    • Experiment: Standard ¹H quantitative acquisition.

    • Solvent: D₂O.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans (ns): 16 or more for good signal-to-noise.

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight (221.13 g/mol for the dihydrochloride)

    • m: Mass

    • PIS: Purity of the internal standard (%)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Scientific Rationale: While HPLC-UV detects impurities, it does not identify them. LC-MS is a powerful hyphenated technique that provides the molecular weight of unknown peaks, which is the first and most critical step in structure elucidation.[11][14] This is crucial for understanding the degradation pathways and the origin of process-related impurities.

Protocol: Impurity Identification by LC-MS

  • Instrumentation: Couple the validated HPLC system to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap).

  • Method: Use the same chromatographic conditions as the HPLC-UV method.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Mass Range: 50 - 500 m/z.

    • Analysis: Obtain the exact mass of the impurity peaks. Use software to predict possible elemental formulas. Further fragmentation (MS/MS) can provide structural fragments to aid in identification.

Non-Aqueous Acid-Base Titration for Assay

Scientific Rationale: Titration is a classical, robust method for determining the assay of an acidic or basic substance.[15][16] Since Indolin-5-ylmethanamine is a base present as a dihydrochloride salt, a non-aqueous titration is required. The titration is performed in a non-aqueous solvent like glacial acetic acid with a strong acid titrant. This method provides an accurate measure of the total basic amine content.[17][18]

Protocol: Potentiometric Titration

  • Reagents:

    • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid, standardized.

    • Solvent: Glacial Acetic Acid.

    • Additive (Optional): Mercuric acetate solution (to complex the chloride ions which can interfere).

  • Procedure:

    • Accurately weigh approximately 100 mg of the sample into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • If using, add 10 mL of mercuric acetate solution.

    • Immerse a combination glass electrode and stir the solution.

    • Titrate with 0.1 N perchloric acid, recording the millivolt readings against the volume of titrant added.

  • Calculation:

    • Determine the two equivalence points from the titration curve (corresponding to the two protonated amines).

    • Calculate the assay using the volume of titrant consumed to the second equivalence point.

    Assay (%) = (V * N * MW) / (2 * W * 10)

    Where:

    • V: Volume of titrant at the second endpoint (mL)

    • N: Normality of the perchloric acid titrant

    • MW: Molecular weight of the dihydrochloride (221.13 g/mol )

    • W: Weight of the sample (g)

    • 2: Stoichiometric factor (two moles of acid per mole of dihydrochloride)

Method Validation: Forced Degradation Studies

Scientific Rationale: Forced degradation, or stress testing, is the cornerstone of validating a stability-indicating method.[6][7][19] The objective is to intentionally degrade the sample under harsh conditions to generate potential degradation products. The HPLC method is then used to analyze these stressed samples to prove that it can effectively separate the intact drug from these newly formed degradants.[8] This provides confidence that the method can accurately measure the drug's purity over its shelf life.

Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A) cluster_evaluation Evaluation Criteria (ICH Q2) API Indolin-5-ylmethanamine Dihydrochloride Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis Analyze Stressed Samples using HPLC-PDA Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Resolution Resolution > 2 between API and all degradation peaks? Analysis->Resolution Purity Peak Purity of API peak passes? Resolution->Purity Yes Revise Revise HPLC Method (e.g., change gradient, pH) Resolution->Revise No Validated Method is Validated as Stability-Indicating Purity->Validated Yes Purity->Revise No

Caption: Logic flow for validating a stability-indicating method.

Protocol: Forced Degradation Study

  • Prepare Samples: Prepare solutions of the compound (~0.5 mg/mL) and expose them to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 8 hours. Neutralize with an equivalent amount of acid before injection.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Expose solid powder to 80 °C for 48 hours, then dissolve for analysis.

    • Photolytic: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Analyze a control (unstressed) sample and all stressed samples using the HPLC-PDA method described in Section 3.1.

  • Evaluation:

    • Aim for 5-20% degradation of the main peak.[19]

    • Assess the chromatograms for new peaks.

    • Use the PDA detector to evaluate the peak purity of the main peak in all stressed samples.

    • Ensure the resolution between the main peak and the closest eluting degradation product is greater than 2.0.

Conclusion

The purity assessment of this compound demands a scientifically rigorous and multi-faceted strategy. No single analytical method can provide a complete picture of the compound's quality. By integrating a validated, stability-indicating HPLC method with orthogonal techniques like GC, qNMR, and titration, researchers and drug development professionals can build a comprehensive and reliable purity profile. This integrated approach not only ensures compliance with regulatory expectations[1][20][21][22] but also provides a deep understanding of the chemical entity, which is fundamental to developing safe and effective pharmaceuticals.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Retrieved from [Link]

  • Pharma Times. (2024, November 25). What are Forced Degradation Studies in Pharmaceuticals. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Béni, Z., Háda, V., Dubrovay, Z., & Szántay Jr, C. (2012). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. Journal of Pharmaceutical and Biomedical Analysis, 69, 106-24. Retrieved from [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

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  • Herba Polonica. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Retrieved from [Link]

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Application Notes and Protocols for Indolin-5-ylmethanamine dihydrochloride in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the application of Indolin-5-ylmethanamine dihydrochloride in high-throughput screening (HTS) campaigns targeting the histamine H₃ receptor (H₃R). As a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, the H₃R is a significant target for drug discovery in areas such as neurodegenerative and sleep disorders.[1][2] This guide furnishes researchers, scientists, and drug development professionals with both the theoretical framework and practical, step-by-step protocols for two robust HTS assays: a Fluorescence Polarization (FP) competitive binding assay to determine binding affinity and a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) cAMP assay for functional characterization of H₃R antagonism.

Introduction: The Role of this compound in H₃ Receptor Screening

This compound is a synthetic small molecule featuring an indoline scaffold, a common motif in pharmacologically active compounds. Its structural characteristics suggest its utility as a potential ligand for aminergic GPCRs. Given the intense interest in modulating the histamine system for therapeutic benefit, this compound serves as an excellent candidate for screening campaigns aimed at identifying novel H₃ receptor antagonists.

The histamine H₃ receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the brain.[1][2] Antagonists of the H₃R block this inhibitory action, leading to increased neurotransmitter release, which has shown potential for treating conditions like narcolepsy, Alzheimer's disease, and ADHD.[1][3] High-throughput screening is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds with desired biological activity.[4][5][6] This application note details two complementary HTS methodologies to characterize the interaction of test compounds, such as this compound, with the H₃ receptor.

Assay Principle 1: Competitive Binding via Fluorescence Polarization (FP)

Fluorescence Polarization is a powerful, homogeneous technique used to study molecular interactions in solution.[7][8] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer").

  • Low Polarization: A small, fluorescently labeled tracer tumbles rapidly in solution. When excited with plane-polarized light, it emits largely depolarized light.

  • High Polarization: When the tracer binds to a larger molecule, such as the H₃ receptor, its rotational motion is significantly slowed. This results in the emission of light that remains highly polarized.

In a competitive binding assay, an unlabeled compound (e.g., this compound or other library compounds) competes with the fluorescent tracer for the binding site on the receptor. A successful competitor will displace the tracer, causing a decrease in the measured polarization signal. This allows for the determination of the compound's binding affinity (IC₅₀/Kᵢ).[8][9]

Diagram: Fluorescence Polarization Competitive Binding Workflow

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Incubation & Read cluster_analysis Data Analysis Receptor H₃ Receptor Membranes Mix Dispense Receptor + Tracer Receptor->Mix Tracer Fluorescent Tracer (e.g., TAMRA-Histamine) Tracer->Mix Compound Test Compound (Indolin-5-ylmethanamine) AddCmpd Add Serial Dilution of Test Compound Compound->AddCmpd Mix->AddCmpd Plate Reagents Incubate Incubate to Equilibrium AddCmpd->Incubate Read Read Fluorescence Polarization (mP) Incubate->Read Plot Plot mP vs. [Compound] Read->Plot Generate Data Calc Calculate IC₅₀ Plot->Calc Curve Fitting

Caption: Workflow for the H₃R Fluorescence Polarization competitive binding assay.

Protocol 2.1: FP Competitive Binding Assay

This protocol is designed for a 384-well plate format, a standard for HTS.[8]

A. Materials & Reagents

  • Test Compound: this compound (CAS 1242338-94-8)[10]

  • Receptor: Commercially available cell membranes from a stable cell line overexpressing the human Histamine H₃ Receptor (e.g., from Revvity, PerkinElmer).

  • Fluorescent Tracer: A suitable fluorescently labeled H₃R ligand (e.g., [³H]-N-α-Methylhistamine for initial validation, followed by a fluorescent analog like TAMRA-Nα-methylhistamine for HTS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Microplates: Low-volume, non-binding black 384-well plates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

B. Reagent Preparation

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Buffer Preparation: Prepare the Tris-HCl buffer and ensure the pH is adjusted correctly at the intended assay temperature.

  • Receptor Preparation: Thaw the H₃R-expressing cell membranes on ice. Dilute to the optimal concentration (determined via saturation binding experiments, see Section 2.2) in ice-cold Assay Buffer. Keep on ice.

  • Tracer Preparation: Dilute the fluorescent tracer stock to 2X the final desired concentration (typically at or below its K_d value) in Assay Buffer.

C. Assay Procedure

  • Compound Plating: Create a serial dilution of the test compound stock in DMSO. Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of the compound dilutions into the 384-well assay plate. Include "no compound" (DMSO only) controls for high polarization (maximum binding) and "no receptor" controls for low polarization (minimum binding).

  • Receptor/Tracer Mix Addition: Prepare a 2X master mix of the diluted H₃R membranes and the 2X diluted fluorescent tracer.

  • Dispensing: Dispense an equal volume (e.g., 10 µL) of the Receptor/Tracer mix into each well of the assay plate containing the pre-spotted compounds. This brings all components to their final 1X concentration.

  • Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.[7]

  • Measurement: Read the plate on a fluorescence polarization-capable plate reader.[7] The output is typically measured in millipolarization (mP) units.

D. Data Analysis

  • Calculate the average mP values for the high and low controls.

  • Normalize the data by subtracting the low control mP value from all wells and dividing by the assay window (high control mP - low control mP).

  • Plot the normalized mP values against the logarithm of the test compound concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the bound tracer.

Protocol 2.2: Assay Optimization & Validation (Trustworthiness)

To ensure a robust and reliable assay, the following steps are critical:

  • Tracer Concentration: The tracer concentration should ideally be at or below its dissociation constant (K_d) to maximize assay sensitivity.[11] Titrate the tracer against a fixed, high concentration of the receptor to determine the K_d.

  • Receptor Concentration: Perform a saturation binding experiment by titrating the receptor membranes against a fixed concentration of the tracer. The optimal receptor concentration should yield a robust signal window (e.g., >100 mP) and represent ~75% of the maximal polarization level.[8]

  • Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS. Calculate it using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| where "high" and "low" refer to the maximum and minimum signal controls.

ParameterRecommended Starting PointOptimization Goal
Receptor Concentration 10 µ g/well Achieve 75% of max polarization
Tracer Concentration 1-5 nMAt or below K_d; good S/N ratio
DMSO Tolerance < 1% final concentrationMinimal effect on assay window
Incubation Time 60 minutesTime to reach binding equilibrium
Z'-Factor N/A> 0.5

Assay Principle 2: Functional Antagonism via TR-FRET cAMP Assay

The H₃ receptor is a Gᵢ-coupled GPCR.[4][12] Activation of Gᵢ inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. An H₃R antagonist will block the action of an agonist, thereby preventing this decrease in cAMP.

The TR-FRET cAMP assay is a homogeneous competitive immunoassay that measures intracellular cAMP levels.[13][14]

  • Mechanism: The assay uses a europium (Eu)-labeled anti-cAMP antibody (donor) and a biotin-cAMP conjugate recognized by a streptavidin-acceptor fluorophore.

  • Low cAMP: In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal.

  • High cAMP: cAMP produced by the cell competes with the biotin-cAMP for binding to the antibody. This separates the donor and acceptor, leading to a decrease in the FRET signal.

In an antagonist screen, cells are stimulated with a known H₃R agonist (like R-α-methylhistamine) in the presence of the test compound. An effective antagonist will reverse the agonist-induced drop in cAMP, restoring the cAMP levels (and thus the FRET signal) towards the basal state.[15][16]

Diagram: H₃ Receptor Gᵢ Signaling and TR-FRET Detection

FRET_Signaling cluster_cell Cellular Signaling Pathway cluster_assay TR-FRET Detection Agonist H₃R Agonist Receptor H₃ Receptor Agonist->Receptor Activates Antagonist Antagonist (Indolin-5-ylmethanamine) Antagonist->Receptor Blocks G_protein Gᵢ Protein Receptor->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Lysis Cell Lysis + Reagents cAMP->Lysis Detection Eu-Ab + SA-Acceptor + Biotin-cAMP Lysis->Detection FRET_High High FRET Signal (Low Cellular cAMP) Detection->FRET_High FRET_Low Low FRET Signal (High Cellular cAMP) Detection->FRET_Low

Caption: H₃R Gᵢ signaling and the principle of competitive TR-FRET cAMP detection.

Protocol 3.1: TR-FRET cAMP Functional Assay

This protocol is adapted for screening H₃R antagonists in a 384-well format.

A. Materials & Reagents

  • Test Compound: this compound.

  • Cell Line: A stable cell line expressing the human Histamine H₃ Receptor (e.g., CHO-K1 or HEK293).

  • H₃R Agonist: R-α-methylhistamine or Imetit.[16]

  • Adenylyl Cyclase Stimulator: Forskolin (used to create a measurable cAMP window).

  • Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) with supplements.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[16]

  • cAMP Assay Kit: A commercial TR-FRET cAMP kit (e.g., THUNDER™ from Bioauxilium, LANCE® from Revvity).[13][16]

  • Microplates: Solid white 384-well cell culture-treated plates.

  • Plate Reader: A TR-FRET capable microplate reader.

B. Assay Procedure

  • Cell Plating: Seed the H₃R-expressing cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[16]

  • Compound & Agonist Preparation: Prepare serial dilutions of the test compound in Stimulation Buffer. Prepare a solution of the H₃R agonist at 2X its final EC₈₀ concentration and Forskolin at 2X its final concentration in Stimulation Buffer. The EC₈₀ is the concentration of agonist that produces 80% of its maximal effect and provides a robust window for detecting antagonism.

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Add a small volume (e.g., 5 µL) of the diluted test compound to the appropriate wells.

    • Immediately add an equal volume (e.g., 5 µL) of the Agonist/Forskolin mix to all wells except the "basal" and "forskolin only" controls.

  • Stimulation: Incubate the plate at room temperature for 30 minutes.[16]

  • Cell Lysis and Detection: Add the TR-FRET cAMP detection reagents (pre-mixed according to the kit manufacturer's protocol) which include the cell lysis buffer.[13]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[16]

  • Measurement: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

C. Data Analysis

  • Calculate the ratio of the acceptor to donor fluorescence signals (e.g., 665 nm / 620 nm).

  • Normalize the data using the "forskolin only" (0% inhibition) and "agonist + forskolin" (100% inhibition) controls.

  • Plot the normalized signal ratio against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP signal.

Control WellCompoundAgonistForskolinExpected cAMP LevelExpected FRET Signal
Basal BufferNoNoLowHigh
Max Stimulation BufferNoYesHighLow
Max Inhibition BufferYes (EC₈₀)YesIntermediateIntermediate
Test YesYes (EC₈₀)YesVariableVariable

Safety and Handling

This compound should be handled with appropriate laboratory precautions.[17]

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautions: Wear protective gloves, eye protection, and a lab coat.[18] Avoid breathing dust and handle in a well-ventilated area or chemical fume hood.[19]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[18] Some suppliers recommend storage at -20°C.

Conclusion

This compound is a valuable tool compound for initiating HTS campaigns against the histamine H₃ receptor. The complementary use of a Fluorescence Polarization binding assay and a TR-FRET functional cAMP assay provides a comprehensive screening cascade. The FP assay serves as an efficient primary screen to identify compounds that bind to the receptor, while the cAMP assay acts as a secondary, functional screen to confirm antagonist activity and elucidate the mechanism of action. By following the detailed protocols and optimization guidelines presented in this note, researchers can generate high-quality, reproducible data, accelerating the identification of novel H₃R modulators for further drug development.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. [Link]

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  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Bentham Science. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (n.d.). Nanomicrospheres. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

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  • In Solution Assays: Fluorescence Polarization - Glycopedia. (n.d.). Glycopedia. [Link]

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  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (n.d.). MDPI. [Link]

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  • A Novel Ruthenium-Based Time-Resolved Fluorescence Assay for High-Throughput cAMP Detection - Molecular Devices. (n.d.). Molecular Devices. [Link]

  • This compound | 1242338-94-8 - Appchem. (n.d.). Appchem. [Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists | ACS Sensors. (2020, May 13). ACS Publications. [Link]

  • H3 receptor antagonist - Wikipedia. (n.d.). Wikipedia. [Link]

  • High-throughput screening identifies compounds that protect RPE cells from physiological stressors present in AMD - PubMed. (2019, April 11). National Center for Biotechnology Information. [Link]

  • Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed. (2022, April 19). National Center for Biotechnology Information. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. (2020, August 12). National Center for Biotechnology Information. [Link]

  • How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. (2021, July 13). RxList. [Link]

  • High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl) - PubMed Central. (2023, December 28). National Center for Biotechnology Information. [Link]

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Sources

Application Note: A Phenotypic Screening Strategy for Characterizing the Bioactivity of Indolin-5-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indolin-5-ylmethanamine dihydrochloride is a heterocyclic amine containing an indoline scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1][2] However, the specific cellular effects and mechanism of action for this particular compound are not extensively documented in public literature. This guide provides a comprehensive, three-phase strategy for researchers to systematically characterize the bioactivity of novel compounds like this compound. The workflow begins with broad phenotypic screening to identify any effects on cell viability and proliferation, progresses to assays that define the nature of the cellular response (e.g., apoptosis, cell cycle arrest), and culminates in methods to explore the underlying molecular pathways. This application note serves as a practical roadmap for moving from a novel chemical entity to a lead candidate with a well-defined cellular mechanism.

Introduction: The Challenge of a Novel Compound

Drug discovery often begins with a chemical entity that has a promising structure but an unknown biological function.[3] Indolin-5-ylmethanamine belongs to the indoline family, whose derivatives have shown potential as antimicrobial and anticancer agents, among other activities.[2][4] Without a known target, a target-based screening approach is impossible. Therefore, a phenotypic drug discovery (PDD) workflow is the most logical and powerful strategy.[3][5][6] PDD identifies compounds based on their ability to produce a desired change in a cellular or organismal phenotype, allowing the discovery of drugs with novel mechanisms of action.[3][7]

This document outlines a robust, multi-phase protocol designed to:

  • Phase 1: Determine if this compound exhibits any general cytotoxic or anti-proliferative activity.

  • Phase 2: Characterize the primary cellular phenotype induced by the compound.

  • Phase 3: Investigate the potential signaling pathways and molecular mechanisms affected.

This strategic workflow is designed to maximize information gain while efficiently using resources, providing a solid foundation for further drug development efforts.

Phase 1: Primary Phenotypic Screening for Bioactivity

Scientific Rationale: The first essential step is to determine if the compound has any measurable effect on cell health or proliferation. A broad-spectrum cell viability assay across a diverse panel of cell lines is the industry-standard approach.[8][9] This allows for the identification of general cytotoxicity and any potential selectivity towards specific cell types (e.g., cancer vs. non-cancer, or selectivity between different cancer lineages). The MTS assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[10]

Workflow: Phase 1 Screening

Phase1_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Indolin-5-ylmethanamine (e.g., 100 µM to 1 nM) Treat_Cells Treat Cells with Compound Dilutions for 48-72h Compound_Prep->Treat_Cells Cell_Panel Select & Culture Diverse Cell Line Panel (Table 1) Plate_Cells Plate Cells in 96-well Plates & Allow Adherence Cell_Panel->Plate_Cells Plate_Cells->Treat_Cells Add_MTS Add MTS Reagent (Protocol 1) Treat_Cells->Add_MTS Incubate_Read Incubate (1-4h) & Read Absorbance at 490 nm Add_MTS->Incubate_Read Generate_Curves Generate Dose-Response Curves Incubate_Read->Generate_Curves Calculate_IC50 Calculate IC50 Values (Table 2) Generate_Curves->Calculate_IC50 Analyze_Selectivity Analyze for Cell Line Selectivity Calculate_IC50->Analyze_Selectivity

Caption: Workflow for Phase 1 primary bioactivity screening.

Table 1: Suggested Cell Line Panel for Initial Screening
Cell LineTissue of OriginTypeRationale
A549 LungCancer (Carcinoma)Common model for lung cancer.
MCF-7 BreastCancer (Adenocarcinoma)Estrogen-receptor positive breast cancer model.
MDA-MB-231 BreastCancer (Adenocarcinoma)Aggressive, triple-negative breast cancer model.
HCT116 ColonCancer (Carcinoma)Standard model for colorectal cancer studies.
HEK-293 KidneyNon-cancerous (Embryonic)Often used as a non-cancerous control for cytotoxicity.[4]
MRC-5 LungNon-cancerous (Fibroblast)Normal human fibroblast line for toxicity comparison.
Protocol 1: MTS Assay for Cell Viability

This protocol is adapted from standard methodologies for tetrazolium-based assays.[11][12][13]

Materials:

  • This compound

  • Selected cell lines (Table 1)

  • 96-well, clear-bottom, tissue culture-treated plates

  • Complete growth medium appropriate for each cell line

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock concentration series of this compound in complete medium. A typical 8-point, 1:3 serial dilution starting from 200 µM is recommended. Include a vehicle control (e.g., medium with 0.2% DMSO, if applicable) and a positive control for cell death (e.g., 10 µM Staurosporine).

  • Cell Treatment: Remove the plating medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[10][11][12]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, 5% CO₂. The incubation period should be optimized to yield a robust signal without saturation.

  • Data Acquisition: Shake the plate briefly and measure the absorbance at 490 nm using a plate reader.

Data Analysis:

  • Subtract the average absorbance of the "medium only" background wells.

  • Normalize the data by setting the vehicle control wells to 100% viability and the "no cells" wells to 0% viability.

  • Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits 50% of the metabolic activity).

Table 2: Example Data Presentation for IC50 Values
Cell LineIC50 (µM) of Indolin-5-ylmethanamineIC50 (µM) of Positive Control
A549[Experimental Value][Experimental Value]
MCF-7[Experimental Value][Experimental Value]
HCT116[Experimental Value][Experimental Value]
HEK-293[Experimental Value][Experimental Value]

Phase 2: Defining the Cellular Phenotype

Scientific Rationale: If Phase 1 reveals significant anti-proliferative or cytotoxic activity (e.g., an IC50 < 10 µM in one or more cell lines), the next logical step is to determine the mechanism of cell death or growth arrest. The two most common mechanisms are apoptosis and cell cycle arrest.[14] Luminescent caspase assays provide a highly sensitive and specific method for detecting apoptosis, while flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[14][15][16][17]

Option 2A: Apoptosis Induction Assay

The Caspase-Glo® 3/7 assay is a homogeneous, luminescent "add-mix-measure" assay that quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[18][19][20]

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is based on the manufacturer's guidelines and established principles.[18][21]

Materials:

  • Cell line(s) that showed sensitivity in Phase 1

  • 96-well, opaque-walled plates (for luminescence)

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque plate and treat with this compound as in Protocol 1. Use concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Incubation: Incubate for a shorter period appropriate for apoptosis detection (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event than the loss of metabolic activity.[22]

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of reagent to each well.[19]

  • Incubation & Measurement: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light. Measure luminescence using a plate reader.

Option 2B: Cell Cycle Analysis

Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content within a cell population by flow cytometry.[14][15] This reveals the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Cell Cycle Analysis by PI Staining & Flow Cytometry

This is a standard protocol for cell cycle analysis.[16][17][23]

Materials:

  • Sensitive cell line(s)

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) / RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at IC50 concentrations for 24-48 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 0.5 mL of PI/RNase A staining solution.

  • Incubation & Analysis: Incubate for 30 minutes at room temperature in the dark.[16] Analyze the samples on a flow cytometer, collecting fluorescence data to generate DNA content histograms.

Phase 3: Investigating the Mechanism of Action

Scientific Rationale: Once a primary phenotype (e.g., apoptosis) is confirmed, the focus shifts to identifying the upstream signaling pathway responsible. Luciferase reporter assays are a powerful and versatile tool for monitoring the activity of specific transcription factors and signaling pathways in living cells.[24][25][26][27] By using a panel of reporter cell lines, one can screen for pathways modulated by the compound.

Workflow: Phase 3 Pathway Screening

Phase3_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation Select_Reporters Select Panel of Reporter Cell Lines (e.g., NF-κB, AP-1, p53, STAT3) Plate_Cells Plate Reporter Cells in 96-well Plates Select_Reporters->Plate_Cells Compound_Prep Prepare Compound Dilutions Treat_Cells Treat with Compound +/- Pathway Agonist Compound_Prep->Treat_Cells Plate_Cells->Treat_Cells Add_Luciferase Lyse Cells & Add Luciferase Substrate Treat_Cells->Add_Luciferase Read_Lum Measure Luminescence Add_Luciferase->Read_Lum Identify_Hits Identify Inhibited or Activated Pathways Read_Lum->Identify_Hits Validate_Hits Validate with Orthogonal Assay (e.g., Western Blot for p-STAT3) Identify_Hits->Validate_Hits

Caption: Workflow for Phase 3 signaling pathway investigation.

Protocol 4: Luciferase Reporter Gene Assay

This protocol provides a general framework for using commercially available reporter systems.[24][28]

Materials:

  • A panel of pathway-specific reporter cell lines (e.g., STAT3-luc, NF-κB-luc)

  • 96-well, opaque-walled plates

  • This compound

  • Appropriate pathway agonist (e.g., IL-6 for STAT3, TNFα for NF-κB)

  • Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Luciferase® System)

  • Luminometer

Procedure:

  • Cell Seeding: Plate the reporter cells in 96-well opaque plates and allow them to attach overnight.

  • Compound Treatment: Pre-treat cells with a dilution series of this compound for 1-2 hours.

  • Pathway Stimulation: Add the specific pathway agonist at a pre-determined EC80 concentration to stimulate the reporter gene expression. Include controls for unstimulated and stimulated cells without the compound.

  • Incubation: Incubate for an appropriate time for the specific pathway to activate and drive luciferase expression (typically 6-24 hours).

  • Lysis and Measurement: Add the luciferase assay reagent according to the manufacturer's protocol. This step typically lyses the cells and initiates the luminescent reaction. Measure luminescence with a plate reader.

Data Analysis & Next Steps:

  • Normalize the luminescent signal to a control (e.g., a constitutively expressed Renilla luciferase in dual-reporter systems).

  • A significant, dose-dependent decrease or increase in the luminescent signal identifies a "hit" pathway.

  • Crucial Next Step: Validate any hits with an orthogonal method. For example, if the STAT3 pathway is inhibited, perform a Western blot to confirm that this compound reduces the levels of phosphorylated STAT3 (p-STAT3) upon stimulation with IL-6.

Summary and Conclusion

This application note provides a systematic, phase-driven framework for the initial characterization of a novel compound, this compound. By progressing from broad phenotypic screening to specific mechanistic assays, researchers can efficiently determine the compound's bioactivity, define its cellular effect, and begin to unravel its mechanism of action. This structured approach ensures that experimental choices are driven by data, building a robust foundation for future preclinical development.

References

  • Abcam. "Cell cycle analysis with flow cytometry and propidium iodide." Accessed January 1, 2026.
  • Reaction Biology. "Cell-based Assays for Drug Discovery." Accessed January 1, 2026.
  • Creative Bioarray. "MTS Tetrazolium Assay Protocol." Accessed January 1, 2026.
  • BPS Bioscience. "Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays." July 18, 2023.
  • R&D Systems. "Propidium Iodide Cell Viability Flow Cytometry Protocol." Accessed January 1, 2026.
  • BroadPharm. "Protocol for Cell Viability Assays." January 18, 2022.
  • Flow Cytometry Facility, University of California, San Diego. "DNA Staining with Propidium Iodide for Cell Cycle Analysis." Accessed January 1, 2026.
  • University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." Accessed January 1, 2026.
  • National Center for Biotechnology Information. "Assay Guidance Manual - Cell Viability Assays." May 1, 2013.
  • Promega Corporation.
  • Cui, Y., et al.
  • Technology Networks. "Phenotypic Screening: A Powerful Tool for Drug Discovery." April 24, 2025.
  • ScienCell. "Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays." November 24, 2025.
  • UC San Diego Moores Cancer Center. "Cell Cycle Analysis by DNA Content - Protocols." Accessed January 1, 2026.
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Application Note: Characterizing Novel Ligand Interactions with Indolin-5-ylmethanamine Dihydrochloride Using Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Indolin-5-ylmethanamine dihydrochloride in receptor binding affinity assays.

Introduction: The Rationale for Screening this compound

This compound is a synthetic organic compound featuring an indoline scaffold. The indoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous ligands that target G-protein coupled receptors (GPCRs), particularly monoamine receptors such as those for serotonin (5-HT) and dopamine.[1][2] Given this structural precedent, this compound presents itself as a compelling candidate for broad screening against a panel of CNS receptors to uncover novel pharmacological activity.

This application note provides a comprehensive framework for utilizing competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for a variety of receptor targets. We will delve into the theoretical underpinnings of the assay, provide a detailed, field-proven protocol, and outline the necessary data analysis pipeline to ensure robust and reproducible results.

The Principle of Competitive Receptor Binding Assays

Competitive binding assays are the gold standard for determining the affinity of an unlabeled test compound (the "competitor," in this case, this compound) for a specific receptor.[3] The assay relies on the principle of competition between the test compound and a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor.

The experiment is conducted by incubating a fixed amount of receptor preparation and a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor's binding sites. By measuring the amount of bound radioactivity at each concentration, a dose-response curve is generated, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the test compound required to displace 50% of the specifically bound radioligand.[4]

This IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki is a more absolute measure of binding affinity, as it accounts for the concentration and affinity of the radioligand used in the assay.[5]

Experimental Workflow and Protocol

The successful execution of a receptor binding assay hinges on careful preparation, precise execution, and the inclusion of proper controls. The following protocol provides a step-by-step methodology for screening this compound against a target receptor expressed in a cell membrane preparation.

Essential Materials and Reagents
  • Test Compound: this compound (CAS: 1242338-94-8)[6]

  • Receptor Source: Frozen cell membrane preparations from cells overexpressing the target receptor (e.g., CHO or HEK-293 cells).

  • Radioligand: A high-affinity, specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

  • Non-Specific Binding (NSB) Agent: A high concentration of a known, non-radioactive ligand for the target receptor to define 100% displacement (e.g., 10 µM Haloperidol for D2 receptors).

  • Filtration Apparatus: 96-well cell harvester (e.g., FilterMate™ Harvester).

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.[7]

  • Scintillation Cocktail: A liquid scintillant compatible with the filter plates (e.g., Betaplate Scint).

  • Detection Instrument: A microplate scintillation counter (e.g., Wallac TriLux MicroBeta).

  • General Lab Equipment: 96-well assay plates, multichannel pipettes, serial dilution plates, plate shaker.

Visualized Experimental Workflow

The overall process can be visualized as a clear, sequential workflow.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) prep_membranes Thaw & Dilute Receptor Membranes prep_plates Pre-soak Filter Plates add_components Plate Components: 1. Membranes 2. Test Compound / Buffer / NSB 3. Radioligand prep_plates->add_components incubate Incubate with Agitation (e.g., 60 min at 30°C) add_components->incubate filter_wash Rapid Vacuum Filtration & Ice-Cold Buffer Wash incubate->filter_wash dry_filters Dry Filter Plate filter_wash->dry_filters add_scint Add Scintillation Cocktail dry_filters->add_scint count_cpm Count Radioactivity (CPM) in MicroBeta Counter add_scint->count_cpm data_analysis data_analysis count_cpm->data_analysis Proceed to Data Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Experimental Protocol
  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Perform a serial dilution series (e.g., 10-point, half-log dilutions) in assay buffer to cover a wide concentration range (e.g., 100 µM to 10 pM).

  • Assay Plate Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.[7] All determinations should be performed in triplicate.

    • Total Binding (TB) Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the NSB agent (e.g., 10 µM Haloperidol).

    • Competitive Binding Wells: Add 50 µL of each concentration of the this compound dilution series.

  • Addition of Reagents:

    • To all wells, add 150 µL of the diluted receptor membrane preparation (protein concentration must be optimized, typically 50-120 µg for tissue or 3-20 µg for cultured cells).[7]

    • Initiate the binding reaction by adding 50 µL of the radioligand (at a concentration at or below its Kd value) to all wells.

  • Incubation:

    • Seal the plate and incubate, typically for 60 minutes at 30°C with gentle agitation, to allow the binding to reach equilibrium.[7] Incubation time and temperature should be optimized for each specific receptor-ligand system.

  • Termination and Filtration:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well glass fiber filter plate using a cell harvester.[7] This step separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand.

    • Immediately wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate (e.g., 30 minutes at 50°C).[7]

    • Add scintillation cocktail to each well and seal the plate.

    • Count the radioactivity in each well using a microplate scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis and Interpretation

Proper data analysis is critical to extract meaningful affinity values from the raw CPM data.

Data Analysis Pipeline

G cluster_raw_data Raw Data Processing cluster_calc Calculation & Curve Fitting cluster_final Final Affinity Determination raw_cpm Raw CPM Data (from Scintillation Counter) avg_cpm Average Triplicate CPM Values raw_cpm->avg_cpm define_controls Define Mean CPM for: - Total Binding (TB) - Non-Specific Binding (NSB) avg_cpm->define_controls calc_sb Calculate Specific Binding (SB) SB = TB - NSB define_controls->calc_sb calc_percent_inhibition % Inhibition = 100 * (1 - (Test CPM - NSB) / SB) calc_sb->calc_percent_inhibition nl_regression Non-linear Regression (log[Inhibitor] vs. response) calc_percent_inhibition->nl_regression determine_ic50 Determine IC50 Value nl_regression->determine_ic50 cheng_prusoff Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) determine_ic50->cheng_prusoff final_ki Final Ki Value (Binding Affinity) cheng_prusoff->final_ki

Caption: Data analysis pipeline from raw counts to final Ki value.

Step-by-Step Data Analysis
  • Calculate Specific Binding: For each data point, subtract the average NSB CPM from the average CPM to get the specific binding. The maximum specific binding is calculated as: Specific Binding = Average Total Binding CPM - Average Non-Specific Binding CPM.

  • Calculate Percent Inhibition: For each concentration of this compound, calculate the percentage of specific binding that has been inhibited using the formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB))[4]

  • Generate IC50 Curve: Plot the % Inhibition against the logarithm of the concentration of this compound. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[8]

  • Calculate Ki using the Cheng-Prusoff Equation: Convert the IC50 to the inhibition constant, Ki, which represents the affinity of the compound for the receptor. Ki = IC50 / (1 + ([L] / Kd)) [7] Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (this must be determined previously via saturation binding experiments).

Hypothetical Data Presentation

After screening against a panel of relevant receptors, the data should be summarized in a clear, tabular format.

Receptor TargetRadioligand UsedKi (nM) for this compound
Serotonin Receptors
5-HT1A[³H]-8-OH-DPAT150
5-HT2A[³H]-Ketanserin25
5-HT2C[³H]-Mesulergine80
5-HT3[³H]-GR65630>10,000
5-HT7[³H]-LSD450
Dopamine Receptors
D1[³H]-SCH233901,200
D2[³H]-Spiperone8.5
D3[³H]-7-OH-DPAT12
D4[³H]-Nemonapride35
Adrenergic Receptors
α1[³H]-Prazosin300
α2[³H]-Rauwolscine950
β1[³H]-CGP12177>10,000

This is example data and does not represent experimentally verified results.

Based on this hypothetical data, one could conclude that this compound is a potent ligand for the D2 and D3 dopamine receptors with moderate affinity for the 5-HT2A and D4 receptors, demonstrating selectivity against other screened targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9]

  • Precautions: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10] Avoid breathing dust and prevent contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical advice.

Conclusion

This application note provides a robust and scientifically grounded protocol for determining the receptor binding affinity of this compound. By employing competitive radioligand binding assays, researchers can effectively screen this novel compound against a wide array of GPCR targets. The detailed workflow, from experimental setup to data analysis, ensures the generation of high-quality, reproducible data, which is the foundational step in characterizing the pharmacological profile of a new chemical entity and assessing its potential for further drug development.

References

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Safe handling and storage procedures for Indolin-5-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Subject: Safe Handling, Storage, and Use of Indolin-5-ylmethanamine dihydrochloride

For: Researchers, scientists, and drug development professionals

Introduction: The Scientific Context of this compound

This compound is a substituted indoline derivative, a structural motif of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a core component of numerous biologically active compounds, and its derivatives are frequently explored as building blocks for novel therapeutic agents.[1] As a dihydrochloride salt, the compound exhibits increased aqueous solubility and stability compared to its freebase form, making it a convenient reagent for various synthetic and screening applications.

However, like many powdered active pharmaceutical ingredients (APIs) and research chemicals, its physical form as a fine powder and its chemical reactivity necessitate a rigorous and well-understood set of handling and storage procedures.[2][3] This guide provides a comprehensive overview of the essential safety protocols, experimental procedures, and chemical principles required to work with this compound safely and effectively in a laboratory setting. The focus extends beyond simple procedural steps to explain the causality behind them, ensuring a culture of safety and experimental integrity.

PART 1: Hazard Analysis and Risk Mitigation

Before any laboratory work commences, a thorough understanding of the compound's hazard profile is mandatory. This compound is classified as hazardous, and its potential risks must be managed through a combination of engineering controls, personal protective equipment (PPE), and safe work practices.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards associated with chemical substances.[4][5] The classification for this compound is summarized below.

Hazard Class GHS Pictogram Signal Word Hazard Statement Key Implication
Acute Toxicity, Oral (Category 4)

Warning H302: Harmful if swallowed[6][7][8]Ingestion can lead to adverse health effects. Avoid creating dust that could be inadvertently ingested.
Skin Irritation (Category 2)

Warning H315: Causes skin irritation[6][7][8]Direct contact with skin can cause irritation or dermatitis.[9]
Serious Eye Irritation (Category 2A)

Warning H319: Causes serious eye irritation[6][7][8]Powder or solutions can cause significant, potentially damaging, eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

Warning H335: May cause respiratory irritation[6][7][8]Inhalation of the fine powder can irritate the respiratory system.[3]
The Rationale Behind Controls

The primary risks associated with this compound stem from its physical form as a respirable powder and its chemical nature as an amine salt.

  • Inhalation Risk: Fine powders can easily become airborne during routine procedures like weighing and transferring, posing a direct route of exposure to the respiratory tract.[6] Engineering controls, such as chemical fume hoods or ventilated balance enclosures, are the most effective way to mitigate this risk.

  • Hygroscopicity and Stability: Amine hydrochloride salts are formed by reacting an amine with hydrochloric acid.[10] This salt form can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][12] This has two major implications:

    • Degradation: Absorbed water can affect the compound's stability and purity over time.

    • Handling: The powder's flow characteristics can change, making it "clumpy" and more difficult to handle accurately.

  • Chemical Reactivity: The compound is incompatible with strong oxidizing agents.[2] Contact could lead to a vigorous and potentially hazardous reaction. It will also react with strong bases to liberate the free amine, which may have different physical properties and hazards.

PART 2: Standard Operating Procedures (SOPs)

Adherence to detailed, step-by-step protocols is crucial for ensuring both user safety and experimental reproducibility.

Engineering Controls and Personal Protective Equipment (PPE)

This workflow diagram illustrates the mandatory controls for handling the compound.

cluster_Controls Hierarchy of Controls cluster_Eng Engineering Control Details cluster_PPE PPE Requirements Eng 1. Engineering Controls (Primary Barrier) PPE 2. Personal Protective Equipment (Secondary Barrier) FumeHood Chemical Fume Hood (For all manipulations) Eng->FumeHood VBE Ventilated Balance Enclosure (For weighing) Eng->VBE Shower Safety Shower & Eyewash Station (Must be accessible <10 seconds) Eng->Shower Admin 3. Administrative Controls (Procedural Layer) Goggles Chemical Safety Goggles (ANSI Z87.1 / EN166) PPE->Goggles Gloves Nitrile Gloves (Check manufacturer's breakthrough time) PPE->Gloves Coat Lab Coat PPE->Coat Respirator Respirator (Optional) (N95/FFP2 if engineering controls fail or for large spills) PPE->Respirator

Caption: Hierarchy of safety controls for handling this compound.

Protocol for PPE:

  • Eye Protection: Always wear chemical safety goggles that provide a full seal around the eyes.[2]

  • Hand Protection: Wear nitrile gloves. If prolonged contact is anticipated, consider double-gloving. Remove and dispose of gloves immediately after handling, and wash hands thoroughly.[9]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: All handling of the solid must be performed within a certified chemical fume hood or other ventilated enclosure.[1] A disposable N95 respirator may be used as a secondary precaution during weighing if a ventilated balance enclosure is unavailable, but it is not a substitute for proper engineering controls.

Storage Protocol

Conflicting storage temperature recommendations exist across suppliers (-20°C vs. room temperature).[6][7] This discrepancy arises from balancing long-term stability with practical laboratory access. The following protocol provides a definitive best practice.

  • Long-Term Storage (> 1 month):

    • Ensure the compound is in a tightly sealed, airtight container. Parafilm can be used to create a more secure seal around the cap.

    • Place the primary container inside a secondary, labeled container with a desiccant (e.g., silica gel packets).

    • Store this secondary container in a freezer at -20°C .[6] The cold temperature slows potential degradation pathways, while the desiccant and sealed container protect against moisture, which is critical for an amine hydrochloride salt.

  • Short-Term / In-Use Storage (< 1 month):

    • The compound may be stored at room temperature (20-25°C) in a desiccator cabinet under an inert atmosphere (e.g., nitrogen or argon).[7]

    • Before opening a container that has been stored at -20°C, always allow it to warm to room temperature completely while still sealed (minimum 30-60 minutes). This crucial step prevents atmospheric moisture from condensing onto the cold powder, which would compromise its integrity.

Detailed Experimental Protocols

Protocol 2.3.1: Weighing the Solid Compound

  • Preparation: Don all required PPE. Ensure a chemical fume hood or ventilated balance enclosure is operational. Place a weigh boat or appropriate glassware on the analytical balance.

  • Tare: Tare the balance with the weigh boat.

  • Transfer: Using a clean spatula, carefully transfer a small amount of this compound from its storage container to the weigh boat. Perform this action slowly and close to the surface of the weigh boat to minimize the generation of airborne dust.[13]

  • Measure: Record the mass. If more material is needed, add it carefully. If too much is added, remove the excess into a designated waste container; never return excess chemical to the stock bottle to prevent cross-contamination.[6]

  • Cleanup: Once the desired mass is obtained, securely cap the stock bottle. Carefully wipe the spatula and the area around the balance with a damp cloth or towel to collect any stray powder. Dispose of this cloth as chemical waste.

Protocol 2.3.2: Solubilization

  • Solvent Selection: Consult experimental procedures for the appropriate solvent. Dihydrochloride salts typically have good solubility in polar protic solvents like water, methanol, or ethanol, and may also be soluble in polar aprotic solvents like DMSO or DMF.

  • Procedure: a. Place the weighed solid into the desired reaction vessel or flask inside a chemical fume hood. b. Add the chosen solvent to the vessel via a pipette or graduated cylinder. c. Gently swirl the vessel to aid dissolution. If necessary, use a magnetic stirrer. Sonication can be used to break up larger clumps and accelerate dissolution. d. Visually inspect to ensure all solid has dissolved before proceeding with the reaction.

PART 3: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give them one or two glasses of water to drink. Seek immediate medical attention.[2]

Spill Response Protocol

This protocol is for small laboratory spills (< 5 grams). For larger spills, evacuate the area and contact institutional safety personnel.

start Spill Occurs alert Alert Personnel & Restrict Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Respirator) alert->ppe contain Gently cover spill with absorbent material (e.g., vermiculite or sand) ppe->contain decontaminate Carefully dampen the absorbent with water to prevent dust generation contain->decontaminate collect Sweep the dampened material into a labeled hazardous waste container decontaminate->collect clean Clean the spill area with soap and water, using fresh paper towels collect->clean dispose Dispose of all contaminated materials (absorbent, towels, gloves) as hazardous waste clean->dispose end Spill Neutralized dispose->end

Caption: Workflow for responding to a small laboratory spill of solid this compound.

PART 4: Waste Disposal

Chemical waste must be handled and disposed of in accordance with institutional and local regulations.

  • Segregation: Keep all waste containing this compound separate from other waste streams.[14] This includes excess solid, contaminated consumables (gloves, weigh boats, paper towels), and solutions.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols.

  • Disposal: Never dispose of this chemical down the drain.[14] All waste must be collected by a licensed hazardous waste disposal company.[15]

References

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  • Reddit. (2022). What are amine hydrochlorides? Retrieved from [Link]

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Troubleshooting & Optimization

Indolin-5-ylmethanamine dihydrochloride stability in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Indolin-5-ylmethanamine dihydrochloride (CAS: 1242338-94-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical troubleshooting advice for handling this compound in various experimental settings. Our goal is to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and recommended storage conditions for this compound?

This compound is a solid, typically a crystalline powder, with the chemical formula C₉H₁₄Cl₂N₂. As a dihydrochloride salt, it is the protonated form of the parent amine, which generally enhances its solubility in aqueous and polar protic solvents compared to the free base.

For long-term integrity, the compound should be stored under an inert atmosphere at room temperature. The indoline structure itself is relatively stable, being a derivative of indole, a highly stable aromatic heterocycle.[1][2] However, the aminomethane substituent and the dihydrochloride salt form introduce specific stability considerations.

Q2: Which solvents are recommended for dissolving this compound?

Given its salt form, polar protic solvents are the primary choice.

  • Recommended: Deionized water, methanol, ethanol. Phosphate-buffered saline (PBS) is also suitable for biological applications, but it's crucial to monitor the pH, as this will dictate the equilibrium between the salt and free base forms.

  • Use with Caution: Dimethyl sulfoxide (DMSO) can be used, but water content in the DMSO can impact long-term stability. It is advisable to use anhydrous DMSO and prepare solutions fresh.

  • Not Recommended: Aprotic and nonpolar solvents like acetonitrile (ACN), tetrahydrofuran (THF), dichloromethane (DCM), and hexane are poor choices for dissolving the dihydrochloride salt. You may achieve suspension, but not a true solution.

The choice of solvent is critical as it can influence degradation pathways. For instance, protic solvents can participate in hydrolysis reactions if other susceptible functional groups are present.

Q3: How does pH impact the stability and solubility of this compound?

The pH of the solution is arguably the most critical factor governing the stability of this molecule. As a dihydrochloride salt of a primary amine, it exists in a pH-dependent equilibrium.

G A Indolin-5-ylmethanamine-2H⁺ (Salt Form) Soluble in Water B Indolin-5-ylmethanamine-H⁺ (Mono-protonated) A->B Increase pH (Add Base) B->A Decrease pH (Add Acid) C Indolin-5-ylmethanamine (Free Base) Less Soluble in Water B->C Increase pH (Add Base) C->B Decrease pH (Add Acid)

Caption: pH-dependent equilibrium of this compound.

In strongly acidic conditions (low pH), the fully protonated dihydrochloride form dominates, which is typically the most water-soluble species. As the pH increases, the amine groups will deprotonate. This change in ionization state can lead to several outcomes:[3]

  • Decreased Solubility: The neutral free base is generally less soluble in aqueous media than its salt form. An increase in pH may cause the compound to precipitate out of solution.[4]

  • Increased Reactivity: The deprotonated amine (free base) is more nucleophilic and thus more susceptible to oxidative degradation.[3]

  • Catalysis of Degradation: Extreme pH conditions (both highly acidic and highly basic) can catalyze hydrolysis or other degradation reactions within the molecule.[5]

Q4: Is this compound sensitive to light or temperature?
  • Photostability: Indoline derivatives can be sensitive to UV light.[6] While the core indoline structure is robust, prolonged exposure to high-intensity light, especially in solution, can initiate photochemical degradation. It is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil. Photostability testing is recommended as part of a forced degradation study.[7]

  • Thermal Stability: As a salt, the compound is expected to have a relatively high melting point and be stable at ambient temperatures. However, in solution, elevated temperatures will accelerate degradation kinetics.[8] For example, reactions like hydrolysis and oxidation will proceed faster at higher temperatures. Long-term storage of stock solutions should be at -20°C or -80°C, depending on the solvent and desired shelf-life. The thermal stability of amine salts can be complex, and decomposition may occur at elevated temperatures.[9][10]

Troubleshooting Guide

Problem: My solution of this compound has turned yellow/brown.
  • Probable Cause: This is often a sign of oxidative degradation. The free base form of the amine is more susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, or the presence of trace metal ions. The formation of colored impurities is a common result of such degradation.

  • Solution:

    • Prepare Solutions Fresh: Avoid long-term storage of solutions, especially at room temperature and exposed to light.

    • Use Degassed Solvents: For maximum stability, sparge your solvent with nitrogen or argon before dissolving the compound to remove dissolved oxygen.

    • Confirm Identity: Use an analytical technique like HPLC-UV or LC-MS to check the purity of the solution and identify potential degradation products.

Problem: I observed precipitation after adding a basic buffer to my aqueous stock solution.
  • Probable Cause: You have likely increased the pH to a point where the compound's solubility limit has been exceeded. By adding a base, you are converting the highly soluble dihydrochloride salt into the less soluble free base form.[4]

  • Solution:

    • Check the pH: Measure the final pH of your solution.

    • Adjust pH: Carefully add a dilute acid (e.g., 0.1 M HCl) to lower the pH until the precipitate redissolves.

    • Modify Protocol: If your experiment requires a higher pH, consider using a co-solvent (like a small percentage of DMSO or ethanol) or working at a lower final concentration of the compound.

Problem: How can I determine if my compound has degraded over time?
  • Probable Cause: Degradation can occur due to various factors including pH, temperature, light, and oxidation, as outlined in this guide.[11][12]

  • Solution: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.

    • Develop a Method: Use a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the amine).

    • Establish a Baseline: Inject a freshly prepared solution of the compound to get a reference chromatogram, noting the retention time and peak area of the main compound.

    • Analyze the Aged Sample: Inject your stored or stressed sample. A loss of purity can be determined by:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, which represent degradation products.

    • Quantify: Calculate the percent purity by dividing the main peak area by the total area of all peaks.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is the industry-standard approach.[8] The goal is to intentionally stress the compound to predict its long-term stability and to ensure your analytical method can separate the intact drug from any potential degradants.[12]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Water) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (60°C in Solution) A->E F Photolytic (ICH Q1B Light Box) A->F G Analyze by Stability- Indicating HPLC Method B->G C->G D->G E->G F->G H Characterize Degradants (LC-MS) G->H

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and validate a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade Water, Methanol, Acetonitrile

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, heating block, photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in HPLC-grade water to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water).

    • Acid Hydrolysis: 0.2 M HCl (final concentration 0.1 M). Heat at 60°C.

    • Base Hydrolysis: 0.2 M NaOH (final concentration 0.1 M). Heat at 60°C.

    • Oxidation: 6% H₂O₂ (final concentration 3%). Keep at room temperature, protected from light.

    • Thermal: Water. Heat at 60°C alongside the acid/base samples.

    • Photolytic: Expose the stock solution in a quartz cuvette or clear vial to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points: Collect samples at intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid, respectively, before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a validated HPLC method (see Protocol 2). The target degradation is 5-20% to demonstrate that the method can effectively separate the degradants from the parent peak.[12]

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the purity of this compound and separate it from degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.

Data Summary for Stability Studies

As specific stability data for this compound is not extensively published, researchers should generate their own data following the protocols above. Record your results in a structured table for clear comparison.

Table 1: Template for Recording Stability Data

Solvent SystemStress ConditionTime Point (hours)Purity by HPLC (%)Observations (e.g., Color Change, Precipitation)
WaterControl (RT, protected from light)099.8Clear, colorless
WaterControl (RT, protected from light)24
0.1 M HCl60°C8
0.1 M NaOH60°C8
3% H₂O₂RT4
Water60°C24
WaterPhotolytic (ICH Q1B)24
DMSOControl (RT, protected from light)24

References

  • Photochromic and fluorescence studies of spiropyran indoline derivatives in the presence of acids. (2006). ResearchGate. Available at: [Link]

  • Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. (2005). ResearchGate. Available at: [Link]

  • Pino-Ríos, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. (2024). ACS Omega. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2021). ResearchGate. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. (2024). Nature Communications. Available at: [Link]

  • Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. (1979). The Journal of Physical Chemistry. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Available at: [Link]

  • Influence of PH On The Stability of Pharmaceutical. (2024). Scribd. Available at: [Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (2016). ResearchGate. Available at: [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2021). PubMed. Available at: [Link]

  • Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. (2017). PubMed. Available at: [Link]

  • On the thermal stability of some ammonium salts. (2009). ResearchGate. Available at: [Link]

  • High Temperature Properties and Thermal Decomposition of Inorganic Salts with Oxyanions. (2002). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Indoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the N-alkylation of indoline. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important transformation. The N-alkylation of indoline and its parent indole scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] However, achieving high yields and regioselectivity can be challenging. This resource offers practical, field-proven insights to help you overcome common hurdles and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the N-alkylation of indoline.

Q1: My N-alkylation reaction of indoline is showing low or no yield. What are the primary factors to investigate?

A1: Low or no yield in indoline N-alkylation can be attributed to several factors. A systematic approach to troubleshooting is crucial.[3]

  • Reagent Quality: Ensure the purity of your indoline, alkylating agent, and solvents. Impurities can act as inhibitors or lead to unwanted side reactions. Consider purifying your starting materials if their quality is uncertain.[3]

  • Base Selection: The choice of base is critical. For classical N-alkylation with alkyl halides, a strong base like sodium hydride (NaH) is often effective in deprotonating the indoline nitrogen to form the more nucleophilic anion.[3][4][5] However, for other methods, such as those involving transition metal catalysis, a weaker base or even no base may be optimal.[3]

  • Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy. If the reaction is sluggish, a gradual increase in temperature while monitoring for side product formation can be beneficial. Some catalytic systems, for instance, require elevated temperatures to proceed efficiently.[3][6]

  • Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may be proceeding slower or faster than anticipated.[3]

  • Atmospheric Moisture: Reactions employing moisture-sensitive reagents like NaH must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3]

Q2: I'm observing a mixture of N- and C3-alkylated products. How can I improve the regioselectivity for N-alkylation?

A2: Achieving high regioselectivity between the nitrogen and the C3 position is a frequent challenge in indole chemistry, as the C3 position is also nucleophilic.[4] The regioselectivity is a delicate balance of several factors:

  • Classical Conditions: For N-alkylation using alkyl halides, employing a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors the formation of the N-anion, leading to N-alkylation.[3][4][6]

  • Catalytic Methods: Modern catalytic approaches offer excellent control over regioselectivity. For instance, copper hydride (CuH) catalysis with the ligand DTBM-SEGPHOS has demonstrated high N-selectivity.[4][7] Conversely, switching the ligand to Ph-BPE can direct the reaction towards C3-alkylation.[4][7] Similarly, iridium-catalyzed reactions in water can be tuned for either N- or C3-alkylation.[8]

  • Solvent Effects: The choice of solvent can significantly influence the outcome. For example, in some indium-catalyzed reactions, using THF favors N1-alkylation, while toluene promotes C6-alkylation.[9]

  • Protecting Groups: A temporary protecting group at the C3 position can be introduced to block C-alkylation, thereby directing the reaction exclusively to the nitrogen atom.[4]

Q3: My reaction is producing dialkylated products. What steps can I take to minimize this side reaction?

A3: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur with highly reactive alkylating agents or under harsh conditions.[4]

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[4]

  • Slow Addition: Adding the alkylating agent dropwise can help maintain a low concentration and reduce the probability of a second alkylation event.[4]

  • Reaction Monitoring: Carefully monitor the reaction progress and terminate it once the desired mono-N-alkylated product has formed.[4]

  • Temperature Control: Lowering the reaction temperature can help to manage reactivity and prevent over-alkylation.[4]

Troubleshooting Guide: Deeper Dive

This section provides a more detailed analysis of specific issues you might encounter and offers structured solutions.

Issue 1: Persistent Low Yield Despite Basic Optimization

If you've addressed the common factors in the FAQs and still face low yields, consider the following advanced troubleshooting steps.

Potential Deeper Causes and Solutions:

  • Incompatible Functional Groups: Your indoline substrate or alkylating agent may possess functional groups that are incompatible with the reaction conditions. For instance, strong bases can react with acidic protons elsewhere in the molecule.

    • Solution: Consider alternative, milder N-alkylation methods such as the Mitsunobu reaction or reductive amination if your substrate is sensitive to strong bases.[10]

  • Steric Hindrance: A bulky alkylating agent or a sterically hindered indoline can significantly slow down the reaction rate.

    • Solution: Increase the reaction temperature and time. If this is ineffective, a less sterically demanding alkylating agent or a different catalytic system designed to accommodate steric bulk may be necessary.

  • Poor Solubility: One or more of your reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.

    • Solution: Screen a range of solvents to find one that provides better solubility for all components at the reaction temperature.

Experimental Protocols

Here are detailed, step-by-step methodologies for key N-alkylation protocols.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol is a standard method for the N-alkylation of indoline with alkyl halides.

Reaction Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indoline (1.0 equivalent).

  • Add anhydrous dimethylformamide (DMF) to dissolve the indoline.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.05-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Work-up and Purification:

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iridium-Catalyzed N-Alkylation with Alcohols in Water

This protocol offers a greener alternative using alcohols as alkylating agents in water.[8]

Reaction Setup:

  • In a screw-capped vial, combine the indoline (0.2 mmol), the alcohol (0.4 mmol), the iridium catalyst (1-2 mol %), and water (1.0 mL).[3]

  • Seal the vial and stir the mixture at the desired temperature (typically elevated, e.g., 110 °C) for the specified time (e.g., 24-48 hours).[3][11]

Work-up and Purification:

  • After cooling to room temperature, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

Data Presentation

The following table summarizes the influence of different catalytic systems on the regioselectivity of indole/indoline alkylation.

Catalyst SystemLigandAlkylating AgentSolventPredominant ProductReference
CuHDTBM-SEGPHOSAlkeneTHFN-Alkylation[7]
CuHPh-BPEAlkeneTHFC3-Alkylation[7]
Iridium Complex-AlcoholWaterN- or C3-Alkylation[8]
In(OTf)₃-p-Quinone MethideTHFN1-Alkylation[9]
In(OTf)₃-p-Quinone MethideTolueneC6-Alkylation[9]

Visualizations

The following diagrams illustrate key concepts and workflows related to optimizing indoline N-alkylation.

Troubleshooting_N_Alkylation start Low Yield in N-Alkylation reagent_quality Check Reagent Purity (Indoline, Alkylating Agent, Solvent) start->reagent_quality base_selection Optimize Base (e.g., NaH, K₂CO₃, or none) start->base_selection temperature Adjust Temperature (Gradual Increase) start->temperature reaction_time Monitor Reaction Time (TLC, GC-MS) start->reaction_time anhydrous Ensure Anhydrous Conditions (Inert Atmosphere, Dry Solvents) start->anhydrous success Improved Yield reagent_quality->success base_selection->success temperature->success reaction_time->success anhydrous->success

Caption: Troubleshooting workflow for low yield in N-alkylation.

Regioselectivity_Control start Poor Regioselectivity (N- vs. C3-Alkylation) classical_conditions Classical Conditions: Strong Base (NaH) in Polar Aprotic Solvent (DMF/THF) start->classical_conditions catalytic_methods Catalytic Methods: Tune Ligand/Catalyst (e.g., CuH/DTBM-SEGPHOS) start->catalytic_methods solvent_effects Solvent Screening: (e.g., THF vs. Toluene) start->solvent_effects protecting_groups Use C3-Protecting Group start->protecting_groups n_alkylation Favors N-Alkylation classical_conditions->n_alkylation catalytic_methods->n_alkylation c3_alkylation Favors C3-Alkylation catalytic_methods->c3_alkylation solvent_effects->n_alkylation solvent_effects->c3_alkylation protecting_groups->n_alkylation

Caption: Strategies for controlling regioselectivity in indoline alkylation.

References

  • Engle, K. M., & Yu, J.-Q. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 58(22), 7353-7357. [Link]

  • Wang, Z., & Buchwald, S. L. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(35), 13734-13739. [Link]

  • Pellissier, H. (2019). Optimization of the iron-catalyzed N-alkylation of indoline with benzyl alcohol. ResearchGate. [Link]

  • Gryko, D. T. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Feldman, P. L. (2006). U.S. Patent No. 7,067,676. U.S.
  • Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(48), 30263-30267. [Link]

  • Kundu, S., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616. [Link]

  • Maji, M., et al. (2022). Scope of the N‐alkylation of indolines with alcohols. ResearchGate. [Link]

  • Beller, M., et al. (2022). Examples of N‐alkylated indole and indoline based derivatives in drug area. ResearchGate. [Link]

  • Jones, C. P., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 107-112. [Link]

  • Weisler, L. (1961). U.S. Patent No. 3,012,040. U.S.
  • Reddy, V. G., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2946-2960. [Link]

  • Reddy, P. N., et al. (2015). Synthesis of N‐Alkylated Indolines and Indoles from Indoline and Aliphatic Ketones. ChemistrySelect, 1(1), 1-5. [Link]

  • Trost, B. M., & Zhang, Y. (2013). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 135(43), 16038-16041. [Link]

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • Gryko, D. T. (2021). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]

  • Lu, Y., et al. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications, 50(77), 11354-11357. [Link]

  • Lee, S.-W., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(8), 1332. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Indolin-5-ylmethanamine Dihydrochloride in PBS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Indolin-5-ylmethanamine dihydrochloride in Phosphate-Buffered Saline (PBS). We will explore the underlying chemical principles governing this challenge and provide a series of validated, step-by-step protocols to ensure successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions researchers face when working with this compound.

Q1: I expected this compound to be water-soluble. Why is it failing to dissolve in my standard PBS (pH 7.4)?

A: This is a frequent and valid observation rooted in the compound's chemical nature. Indolin-5-ylmethanamine is a basic compound, and its dihydrochloride form is a salt created by reacting the basic amine groups with hydrochloric acid.[1][2] While this salt form significantly enhances aqueous solubility compared to the free base, its solubility remains highly pH-dependent.[3][4]

PBS has a physiological pH of approximately 7.2-7.4. At this near-neutral pH, the protonated, highly soluble amine salt (R-NH3+) can deprotonate and revert to its less soluble free base form (R-NH2). This equilibrium shift is often the primary cause of poor dissolution or precipitation in standard PBS.[5][6]

Q2: My compound precipitates out of solution when I dilute my concentrated DMSO stock into PBS. What is causing this and how can I prevent it?

A: This phenomenon, often called "crashing out," occurs due to a rapid and drastic change in solvent polarity. This compound is likely highly soluble in a polar aprotic solvent like Dimethyl sulfoxide (DMSO).[7] When a small volume of this concentrated DMSO stock is added to a large volume of aqueous PBS, the compound is suddenly in an environment where it is much less soluble, causing it to precipitate.[3]

To prevent this, the dilution must be performed gradually. By adding the DMSO stock solution drop-by-drop into the PBS while vigorously vortexing or stirring, you avoid creating localized areas of high concentration and allow the molecules to disperse more evenly in the bulk aqueous phase.[3][7]

Q3: Can I simply adjust the pH of my PBS to improve solubility?

A: Yes, this is a scientifically sound and often effective strategy. Since the protonated (salt) form of the amine is more soluble, lowering the pH of the PBS will favor this form and increase solubility.[4][7] For many basic compounds, reducing the pH to a more acidic range (e.g., 6.0-6.5) can be sufficient to achieve complete dissolution.[3][7]

However, this approach comes with a critical caveat: you must ensure that the final pH of your solution is compatible with your experimental system. For instance, many cell lines are sensitive to pH changes, and enzyme activity can be highly pH-dependent. Always validate that the adjusted pH will not introduce artifacts into your assay and run a corresponding vehicle control with pH-adjusted PBS.[3][7]

Q4: What are the recommended starting concentrations for co-solvents like DMSO in my final working solution?

A: The concentration of any organic co-solvent must be kept to a minimum to avoid off-target effects. For most in vitro cell-based assays, the final concentration of DMSO should not exceed 0.5%.[3] Some sensitive assays may even require a final concentration below 0.1%. For in vivo studies, higher concentrations may be tolerated, but should still be minimized.[3] It is imperative to run a vehicle control (PBS with the same final concentration of the co-solvent) in all experiments to account for any solvent-induced effects.

Troubleshooting Guide: A Systematic Approach to Solubilization

If the initial attempts to dissolve the compound directly in PBS have failed, follow this systematic workflow to identify the optimal solubilization strategy for your specific application.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Indolin-5-ylmethanamine dihydrochloride powder dissolve_pbs Attempt Direct Dissolution in PBS (pH 7.4) start->dissolve_pbs check1 Fully Dissolved? dissolve_pbs->check1 success Success! Proceed to Experiment check1->success Yes organic_stock Strategy 1: Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) check1->organic_stock No dilute Dilute Stock into PBS (Drop-wise with Vortexing) organic_stock->dilute check2 Precipitation Occurs? dilute->check2 check2->success No ph_adjust Strategy 2: Lower PBS pH to 6.0-6.5 (with dilute HCl) check2->ph_adjust Yes retry_dissolve Retry Dissolution of Organic Stock or Powder ph_adjust->retry_dissolve check3 Fully Dissolved? retry_dissolve->check3 check3->success Yes advanced Strategy 3: Advanced Formulation (e.g., with Co-solvents/Surfactants) check3->advanced No

Caption: Decision workflow for solubilizing this compound.

Strategy 1: The Co-Solvent Stock Solution Protocol (First Line Approach)

This method is the most common starting point for poorly aqueous-soluble compounds.[3] It relies on creating a highly concentrated stock solution in a water-miscible organic solvent, which is then diluted to the final working concentration.

Principle: Leverage the high dissolving power of an organic solvent like DMSO and then use a careful dilution technique to keep the compound in solution in the final aqueous buffer.[8][]

Detailed Protocol:
  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder.

    • Add a minimal volume of 100% DMSO to dissolve the powder completely. For example, to create a 10 mM stock solution, dissolve the appropriate mass in a calculated volume of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary, but be cautious about compound stability.[7]

  • Working Solution Preparation:

    • In a separate sterile tube, add the required volume of your PBS (pH 7.4).

    • While vigorously vortexing the PBS, add the calculated volume of your DMSO stock solution drop-by-drop . This slow addition is critical to prevent precipitation.[7]

    • Continue vortexing for another 30 seconds after the addition is complete.

    • Visually inspect the solution for any signs of precipitation. If it remains clear, it is ready for use.

  • Vehicle Control: Prepare a control solution by adding the same volume of DMSO to the same final volume of PBS.

Co-SolventTypical Final Conc. (in vitro)Notes
DMSO < 0.5%[3]Most common and powerful solvent. Can be toxic at higher concentrations.[3]
Ethanol 1-5%Often used in combination with other solvents. Can affect protein stability.[3]
PEG 300/400 VariesPolyethylene glycol is a polymer often used to improve solubility.[10]
Strategy 2: The pH Adjustment Protocol

This method directly tackles the chemical root of the solubility issue by ensuring the compound remains in its more soluble, protonated salt form.

Principle: The solubility of basic compounds like amines increases in acidic (lower pH) conditions.[4][11] By lowering the pH of the PBS, the equilibrium is shifted to favor the soluble R-NH3+ species.

G cluster_0 In Standard PBS (pH 7.4) cluster_1 In Acidic PBS (pH < 7.0) FreeBase R-NH2 (Free Base) Low Solubility Protonated R-NH3+ (Protonated Salt) High Solubility Protonated->FreeBase Equilibrium Favors Less Soluble Form FreeBase_low R-NH2 (Free Base) Low Solubility Protonated_low R-NH3+ (Protonated Salt) High Solubility FreeBase_low->Protonated_low Equilibrium Shifted to Soluble Form

Caption: Effect of pH on the solubility equilibrium of an amine compound.

Detailed Protocol:
  • Prepare pH-Adjusted PBS:

    • Start with your standard PBS solution.

    • While monitoring with a calibrated pH meter, add small aliquots of dilute HCl (e.g., 0.1 M or 1 M) until the desired pH is reached (a starting point of pH 6.0 is recommended).

    • Sterile-filter the pH-adjusted buffer if required for your application.

  • Dissolve the Compound:

    • Attempt to dissolve the this compound powder directly in the pH-adjusted PBS.

    • Alternatively, if you are also using a co-solvent, dilute your DMSO stock into the pH-adjusted PBS using the drop-wise method described in Strategy 1.

  • Vehicle Control: It is crucial to prepare a vehicle control using the same pH-adjusted PBS (with the corresponding amount of co-solvent, if any) to use in your experiments.

Strategy 3: Advanced Formulation with Excipients

For particularly challenging cases, especially in preparation for in vivo studies, a multi-component formulation can be used. This approach combines co-solvents with surfactants to enhance and maintain solubility.

Principle: This method uses a combination of agents to tackle solubility. DMSO acts as the primary solvent, a co-solvent like PEG300 helps bridge the polarity gap between DMSO and water, and a surfactant like Tween 80 helps to stabilize the compound in the aqueous phase and prevent precipitation.[7]

Example Formulation Protocol (Adapt as needed):

A common formulation vehicle is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline/PBS .[7] The percentages should be adjusted to the lowest effective levels for your compound and experimental system.

  • Weigh the compound and add the required volume of DMSO. Vortex until fully dissolved.

  • Add the required volume of PEG300 to the DMSO solution. Vortex until the solution is clear and homogenous.

  • Add the required volume of Tween 80. Vortex thoroughly.

  • Add the final volume of PBS or saline slowly while vortexing to reach the desired final concentration.

Note: This type of formulation requires rigorous validation with appropriate vehicle controls, as the excipients themselves can have biological effects.

References

  • Vertex AI Search. (n.d.). Solubility and pH of amines. Retrieved January 1, 2026.
  • BenchChem. (n.d.). How to improve Angoline hydrochloride solubility in PBS. Retrieved January 1, 2026.
  • Sigma-Aldrich. (n.d.). This compound | 1242338-94-8. Retrieved January 1, 2026.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Compound Solubility in PBS. Retrieved January 1, 2026.
  • PharmaEducation. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 1, 2026.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 1, 2026.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility? Retrieved January 1, 2026.
  • Sciencemadness.org. (2010, December 4).
  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved January 1, 2026.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved January 1, 2026.
  • Taylor & Francis eBooks. (2018). Solubilization Using Cosolvent Approach.
  • BOC Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound | 1242338-94-8. Retrieved January 1, 2026.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved January 1, 2026.
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). (1H-indol-5-yl)methanamine | C9H10N2 | CID 54791. Retrieved January 1, 2026.
  • ECHEMI. (n.d.). Solubility of Salt in Different pH conditions. Retrieved January 1, 2026.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 1, 2026.
  • Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Retrieved January 1, 2026.
  • BLD Pharm. (n.d.). This compound, 97% Purity, C9H14Cl2N2, 1 gram. Retrieved January 1, 2026.
  • ElectronicsAndBooks. (n.d.). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solu. Retrieved January 1, 2026.
  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. Retrieved January 1, 2026.
  • Chemistry Stack Exchange. (2016, December 22).
  • PubMed. (1985, March). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharm Res, 2(2), 65-8.
  • PubChem. (n.d.). Indolin-4-ylmethanamine | C9H12N2 | CID 58789274. Retrieved January 1, 2026.
  • BLD Pharm. (n.d.). 42181-11-3|Indolin-5-ylmethanamine|BLD Pharm. Retrieved January 1, 2026.

Sources

Preventing oxidative degradation of Indolin-5-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Indolin-5-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing its oxidative degradation. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experiments.

Introduction: Understanding the Instability of this compound

This compound is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive indoline nucleus and a benzylamine-type side chain, makes it susceptible to oxidative degradation. The primary sites of oxidation are the secondary amine within the indoline ring and the primary amine of the methanamine group. Oxidation can lead to the formation of colored impurities, loss of potency, and the generation of undesired byproducts that can complicate data interpretation and compromise experimental outcomes.

This guide will provide a comprehensive overview of the degradation pathways, preventative measures, and analytical techniques to monitor the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is happening?

A colored solution is a common indicator of oxidative degradation. The indoline ring system is prone to oxidation, which can lead to the formation of colored, conjugated systems. This is often initiated by exposure to air (oxygen), light, or incompatible solvents and reagents.

Q2: How does the dihydrochloride salt form help with stability?

The dihydrochloride salt form significantly enhances the stability of Indolin-5-ylmethanamine.[1][2] The protonation of the two amine groups ties up the lone pair of electrons on the nitrogen atoms. This reduces their nucleophilicity and makes them less susceptible to oxidation.[2] The salt form also generally improves the compound's solubility in aqueous solutions and its handling characteristics.[1]

Q3: What are the primary factors that accelerate the degradation of this compound?

The key factors that can accelerate degradation are:

  • Oxygen: Atmospheric oxygen is a primary driver of oxidation.

  • Light: Exposure to UV and visible light can provide the energy to initiate oxidative chain reactions.[3][4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[3]

  • High pH: In basic conditions, the amine groups are deprotonated, making them more susceptible to oxidation.

  • Presence of Metal Ions: Transition metals can catalyze oxidative reactions.

Q4: Can I use antioxidants to protect my compound?

Yes, the use of antioxidants can be an effective strategy. Common choices include:

  • Radical Scavengers: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective at terminating free-radical chain reactions.

  • Reducing Agents: Ascorbic acid (Vitamin C) and its derivatives can act as sacrificial reductants, being preferentially oxidized over the target molecule.[5]

  • Hindered Amine Light Stabilizers (HALS): These compounds are particularly effective at protecting against light-induced degradation.[6]

The choice of antioxidant will depend on the specific experimental conditions and downstream applications.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Oxidative degradationPrepare fresh solutions daily. Store stock solutions under an inert atmosphere at -20°C. Protect from light. Consider adding an antioxidant to your solutions.
Poor reproducibility of experimental results Inconsistent degradation between samplesStandardize sample handling procedures. Minimize the time samples are exposed to air and light. Use freshly prepared buffers and solvents.
Loss of biological activity Degradation of the active compoundConfirm the integrity of your compound using HPLC or LC-MS. If degradation is confirmed, implement the preventative measures outlined in this guide.
Solid compound has changed color Long-term storage issues, exposure to air/moistureStore the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C and protected from light.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To ensure the long-term stability of this compound, adhere to the following storage and handling procedures:

Solid Compound:

  • Store the solid compound in a tightly sealed, amber glass vial at -20°C.

  • For optimal stability, flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Minimize the frequency of opening the container. For frequent use, it is advisable to aliquot the compound into smaller, single-use vials.

Solutions:

  • Prepare solutions fresh for each experiment whenever possible.

  • Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas for 15-20 minutes.

  • Store stock solutions in amber glass vials at -20°C.

  • For aqueous solutions, use a slightly acidic buffer (pH 4-6) to maintain the protonated state of the amine groups.

Protocol 2: Forced Degradation Study

A forced degradation study can help you understand the stability of your compound under various stress conditions.[7][8][9][10]

Objective: To intentionally degrade the compound and identify the resulting degradants.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[8]

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to a light source (e.g., a photostability chamber) for a defined period.

  • Analysis: Analyze all samples, including a control (unstressed stock solution), by HPLC-UV/MS to identify and quantify any degradation products.

Protocol 3: HPLC Method for Stability Analysis

This method can be used to monitor the degradation of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 30°C.

Note: The high polarity and potential for low UV absorbance of amines can make direct HPLC analysis challenging.[11] If sensitivity is an issue, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) can be employed to enhance detection.[11]

Visualizing Degradation and Prevention

Potential Oxidative Degradation Pathway

G cluster_0 Indolin-5-ylmethanamine cluster_1 Stress Factors cluster_2 Degradation Products A Indolin-5-ylmethanamine E Oxidized Indoline Ring A->E Oxidation F Imine/Aldehyde Formation A->F Oxidation B Oxygen (Air) B->A C Light (UV/Vis) C->A D Heat D->A G Colored Byproducts E->G F->G

Caption: Factors leading to the oxidative degradation of Indolin-5-ylmethanamine.

Workflow for Preventing Degradation

G start Start: Receive Compound storage Store at -20°C under Inert Gas Protected from Light start->storage handling Weigh Quickly Use Deoxygenated Solvents Prepare Fresh Solutions storage->handling experiment Conduct Experiment (Minimize exposure to air/light) handling->experiment analysis Analyze by HPLC (Check for degradation peaks) experiment->analysis end End: Reliable Data analysis->end

Caption: Recommended workflow to minimize degradation during experimental procedures.

References

Sources

Technical Support Center: LC-MS Analysis of Indolin-5-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of Indolin-5-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this polar, basic compound. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format to ensure the scientific integrity and success of your experiments.

Understanding the Analyte: Indolin-5-ylmethanamine

Indolin-5-ylmethanamine is a polar molecule containing two basic nitrogen atoms: one in the indoline ring and a primary amine in the methanamine group. Its dihydrochloride salt form indicates its propensity to be protonated.

  • Structure: C₉H₁₂N₂

  • Molecular Weight: 148.20 g/mol (free base)

  • Predicted Physicochemical Properties:

    • logP: A low logP value is expected, indicating high polarity. For the related Indolin-4-ylmethanamine, the predicted logP is 0.8, suggesting that Indolin-5-ylmethanamine is also highly polar.

    • pKa: The molecule has two basic centers. The pKa of the indoline nitrogen is predicted to be around 5.2, similar to indoline itself[1][2]. The pKa of the benzylamine-like primary amine is expected to be around 9.3, similar to benzylamine[3][4][5][6]. This dual basicity is a critical factor in its chromatographic behavior.

Due to its polar and basic nature, Indolin-5-ylmethanamine presents several analytical challenges in conventional reversed-phase liquid chromatography-mass spectrometry (LC-MS). This guide will address these issues and provide robust solutions.

Frequently Asked Questions & Troubleshooting Guides

Chromatography Issues

Question 1: I am seeing severe peak tailing for Indolin-5-ylmethanamine on my C18 column. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like Indolin-5-ylmethanamine on silica-based C18 columns is a common problem.

The Cause: Secondary Silanol Interactions

Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values typically used in reversed-phase chromatography (pH 2-7), some of these silanol groups can be deprotonated and carry a negative charge (Si-O⁻). Your positively charged, protonated Indolin-5-ylmethanamine can then undergo secondary ionic interactions with these negatively charged silanol groups. These interactions are stronger than the desired hydrophobic interactions with the C18 stationary phase, leading to a mixed-mode retention mechanism that results in tailing peaks[7][8].

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing of basic analytes.

Detailed Solutions:

  • Mobile Phase pH Adjustment:

    • Rationale: By lowering the pH of the mobile phase (e.g., to pH 2-3) using an additive like formic acid or trifluoroacetic acid (TFA), you can protonate the residual silanol groups, minimizing their negative charge. This reduces the undesirable ionic interactions. However, be mindful that TFA can cause ion suppression in the MS source. Formic acid at 0.1% is a good starting point.

    • Protocol:

      • Prepare mobile phase A (aqueous) with 0.1% formic acid.

      • Prepare mobile phase B (organic, e.g., acetonitrile or methanol) with 0.1% formic acid.

      • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

      • Inject the sample and evaluate the peak shape.

  • Use of Buffers:

    • Rationale: Adding a buffer salt, such as ammonium formate or ammonium acetate, to the mobile phase can help to shield the charged silanol groups. The cationic component of the buffer (NH₄⁺) will compete with the protonated analyte for interaction with the negatively charged silanols, thereby improving peak shape[7][8].

    • Protocol:

      • Prepare a 10-20 mM ammonium formate or ammonium acetate buffer in the aqueous mobile phase.

      • Adjust the pH to the desired level (e.g., 3-4) with the corresponding acid (formic or acetic acid).

      • Ensure the buffer is also present in the organic mobile phase to maintain consistent ionic strength during the gradient.

  • Column Selection:

    • Rationale: Modern, high-purity silica columns with advanced end-capping technologies have a much lower concentration of accessible silanol groups, leading to significantly reduced peak tailing for basic compounds. Consider using a column specifically designed for the analysis of basic compounds.

    • Recommendation: Columns with polar-embedded stationary phases or those based on hybrid particle technology often provide better peak shapes for polar basic analytes.

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.5Suppresses silanol ionization, reducing secondary interactions.
Buffer 10-20 mM Ammonium FormateShields residual silanols and improves peak shape. MS-compatible.
Column High-purity, end-capped C18 or polar-embedded phaseMinimizes the number of available silanol groups for interaction.

Question 2: My analyte, Indolin-5-ylmethanamine, has poor or no retention on a C18 column, even with a highly aqueous mobile phase. What can I do?

Answer:

This is a common issue for highly polar compounds like Indolin-5-ylmethanamine. Traditional reversed-phase chromatography relies on hydrophobic interactions, which are weak for polar molecules.

The Cause: High Polarity

With a predicted low logP, Indolin-5-ylmethanamine is too hydrophilic to be sufficiently retained by the nonpolar C18 stationary phase. It has a higher affinity for the polar mobile phase and therefore elutes at or near the void volume.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Rationale: HILIC is an excellent alternative for retaining and separating highly polar compounds[9][10][11]. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.

    • Starting HILIC Conditions:

      • Column: A zwitterionic or amide-phase HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

      • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start at 95% B, hold for 1 minute, then decrease to 50% B over 5-10 minutes.

      • Equilibration: HILIC requires longer equilibration times than reversed-phase. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before the first injection and between runs.

    • Important Consideration: The sample diluent should be compatible with the initial mobile phase (i.e., high organic content) to avoid peak distortion[7].

  • Mixed-Mode Chromatography (MMC):

    • Rationale: MMC columns possess stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities[12][13][14][15]. This allows for dual retention mechanisms. For Indolin-5-ylmethanamine, which will be protonated at low pH, a mixed-mode column with cation-exchange properties will provide strong retention via ionic interactions, while the hydrophobic backbone offers reversed-phase characteristics. This provides excellent retention and often unique selectivity[12][13][14][15].

    • Starting MMC Conditions:

      • Column: A mixed-mode column with reversed-phase and cation-exchange properties.

      • Mobile Phase A: 10-20 mM Ammonium formate in water, pH 3.0.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A typical reversed-phase gradient (e.g., 5% to 95% B) can be a good starting point. The retention can be fine-tuned by adjusting the buffer concentration and pH.

Chromatography ModeStationary PhaseMobile PhaseRetention Mechanism
Reversed-Phase (RP) Non-polar (e.g., C18)Polar (High aqueous)Hydrophobic interactions
HILIC Polar (e.g., Amide, Zwitterionic)Non-polar (High organic)Partitioning into a water-rich layer
Mixed-Mode (RP/Cation-Exchange) Non-polar and CationicPolar (Aqueous/Organic)Hydrophobic and Ionic interactions
Mass Spectrometry Issues

Question 3: I am experiencing low sensitivity and a high baseline in my LC-MS analysis of Indolin-5-ylmethanamine. What could be the problem?

Answer:

Low sensitivity and high background noise are often indicative of ion suppression or a suboptimal ionization source.

The Cause: Ion Suppression and Inefficient Ionization

  • Ion Suppression: This occurs when other components in the sample or mobile phase co-elute with your analyte and compete for ionization in the MS source, reducing the signal of your compound of interest[16][17][18][19]. Common sources of ion suppression include salts, ion-pairing agents (like TFA), and matrix components from biological samples.

  • Inefficient Ionization: The efficiency of electrospray ionization (ESI) is highly dependent on the analyte's ability to be charged in solution and transferred to the gas phase. For a basic compound like Indolin-5-ylmethanamine, positive ion mode is appropriate, but the mobile phase composition and source parameters must be optimized.

Troubleshooting Workflow for Low Sensitivity:

Caption: Troubleshooting workflow for low sensitivity in LC-MS.

Detailed Solutions:

  • Optimize MS Source Parameters:

    • Rationale: The capillary voltage, gas flows (nebulizer and drying gas), and temperatures (gas and source) all play a crucial role in the efficiency of desolvation and ionization. These should be optimized for your specific analyte and flow rate.

    • Protocol:

      • Infuse a standard solution of Indolin-5-ylmethanamine (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

      • Systematically vary the capillary voltage, nebulizer pressure, drying gas flow, and gas temperature to find the settings that maximize the signal intensity for the protonated molecule [M+H]⁺.

  • Mobile Phase Optimization for ESI:

    • Rationale: For positive mode ESI of a basic compound, an acidic mobile phase (pH 2-4) is generally preferred as it ensures the analyte is protonated in solution. The use of volatile, MS-friendly additives like formic acid and ammonium formate is recommended. High concentrations of non-volatile buffers (e.g., phosphate) should be avoided as they can contaminate the MS source and cause suppression.

    • Recommendation: A mobile phase of water/acetonitrile with 0.1% formic acid is a good starting point. The addition of 5-10 mM ammonium formate can sometimes improve signal stability.

  • Address Ion Suppression:

    • Chromatographic Separation: If your analyte co-elutes with matrix components or salts from the sample, modify your gradient to move the analyte's peak away from these suppressing agents, which often appear at the beginning or end of the chromatogram.

    • Sample Preparation: For complex matrices (e.g., plasma, urine), a simple protein precipitation may not be sufficient to remove all interfering substances. Implementing a solid-phase extraction (SPE) protocol can significantly clean up the sample and reduce matrix effects.

    • Divert Valve: Use a divert valve to direct the highly aqueous, salt-containing initial part of the chromatographic run to waste, preventing it from entering the MS source.

Carryover Issues

Question 4: I am observing the peak for Indolin-5-ylmethanamine in my blank injections after running a high concentration standard. How can I eliminate this carryover?

Answer:

Carryover is a common problem with basic compounds, which can be "sticky" and adsorb to various surfaces in the LC-MS system.

The Cause: Adsorption to System Components

Indolin-5-ylmethanamine, being a basic and polar compound, can adsorb to active sites on the injector needle, rotor seals, tubing, and the column itself[20][21][22][23][24]. This residual analyte can then slowly leach out in subsequent runs, appearing as a ghost peak in blank injections.

Solutions:

  • Injector Wash Solvents:

    • Rationale: The autosampler's needle wash is the first line of defense against carryover. The wash solvent should be strong enough to solubilize and remove the analyte from the needle surface.

    • Protocol:

      • Use a strong wash solvent that is more aggressive than the mobile phase. A mixture of acetonitrile, isopropanol, and water with a small amount of acid (e.g., 1% formic acid) is often effective.

      • Increase the duration and volume of the needle wash.

      • Ensure both the inside and outside of the needle are being washed.

  • Column Wash:

    • Rationale: If the carryover is originating from the column, a more rigorous column wash at the end of each run is necessary.

    • Protocol:

      • At the end of your analytical gradient, include a high-organic wash step (e.g., 95-100% acetonitrile with 0.1% formic acid) for several column volumes.

      • For particularly stubborn carryover, a "saw-tooth" wash, where the mobile phase composition is rapidly cycled between high and low organic content, can be more effective than a continuous high-organic wash.

  • System Passivation:

    • Rationale: For new tubing or systems, or after maintenance, there may be active sites that contribute to carryover. Passivating the system can help to reduce this.

    • Protocol:

      • Inject a high concentration of a "sacrificial" basic compound (that is not your analyte of interest) multiple times to occupy the active sites.

      • Alternatively, flushing the system with a solution containing a chelating agent like EDTA can help to remove metal ions that can act as active sites.

ComponentTroubleshooting ActionRationale
Autosampler Optimize needle wash solvent and increase wash volume/time.Removes analyte adsorbed to the needle and injection port.
Column Implement a strong organic wash or saw-tooth wash post-run.Elutes strongly retained analyte from the column.
LC System Passivate with a sacrificial basic compound.Blocks active sites in tubing and connections.

By systematically addressing these common issues, you can develop a robust and reliable LC-MS method for the analysis of this compound.

References

  • A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. IP Int. J. Precise. Eng. Manuf.[Link]

  • Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. National Center for Biotechnology Information.[Link]

  • How to Reduce Carryover in Liquid Chromatography. Lab Manager.[Link]

  • Showing Compound Benzylamine (FDB012059) - FooDB. FooDB.[Link]

  • indole acidity - Química Organica.org. Química Organica.org.[Link]

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Technical Support Center: Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable intermediate. We will explore the most prevalent synthetic routes, offering in-depth troubleshooting advice, detailed protocols, and the rationale behind our procedural recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine typically proceeds via one of two primary pathways: the reduction of 5-cyanoindoline or the reductive amination of indoline-5-carbaldehyde. Each route presents unique challenges that can impact yield and purity.

Route A: Reduction of 5-Cyanoindoline

This is a direct and often high-yielding route, but it is susceptible to issues related to catalyst activity, solvent purity, and side-product formation.

Q1: My reduction of 5-cyanoindoline using Lithium Aluminum Hydride (LiAlH₄) is giving a low yield or failing completely. What's going wrong?

A1: This is a common issue often traced back to reagent quality and reaction conditions. LiAlH₄ is a powerful, non-selective reducing agent that is extremely sensitive to moisture.[1][2][3][4]

  • Causality & Troubleshooting:

    • Reagent Activity: LiAlH₄ reacts violently with water.[3] Even trace amounts of moisture in your solvent (typically THF or diethyl ether) or on your glassware will consume the reagent, leading to incomplete reaction. Solution: Always use freshly distilled, anhydrous solvents.[3] Dry glassware in an oven overnight and cool under an inert atmosphere (Nitrogen or Argon). Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.

    • Reaction Temperature: While the reaction is often started at 0 °C to control the initial exotherm, it typically requires heating (reflux) to go to completion. Solution: After the initial addition of the nitrile to the LiAlH₄ slurry, allow the reaction to warm to room temperature, then gently reflux for several hours, monitoring by TLC until the starting material is consumed.

    • Workup Procedure: The workup for LiAlH₄ reactions is critical. Improper quenching can lead to the formation of aluminum hydroxide gels that trap the product, significantly reducing the isolated yield. Solution: Employ a Fieser workup. After cooling the reaction, cautiously and sequentially add water, then 15% aqueous NaOH, then more water in a precise ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O). This procedure generates a granular precipitate of aluminum salts that is easily filtered, liberating your product.

Q2: I'm using catalytic hydrogenation with Raney Nickel to reduce 5-cyanoindoline, but the reaction is slow and forms secondary amine impurities. How can I improve this?

A2: Catalytic hydrogenation is a powerful technique, but it can lead to the formation of secondary and tertiary amine byproducts.[5] This occurs when the initially formed primary amine reacts with an intermediate imine, which is then further reduced.

  • Causality & Troubleshooting:

    • Side Reaction Mechanism: The primary amine product can attack the intermediate imine, leading to a dimer that gets reduced to a secondary amine.

    • Ammonia Addition: The addition of ammonia (often as a solution in methanol or ethanol) to the reaction mixture suppresses the formation of these byproducts.[5] Ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from secondary amine formation. Solution: Perform the hydrogenation in a solvent saturated with ammonia (e.g., ethanolic ammonia).

    • Catalyst Activity: Raney Nickel is an active catalyst, but its activity can vary.[6][7] It is also pyrophoric when dry and must be handled with care as a slurry.[7][8] Solution: Use a high-quality, active grade of Raney Nickel. Ensure the catalyst is well-suspended in the reaction mixture through vigorous stirring. Higher hydrogen pressures (50-100 psi) can also accelerate the reaction rate.

Route B: Reductive Amination of Indoline-5-carbaldehyde

This two-step, one-pot reaction involves the formation of an imine followed by its reduction.[9] The key to high yield is managing the equilibrium of imine formation and selecting the right reducing agent.

Q3: My reductive amination of indoline-5-carbaldehyde gives a complex mixture of products, including the corresponding alcohol. How can I increase selectivity for the amine?

A3: The formation of the alcohol side-product indicates that your reducing agent is reducing the starting aldehyde faster than it is reducing the intermediate imine. This is a classic selectivity problem in reductive aminations.[10]

  • Causality & Troubleshooting:

    • Reducing Agent Choice: A strong reducing agent like NaBH₄ can readily reduce both aldehydes and imines.[11] To favor amine formation, you need a reagent that is more selective for the protonated imine (iminium ion). Solution: Use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃).[10][11] These are milder reducing agents that are most effective under slightly acidic conditions (pH 4-6), which also favor the formation of the iminium ion intermediate, making them highly selective.[10]

    • pH Control: Imine formation is catalyzed by mild acid.[11] If the pH is too high, imine formation is slow. If the pH is too low, the amine nucleophile (ammonia in this case) becomes protonated and non-nucleophilic. Solution: Add a small amount of acetic acid to the reaction mixture to maintain a pH between 4 and 6. This optimizes the rate of imine formation and ensures the intermediate is protonated for selective reduction by NaBH₃CN.

    • Ammonia Source: Using a large excess of the ammonia source is crucial to drive the imine formation equilibrium towards the product. Solution: Use ammonium acetate as both the ammonia source and the pH buffer. Alternatively, use a concentrated solution of ammonia in methanol.

Q4: Should I protect the indoline nitrogen (N-1) before performing these reactions?

A4: This is an excellent strategic question. The indoline nitrogen is a secondary amine and can potentially interfere with the reaction.

  • Pros of Protection:

    • Prevents Side Reactions: A protecting group (e.g., Boc, Cbz, or Acetyl) prevents the N-1 nitrogen from acting as a nucleophile or reacting with organometallic reagents.[12][13][14]

    • Improves Solubility: A protecting group can alter the solubility of the molecule, sometimes simplifying purification.

  • Cons of Protection:

    • Adds Steps: It adds two steps to the synthesis (protection and deprotection), which lowers the overall yield.[12]

    • Harsh Deprotection: Some protecting groups require harsh conditions for removal, which the final product may not tolerate.

  • Recommendation:

    • For catalytic hydrogenation , protection is generally not necessary . The conditions are typically mild enough not to affect the N-1 position.

    • For LiAlH₄ reduction , protection is highly recommended . LiAlH₄ is a strong base and can deprotonate the indoline nitrogen, potentially leading to complications. An acetyl group is a good choice as it can be removed under acidic or basic conditions.[12][15]

    • For reductive amination , protection is optional but recommended . While the reaction can work without it, protecting the N-1 position can prevent potential side reactions and lead to a cleaner product profile.

Comparative Summary of Synthetic Routes

ParameterRoute A: LiAlH₄ ReductionRoute A: Catalytic HydrogenationRoute B: Reductive Amination
Starting Material 5-Cyanoindoline5-CyanoindolineIndoline-5-carbaldehyde
Key Reagents LiAlH₄, Anhydrous Ether/THFRaney Ni, H₂, NH₃/EtOHNH₄OAc, NaBH₃CN, MeOH
Typical Yield 60-85%70-95%65-90%
Key Advantages Powerful, fast reduction.High yield, clean, scalable.Uses common reagents, mild conditions.
Common Issues Moisture sensitivity, gel formation during workup, potential N-1 reaction.Secondary amine formation, catalyst handling (pyrophoric).Aldehyde reduction to alcohol, pH sensitivity.
N-1 Protection? Recommended (e.g., Acetyl)Not usually requiredRecommended for cleaner reaction

Visualizing the Workflow: Troubleshooting Logic

The following diagram outlines a logical approach to troubleshooting low yields in the synthesis.

troubleshooting_workflow start Low Yield of (2,3-dihydro-1H-indol-5-ylmethyl)amine route_check Which Synthetic Route? start->route_check route_A Route A: Reduction of 5-Cyanoindoline route_check->route_A route_B Route B: Reductive Amination route_check->route_B sub_A_check Which Reducing Agent? route_A->sub_A_check issue_ReductiveAmine Issue: Alcohol Byproduct / Complex Mixture route_B->issue_ReductiveAmine LiAlH4 LiAlH₄ sub_A_check->LiAlH4 RaneyNi Catalytic Hydrogenation (Raney Ni) sub_A_check->RaneyNi issue_LiAlH4 Issue: Incomplete Reaction / Low Recovery LiAlH4->issue_LiAlH4 issue_RaneyNi Issue: Slow Reaction / Side Products RaneyNi->issue_RaneyNi solution_LiAlH4 Solutions: 1. Use anhydrous solvents. 2. Check LiAlH₄ activity. 3. Ensure sufficient reflux time. 4. Use Fieser workup. issue_LiAlH4->solution_LiAlH4 solution_RaneyNi Solutions: 1. Add NH₃ to suppress dimer formation. 2. Increase H₂ pressure. 3. Verify catalyst activity. issue_RaneyNi->solution_RaneyNi solution_ReductiveAmine Solutions: 1. Switch to a selective reductant (NaBH₃CN). 2. Control pH to 4-6 (e.g., with AcOH). 3. Use large excess of ammonia source. issue_ReductiveAmine->solution_ReductiveAmine

Caption: Troubleshooting workflow for synthesis optimization.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical results.

Protocol A: Catalytic Hydrogenation of 5-Cyanoindoline

This protocol is optimized to minimize secondary amine formation.

  • Setup: To a hydrogenation vessel, add 5-cyanoindoline (1.0 eq) and a slurry of Raney Nickel (approx. 10-20% by weight) in 7N ammoniacal ethanol.

  • Reaction: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50-100 psi. Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with ethanol. Caution: Do not allow the Celite pad with the catalyst to dry, as Raney Nickel is pyrophoric. Keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (2,3-dihydro-1H-indol-5-ylmethyl)amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of a salt (e.g., dihydrochloride).[12]

Protocol B: Reductive Amination of N-Acetyl-indoline-5-carbaldehyde

This protocol uses a protected indoline for a cleaner reaction profile.

  • Setup: In a round-bottom flask, dissolve N-acetyl-indoline-5-carbaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in methanol. Stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the intermediate imine.

  • Workup: Quench the reaction by the slow addition of 2N HCl until the pH is ~2 to destroy excess reducing agent. Stir for 30 minutes, then basify with 6N NaOH to pH > 10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This yields N-acetyl-(2,3-dihydro-1H-indol-5-ylmethyl)amine.

  • Deprotection: The acetyl group can be removed by refluxing in aqueous HCl (e.g., 6N HCl) for several hours to yield the final product as its dihydrochloride salt.[12]

References

  • Guda, V. V., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1259. Available at: [Link]

  • ResearchGate. (2021). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). . Available at: [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available at: [Link]

  • ResearchGate. (2008). A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. . Available at: [Link]

  • Xiong, G. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Xiong G. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Nitrile Reduction. Chemistry LibreTexts. Available at: [Link]

  • Chemguide. (n.d.). Reduction of Nitriles. chemguide.co.uk. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. . Available at: [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Raney nickel. Wikipedia. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

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Minimizing off-target effects of Indolin-5-ylmethanamine dihydrochloride in screens

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Validating Hits and Ensuring Target Specificity, Featuring Indolin-5-ylmethanamine dihydrochloride as a Case Study.

Introduction for the Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and minimize off-target effects. We will use a hypothetical hit, This compound , to illustrate a practical workflow from initial hit confirmation to robust target validation. While specific biological data for this compound is not extensively available in public literature, the principles and methodologies outlined here are universally applicable to any small molecule emerging from a screening campaign.

Our approach is grounded in a philosophy of rigorous, multi-pronged validation. We will move from computational assessments and initial biochemical assays to more complex cellular and model organism experiments, building a robust data package to support a specific mechanism of action.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when a potential hit like this compound is identified.

Q1: What are off-target effects and why are they a major concern in drug discovery?

Q2: My primary screen identified this compound as a potent hit. What is the very first step I should take?

A2: The first step is hit confirmation and validation.[4][5] Before investing in extensive off-target studies, you must confirm that the observed activity is real and not an artifact of the primary screening assay. This involves:

  • Re-testing: Re-test the original hit compound from the screening library to ensure the activity is reproducible.

  • Resynthesis and Purity Analysis: Synthesize a fresh batch of this compound. Verify its identity and purity (ideally >95%) using methods like NMR, LC-MS, and HPLC. Impurities are a common source of false-positive results.[4]

  • Dose-Response Curve: Generate a full dose-response curve to determine the potency (EC50 or IC50) of the freshly synthesized compound.[6]

Q3: What are Pan-Assay Interference Compounds (PAINS) and how do I know if my hit is one?

A3: PAINS are chemical compounds that often appear as hits in many different high-throughput screens because they interfere with the assay technology itself, rather than acting on a specific biological target.[4] They can do this by causing fluorescence, acting as redox cyclers, or forming aggregates that sequester proteins. Several computational tools and filters can analyze the structure of this compound to flag potential PAINS motifs. It is crucial to perform this analysis early to avoid pursuing a problematic chemical scaffold.

Q4: What is the difference between an orthogonal assay and a counter-screen?

A4: Both are critical for hit validation, but they serve different purposes:

  • Orthogonal Assay: This is an assay that measures the same biological endpoint as the primary screen but uses a different technology or method.[4][6] For example, if your primary screen was a fluorescence-based assay for a specific enzyme, an orthogonal assay might be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding of the compound to the target protein.[7] This helps to rule out artifacts related to the primary assay's detection method.[8]

  • Counter-Screen: This is an assay designed to identify undesirable activities of your compound.[4][6] A key counter-screen is to test your compound against a closely related protein (e.g., a different member of the same kinase family) to assess selectivity.[9] Another common counter-screen is a general cytotoxicity assay to ensure the observed effect in a cell-based screen isn't simply due to cell death.[6]

Q5: Can I predict potential off-targets of this compound before doing more experiments?

A5: Yes, computational or in silico approaches can provide a valuable first look at potential off-targets.[1] These methods use machine learning and chemical similarity algorithms to compare the structure of your compound to large databases of known drugs and their targets.[2][10] This can generate a list of likely off-targets to prioritize for experimental testing. This "Off-Target Safety Assessment" (OTSA) can be a cost-effective way to anticipate potential liabilities.[1][3][10]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides detailed, step-by-step guidance on the experimental cascade required to de-risk a screening hit.

Workflow 1: Initial Hit Triage and Validation

This workflow is designed to eliminate false positives and artifacts early in the process.

Caption: Initial workflow for hit confirmation and artifact removal.

Detailed Protocol: Orthogonal Assay - Surface Plasmon Resonance (SPR)

Objective: To confirm direct binding of this compound to the purified target protein and to rule out interference with the primary assay's detection system.

  • Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip surface. Use a control channel with a non-relevant protein to measure non-specific binding.

  • Analyte Preparation: Prepare a series of concentrations of the freshly synthesized this compound in a suitable running buffer. Include a vehicle-only control (e.g., DMSO).

  • Binding Analysis: Inject the different concentrations of the compound over the target and control channels. Measure the change in the refractive index in real-time to monitor binding and dissociation.

  • Data Analysis: Subtract the signal from the control channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Interpretation: A concentration-dependent binding signal on the target channel but not the control channel confirms a direct interaction. The KD value provides a measure of binding affinity, which can be compared to the potency (IC50/EC50) from the functional assay.

Workflow 2: Cellular Target Engagement and Selectivity Profiling

Once a hit is confirmed to be a real, on-target modulator, the next critical step is to verify that it engages the target in a complex cellular environment.[11][12]

Caption: Workflow for confirming cellular activity and selectivity.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To provide direct evidence that this compound binds to its intended target inside intact cells.[13] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

  • Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle-only control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using a specific antibody via Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A stabilizing compound will cause a shift in the melting curve to a higher temperature.

  • Interpretation: A dose-dependent thermal shift confirms that the compound engages the target protein in the cellular milieu.[14]

Detailed Protocol: Target Validation with CRISPR-Cas9

Objective: To demonstrate that the cellular phenotype observed with this compound is dependent on the presence of the intended target protein.[15]

  • gRNA Design: Design and validate several guide RNAs (gRNAs) that specifically target the gene encoding your protein of interest.

  • Generate Knockout Cell Line: Transfect the cells with Cas9 nuclease and the validated gRNAs to generate a stable cell line where the target gene is knocked out. Confirm the knockout at the protein level via Western Blot.

  • Phenotypic Assay: Perform the same cell-based functional assay used in the primary screen on both the wild-type cells and the knockout cells.

  • Compound Treatment: Treat both cell lines with a dose-range of this compound.

  • Interpretation: If the compound is on-target, its effect should be significantly diminished or completely absent in the knockout cell line compared to the wild-type cells. This provides powerful genetic evidence of target engagement and specificity.[16][17]

Data Summary and Decision Making

Throughout this process, it is critical to summarize data in a clear, quantitative format to facilitate decision-making.

Table 1: Example Data Summary for Hit Validation

Assay TypeParameterThis compoundControl Compound (Inactive Analog)Interpretation
Primary Screen IC50 (µM)0.5> 50Potent hit identified.
Orthogonal (SPR) KD (µM)0.8No BindingConfirms direct binding to target.
Cytotoxicity CC50 (µM)> 50> 50Not broadly cytotoxic at active doses.
Selectivity Screen IC50 vs. Homolog 115> 50>30-fold selective over Homolog 1.
Selectivity Screen IC50 vs. Homolog 225> 5050-fold selective over Homolog 2.
CETSA ΔTm (°C) at 10 µM+4.5+0.2Confirms cellular target engagement.
CRISPR KO Assay Fold Change (WT)101.1Phenotype is target-dependent.
CRISPR KO Assay Fold Change (KO)1.21.0Phenotype is lost in knockout cells.

Conclusion

Minimizing off-target effects is not a single experiment but a systematic and iterative process of building confidence in a molecule's mechanism of action. By following a rigorous validation cascade—from initial hit confirmation and artifact filtering to direct cellular target engagement and genetic validation—researchers can effectively de-risk compounds like this compound. This structured approach ensures that only the most promising and specific molecules are advanced in the drug discovery pipeline, ultimately saving time and resources and increasing the probability of success.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
  • CRISPR-Validated Target Druggability for Small Molecule Drugs.
  • Hit Identification - Revolutionizing Drug Discovery. Vipergen.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Vertex AI Search.
  • Determining target engagement in living systems. PMC - NIH.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Target Valid
  • Strategies for the Design of Selective Protein Kinase Inhibitors. Ingenta Connect.
  • Importance of Quantifying Drug-Target Engagement in Cells.
  • Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Strategies for target and pathway engagement in cellular assays. (2020). Vertex AI Search.
  • Computational Prediction of Off‐Target Pharmacology for Discontinued Drugs.
  • How can off-target effects of drugs be minimised?
  • CRISPR approaches to small molecule target identific
  • Hit Validation Services.
  • Hit-to-Lead: Hit Valid
  • ACDD - Our Process. R. Ken Coit College of Pharmacy - The University of Arizona.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
  • The Importance of Counter Screens in HTS.

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Scale-up synthesis challenges for Indolin-5-ylmethanamine dihydrochloride intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Indolin-5-ylmethanamine dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Our focus is on providing practical, experience-driven insights and troubleshooting strategies grounded in robust scientific principles.

Section 1: Synthetic Strategy Overview

The industrial synthesis of Indolin-5-ylmethanamine typically proceeds via the reduction of a 5-substituted indoline precursor. A prevalent and challenging route, which will be the focus of this guide, involves the catalytic hydrogenation of 5-cyanoindoline. This pathway is favored for its atom economy but presents significant scale-up hurdles related to the three-phase catalytic system and the final salt formation.

The overall transformation can be visualized as follows:

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation Start o-Nitrotoluene Derivative P1 5-Cyanoindoline Start->P1 Leimgruber-Batcho Synthesis P2 Indolin-5-ylmethanamine (Free Base) P1->P2 Catalytic Hydrogenation (e.g., Raney Ni, H₂) P3 Indolin-5-ylmethanamine Dihydrochloride (API) P2->P3 HCl Addition & Crystallization

Caption: General Synthetic Workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the catalytic hydrogenation of 5-cyanoindoline?

A: The scale-up of catalytic hydrogenations is notoriously complex. The primary challenges are:

  • Mass Transfer Limitations: Ensuring efficient contact between hydrogen gas, the liquid substrate solution, and the solid catalyst surface becomes difficult in large reactors. Poor agitation can lead to hydrogen starvation at the catalyst surface, slowing or stalling the reaction.[1]

  • Heat Management: The reduction of a nitrile group is highly exothermic. Without adequate reactor cooling capacity, thermal runaways can occur, leading to pressure buildup, solvent boiling, and potentially dangerous side reactions.[1][2]

  • Catalyst Handling and Performance: Issues include catalyst deactivation by impurities, safe handling of pyrophoric catalysts (like Raney Ni), and achieving consistent catalyst filtration post-reaction.[3][4]

Q2: My final dihydrochloride salt is precipitating as a sticky oil or sludge instead of a filterable solid. What's happening?

A: This is a common crystallization problem, often referred to as "oiling out." It typically occurs when the salt's solubility in the chosen solvent system is too high or when precipitation is too rapid. Key factors to investigate are:

  • Solvent Choice: The solvent must be one in which the free base is soluble but the hydrochloride salt is sparingly soluble. Alcohols like isopropanol (IPA) or ethers like methyl tert-butyl ether (MTBE) are often used.

  • Moisture Content: Trace amounts of water can dramatically increase the salt's solubility and promote oiling. Ensure all solvents and the free base are anhydrous.

  • Temperature and Rate of HCl Addition: Adding HCl too quickly or at too high a temperature can lead to a supersaturated state that collapses into an oil. A slow, controlled addition at a reduced temperature is crucial.[5]

Q3: The hydrogenation reaction starts but then stalls before completion. What are the likely causes?

A: A stalled reaction is almost always due to catalyst deactivation or process parameter drift. The primary culprits are:

  • Catalyst Poisoning: Trace impurities in the 5-cyanoindoline substrate (e.g., sulfur or halide compounds from its synthesis) can irreversibly poison the catalyst.[3]

  • Insufficient Hydrogen Supply: On scale, this can be due to a leak in the system, a faulty regulator, or poor gas dispersion (mass transfer limitation) into the liquid phase.

  • Water Accumulation: Some reductions produce water as a byproduct, which can coat the catalyst surface and inhibit its activity.

Section 3: In-Depth Troubleshooting Guides

Troubleshooting the Catalytic Hydrogenation of 5-Cyanoindoline

This stage is the most hazardous and technically demanding part of the process. Careful control and monitoring are essential for a safe and successful scale-up.[6]

Problem/Symptom Potential Root Causes Recommended Corrective Actions & Scientific Rationale
Slow or Stalled Reaction 1. Catalyst Poisoning: Substrate contains impurities (e.g., sulfur, thiols, halides).2. Poor Mass Transfer: Insufficient agitation or hydrogen sparging.3. Low Catalyst Activity: Catalyst is old, was improperly stored, or is a suboptimal grade.1. Action: Purify the 5-cyanoindoline precursor (e.g., by recrystallization or carbon treatment) before use. Rationale: Catalyst poisons bind strongly to the active metal sites (e.g., Ni, Pd), blocking them from participating in the catalytic cycle.[3]2. Action: Increase agitator speed and/or hydrogen pressure. Evaluate different impeller designs for better gas dispersion. Rationale: The reaction rate is often limited by the diffusion of hydrogen from the gas phase to the catalyst surface. Increasing agitation and pressure enhances this mass transfer rate.[1]3. Action: Screen various catalyst suppliers and types (e.g., Raney Ni, Pd/C, Rh/Al₂O₃). Ensure catalyst is stored under an inert atmosphere.
Exothermic Runaway / Loss of Temperature Control 1. Inadequate Cooling: Reactor cooling jacket is overwhelmed by the heat of reaction.2. Reagent Addition Rate: Catalyst or substrate was added too quickly.3. High Reactant Concentration: The reaction is too concentrated.1. Action: Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to accurately predict the heat flow on scale-up. Ensure the plant reactor has sufficient cooling capacity.[6] Rationale: Understanding the reaction's thermal profile is non-negotiable for safe scale-up.[2]2. Action: Add the catalyst in portions or as a slurry. Control the hydrogen uptake rate by regulating pressure. Rationale: A controlled addition ensures the rate of heat generation never exceeds the rate of heat removal.3. Action: Reduce the initial concentration of the substrate. Rationale: Diluting the reaction mass increases the thermal capacity of the system, allowing it to absorb more heat for a given temperature rise.
Formation of Impurities / Poor Selectivity 1. Over-reduction or Side Reactions: Temperature or pressure is too high.2. Incomplete Reduction: Formation of intermediate imines or other partially reduced species.1. Action: Optimize temperature and pressure at the lab scale. Lowering both can often improve selectivity. Rationale: Higher energy inputs can activate alternative reaction pathways, leading to byproducts.2. Action: Increase reaction time or hydrogen pressure. Confirm catalyst activity is not compromised. Rationale: Incomplete reduction is often a kinetic issue; providing more time or a higher driving force (pressure) can push the reaction to completion.
Difficult Catalyst Filtration 1. Fine Catalyst Particles: The catalyst bed is too fine, leading to blinding of the filter medium.2. Pyrophoric Catalyst Hazard: Raney Nickel and some Pd/C catalysts can ignite upon exposure to air.[4]1. Action: Use a filter aid like Celite®. Allow the catalyst to settle before beginning filtration. Rationale: Filter aids create a porous, incompressible cake that prevents fine particles from clogging the filter.2. Action: NEVER filter a dry, pyrophoric catalyst. Ensure the catalyst cake is always kept wet with solvent or water during transfer and filtration. Purge all vessels with nitrogen. Rationale: Keeping the catalyst wet prevents contact with atmospheric oxygen, mitigating the fire hazard.[3][4]
Troubleshooting Dihydrochloride Salt Formation & Crystallization

The final isolation step determines the purity, physical form, and stability of your intermediate.

G start Product 'Oils Out' During HCl Salt Formation q1 Is the solvent system completely anhydrous? start->q1 a1_yes Solvent system is dry. Proceed to next check. q1->a1_yes Yes a1_no Dry all solvents (e.g., over molecular sieves) and the free base starting material. q1->a1_no q2 At what temperature and rate is the HCl solution added? a1_yes->q2 a2_fast Addition is too fast or temperature is too high. This causes rapid, uncontrolled precipitation. q2->a2_fast q3 Is an anti-solvent being used? q2->q3 Slow/Controlled a2_slow Slow the addition rate significantly. Cool the free base solution (e.g., to 0-5 °C) before and during HCl addition. a2_fast->a2_slow end_node Controlled crystallization yields solid product. a2_slow->end_node a3_no Consider a solvent/anti-solvent system. (e.g., Dissolve base in IPA, add HCl, then slowly add MTBE or Heptane as anti-solvent). q3->a3_no No a3_yes The choice of solvent/anti-solvent may be suboptimal. Screen alternative systems (e.g., EtOH/EtOAc, THF/Heptane). q3->a3_yes Yes a3_no->end_node a3_yes->end_node

Caption: Troubleshooting Decision Tree for Crystallization Issues.

Section 4: Key Experimental Protocol

Protocol: Controlled Crystallization of this compound

This protocol describes a robust method for forming the dihydrochloride salt, designed to prevent oiling out and promote the formation of a crystalline solid.

Materials:

  • Indolin-5-ylmethanamine free base (1.0 eq)

  • Anhydrous Isopropanol (IPA) (~10 volumes)

  • Anhydrous Methyl tert-butyl ether (MTBE) (~5 volumes)

  • 3M HCl in IPA solution (~2.1 eq)

Procedure:

  • Dissolution: In a clean, dry, nitrogen-purged reactor, charge the Indolin-5-ylmethanamine free base. Add anhydrous IPA (10 volumes) and stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C using an external cooling bath. It is critical to maintain this temperature throughout the addition.

  • Controlled HCl Addition: Begin a slow, subsurface addition of the 3M HCl in IPA solution via a dosing pump. A good starting point is to add the solution over 1-2 hours.

  • Monitoring: The product should begin to precipitate as a white solid. If any oiling is observed, immediately stop the addition and allow the mixture to stir at 0-5 °C for 30 minutes to see if the oil converts to a solid. If not, consider adding a small amount of additional IPA.

  • Maturation: Once the addition is complete, allow the resulting slurry to stir (mature) at 0-5 °C for at least 2 hours. This step is crucial for complete precipitation and crystal growth.

  • Anti-Solvent Addition (Optional but Recommended): To further decrease the solubility and improve yield, slowly add anhydrous MTBE (5 volumes) over 30-60 minutes while maintaining the temperature at 0-5 °C.

  • Final Maturation: Stir the final slurry for an additional 1-2 hours at 0-5 °C.

  • Isolation: Filter the solid product under a nitrogen blanket. Wash the filter cake with a cold (0-5 °C) mixture of IPA/MTBE (e.g., 2:1 ratio).

  • Drying: Dry the solid in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until constant weight is achieved.

Self-Validation: This protocol is self-validating through in-process controls. Visual observation for oiling provides an immediate check on the process conditions. The final product should be a free-flowing crystalline solid, not a sticky or clumpy material. Characterization by techniques like NMR, HPLC, and XRPD will confirm the structure, purity, and crystalline form.

Section 5: References

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. Organic Process Research & Development. --INVALID-LINK--

  • Synthesis of Polychloromethyl-Containing Indolines via Metal-Free Radical Arylpolychloromethylation of Unactivated Alkenes. SciSpace. --INVALID-LINK--

  • Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. ResearchGate. --INVALID-LINK--

  • Mastering Indoline Synthesis: A Guide for Chemical Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • 3 Key Elements of Successful Hydrogenation Scale-Up. Neuland Labs. --INVALID-LINK--

  • Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. --INVALID-LINK--

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. --INVALID-LINK--

  • Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Publication Corporation. --INVALID-LINK--

  • Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich. --INVALID-LINK--

  • The Synthesis and Significance of 5-Cyanoindole: A Technical Guide. Benchchem. --INVALID-LINK--

  • Screening and Formulating Drugs as Salts to Improve API Performance. PharmTech. --INVALID-LINK--

  • Synthesis of indolines. Organic Chemistry Portal. --INVALID-LINK--

  • Problem with hydrochloride salt formation/isolation. Reddit. --INVALID-LINK--

  • Approach to the Synthesis of Indoline Derivatives from Diaryliodonium Salts. ACS Publications. --INVALID-LINK--

  • 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: Relationships between Structure and Cytotoxicity for Analogues Bearing Different DNA Minor Groove Binding Subunits. ACS Publications. --INVALID-LINK--

  • Novel Commercial Scale Synthetic Approach for 5-Cyanoindole: A Potential Intermediate for Vilazodone Hydrochloride, an Antidepressant Drug. Asian Journal of Chemistry. --INVALID-LINK--

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. LinkedIn. --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of Vilazodone from 5-Cyanoindole. Benchchem. --INVALID-LINK--

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. --INVALID-LINK--

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Publications. --INVALID-LINK--

  • Application of 5-Cyanoindole in the Synthesis of Bioactive Molecules: Application Notes and Protocols. Benchchem. --INVALID-LINK--

  • Synthesis of N‐chloromethyl indoline 27–32. ResearchGate. --INVALID-LINK--

  • Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. --INVALID-LINK--

  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • This compound, 97% Purity, C9H14Cl2N2, 1 gram. Fisher Scientific. --INVALID-LINK--

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. RSC Publishing. --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • Novel process for the synthesis of indoline derivatives. Google Patents. --INVALID-LINK--

  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. ResearchGate. --INVALID-LINK--

  • Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach. Journal of Chemical Health Risks. --INVALID-LINK--

  • Wright Indoline Synthesis. ResearchGate. --INVALID-LINK--

  • Novel Crystal Form of(3-Cyano-1H-Indol-7-Yl). Google Patents. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Indolin-5-ylmethanamine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] This guide provides a comparative analysis of the bioactivity of analogs related to Indolin-5-ylmethanamine, offering insights into their structure-activity relationships (SAR) and therapeutic potential. We will delve into specific examples from peer-reviewed literature, presenting experimental data to guide researchers and drug development professionals in this promising chemical space.

The Indoline Core: A Foundation for Diverse Bioactivity

Indolin-5-ylmethanamine serves as a fundamental building block. While public data on the specific bioactivity of its dihydrochloride salt is limited, the broader indoline class has been extensively explored. Modifications to the indoline ring, the position and nature of substituents, and the side chains attached to it can dramatically influence the biological targets and potency of the resulting molecules. This guide will compare two distinct classes of indoline derivatives to illustrate this chemical versatility: α1A-Adrenoceptor Antagonists and Anti-inflammatory Agents.

Comparative Bioactivity Analysis: From BPH to Inflammation

Indoline Analogs as Potent and Selective α1A-Adrenoceptor Antagonists

Therapeutic Rationale: The α1A-adrenergic receptor (α1A-AR) is a key target for the treatment of benign prostatic hyperplasia (BPH).[2] Selective antagonists of this receptor can alleviate the symptoms of BPH with fewer side effects (like hypotension) associated with non-selective α-blockers.

Structure-Activity Relationship Insights: A study by Li et al. (2016) provides an excellent case study in the design of selective α1A-AR antagonists based on the indoline scaffold.[2][3] Their work demonstrates how systematic modifications influence potency (measured by IC50) and selectivity against other α1-adrenoceptor subtypes (α1B and α1D).

Key Findings Summarized:

CompoundR ConfigurationIC50 (α1A) [nM]Selectivity (α1B/α1A)Selectivity (α1D/α1A)
Silodosin (Control)N/A1.9285.914.4
(R)-14r Yes2.7640.1408.2
(R)-23l Yes1.91506249.6

Data sourced from Li et al., J Med Chem, 2016.[2][3]

The data reveals that indoline analog (R)-14r and indole analog (R)-23l exhibit exceptional potency, comparable to the marketed drug silodosin.[2][3] Notably, these compounds show significantly improved selectivity for the α1A subtype over α1B and α1D, which is a critical attribute for minimizing cardiovascular side effects.[2][3] The research also highlighted that the R configuration of the chiral center was crucial for high potency, demonstrating a clear stereochemical preference for receptor binding.[3]

Signaling Pathway: α1-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like norepinephrine, couple to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. The antagonist compounds discussed here block this pathway.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1A-Adrenoceptor (GPCR) G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Antagonist Indoline Analog (e.g., (R)-14r) Antagonist->Receptor Blocks Agonist Norepinephrine Agonist->Receptor Activates IP3 IP3 PIP2->IP3 Generates Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to Receptor Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Caption: α1A-Adrenoceptor signaling pathway and point of inhibition.

Indoline Analogs as Potent Antioxidant and Anti-inflammatory Agents

Therapeutic Rationale: Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Compounds that can mitigate these processes have broad therapeutic potential.

Structure-Activity Relationship Insights: A study by Moussa et al. (2018) synthesized and evaluated a series of indoline derivatives for their ability to protect macrophage cells from oxidative stress and to suppress the inflammatory response triggered by lipopolysaccharide (LPS).[4][5]

Key Findings Summarized:

CompoundSide Chain at N-1Bioactivity Highlights
7a EsterPotent antioxidant and anti-inflammatory activity in vitro.[5]
15a IsopropylamineShowed high anti-inflammatory and antioxidant activity in vitro.[5]
18a N-isopropylamidoOne of the most potent compounds tested in vitro.[5]
9b N-isopropyl alcoholAlso demonstrated high potency in vitro.[5]

Data sourced from Moussa et al., J Med Chem, 2018.[5]

This study found that substituting the indoline at the N-1 position with side chains containing ester, amino, amide, or alcohol groups resulted in compounds with exceptionally high potency.[4][5] Several derivatives provided protection against H2O2-induced cytotoxicity and inhibited the production of inflammatory mediators (NO, TNF-α, IL-6) at picomolar to nanomolar concentrations.[4][5] Four of the lead compounds, when tested in vivo, prevented LPS-induced cytokine elevation in mice at doses of 1 µmol/kg or less, demonstrating significant potential for development.[5]

Experimental Methodologies: Ensuring Self-Validating Protocols

The trustworthiness of bioactivity data hinges on robust and well-defined experimental protocols. Below are step-by-step methodologies representative of those used to generate the data discussed.

Protocol: α1-Adrenoceptor Antagonist Activity via Calcium Mobilization Assay

This in vitro functional assay measures a compound's ability to block agonist-induced increases in intracellular calcium.

  • Cell Culture: Maintain HEK293 cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtypes in appropriate culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic like G418).

  • Cell Plating: Seed the cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test indoline analogs (the antagonists) to the wells and incubate for 15-30 minutes. Include a vehicle control (e.g., DMSO) and a positive control antagonist (e.g., silodosin).

  • Agonist Stimulation & Signal Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a pre-determined EC80 concentration of an agonist (e.g., A-61603 for α1A) to all wells to stimulate the receptor.

  • Data Analysis: Measure the fluorescence intensity over time. The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Calcium_Assay_Workflow A 1. Seed HEK293 cells expressing α1A-AR in 96-well plate B 2. Incubate for 24 hours A->B C 3. Load cells with Ca2+ sensitive dye (Fluo-4 AM) B->C D 4. Add test compounds (Indoline Analogs) C->D E 5. Stimulate with α1A Agonist D->E F 6. Measure fluorescence in a plate reader E->F G 7. Analyze data and calculate IC50 values F->G

Caption: Workflow for a cell-based calcium mobilization assay.

Protocol: Anti-inflammatory Activity via LPS-Induced Cytokine Measurement

This assay assesses a compound's ability to suppress the production of pro-inflammatory cytokines in immune cells.

  • Cell Culture: Culture RAW264.7 macrophage cells in a suitable medium.

  • Cell Plating: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the indoline analogs for 1-2 hours.

  • LPS Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells (except the negative control) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control group to determine the percentage of inhibition. Calculate IC50 values.

Conclusion and Future Directions

The comparative analysis clearly demonstrates that the indoline scaffold is a highly adaptable foundation for developing potent and selective modulators of diverse biological targets. By making precise chemical modifications, researchers have successfully engineered indoline analogs as highly selective α1A-adrenoceptor antagonists with potential for treating BPH and as powerful anti-inflammatory agents with picomolar efficacy.

Future research should continue to explore the vast chemical space around the indoline core. Investigating different substitution patterns on the aromatic ring and further diversifying the side chains could uncover novel compounds with unique bioactivities. Moreover, comprehensive in vivo studies focusing on pharmacokinetics, safety, and efficacy in relevant disease models will be crucial for translating these promising laboratory findings into clinically valuable therapeutics.

References

  • Li, W., et al. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 59(8), 3826-39. [Link]

  • Gunn, J. S., et al. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry. [Link]

  • Moussa, I., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. figshare. [Link]

  • Moussa, I., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. [Link]

  • Li, W., et al. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Courter, J. R., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • Request PDF on ResearchGate. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. [Link]

  • Courter, J. R., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. [Link]

  • Appchem. (n.d.). Indolin-5-ylmethanamine dihydrochloride. [Link]

  • Autech. (n.d.). This compound, 97% Purity, C9H14Cl2N2, 1 gram. [Link]

Sources

Navigating the Nuances of Bioactivity: A Guide to Inter-Lab Reproducibility in Experiments with Indolin-5-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of an Indoline Scaffold

Indolin-5-ylmethanamine dihydrochloride belongs to the indoline class of heterocyclic compounds, a privileged scaffold in medicinal chemistry.[1] The indoline nucleus is a common feature in numerous natural products and biologically active molecules.[1] Its structural similarity to tryptophan allows for interactions with a wide range of biological targets.[2] Recent research has highlighted the potential of indoline derivatives as potent inhibitors of enzymes in the inflammatory cascade, particularly 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[3][4] The inhibition of these enzymes represents a promising therapeutic strategy for a variety of inflammatory diseases.[3][4]

Given the subtleties of enzymatic assays and the physicochemical properties of small molecules, ensuring the reproducibility of experiments with compounds like this compound is paramount for advancing drug discovery efforts. This guide provides a comparative framework for assessing and improving the consistency of such experiments.

The Critical Challenge of Inter-Lab Reproducibility

Achieving identical results for the same experiment conducted in different laboratories is a cornerstone of scientific validation. However, subtle variations in reagents, equipment, and even ambient conditions can lead to significant discrepancies in experimental outcomes. For a compound like this compound, which is supplied as a dihydrochloride salt, factors such as solubility, stability in buffer, and the purity of the material can profoundly impact its apparent biological activity.

This guide will focus on two primary applications where an indoline scaffold has shown significant promise: 5-LOX and sEH inhibition assays. By understanding the potential pitfalls and sources of variability in these assays, researchers can design more robust experiments and generate data that is both reliable and comparable.

Comparative Analysis of Experimental Protocols: 5-LOX and sEH Inhibition Assays

While specific inhibitory data for this compound is not yet widely published, the activity of closely related indoline derivatives provides a valuable benchmark. A recent study on dual 5-LOX/sEH inhibitors based on the indoline scaffold revealed several compounds with potent inhibitory activity.[3][4]

Table 1: Inhibitory Activity of Representative Indoline-Based Compounds against 5-LOX and sEH

Compound ID (from Cerqua et al., 2022)5-LOX IC₅₀ (µM)sEH IC₅₀ (µM)
43 0.41 ± 0.01>10
73 0.41 ± 0.010.43 ± 0.10

Data sourced from Cerqua et al. (2022).[3][4]

These findings strongly suggest that this compound warrants investigation as a potential inhibitor of these enzymes. The following sections detail standardized protocols for these assays and highlight critical parameters for ensuring reproducibility.

Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay directly measures the enzymatic activity of purified 5-LOX.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced enzyme inhibition.

    • Prepare a solution of purified human 5-LOX enzyme in an appropriate buffer.

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, purified 5-LOX enzyme, and the test compound at various concentrations.

    • Include a positive control (a known 5-LOX inhibitor like Zileuton) and a negative (vehicle) control.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a specific time at 37°C.

    • Stop the reaction by adding a suitable quenching agent (e.g., a solution of citric acid and ferric chloride).

    • Measure the product formation (e.g., leukotrienes) using a suitable detection method, such as UV-Vis spectroscopy or a specific ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX activity within a cellular context, providing insights into cell permeability and the influence of cellular factors.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line expressing 5-LOX (e.g., human polymorphonuclear leukocytes (PMNLs) or RBL-1 cells) under standard conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound. Include vehicle and positive controls.

    • Incubate the cells with the compound for a predetermined time.

    • Stimulate the cells to induce 5-LOX activity (e.g., with a calcium ionophore like A23187).

    • Incubate for a further period to allow for leukotriene production.

    • Collect the cell supernatant.

    • Quantify the amount of a specific leukotriene (e.g., LTB₄) in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of leukotriene production at each concentration of the test compound.

    • Determine the IC₅₀ value as described for the cell-free assay.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay measures the activity of sEH, which is involved in the metabolism of anti-inflammatory epoxy fatty acids.

Protocol:

  • Reagent Preparation:

    • Prepare stock and working solutions of this compound as described for the 5-LOX assay.

    • Prepare a solution of purified human sEH enzyme.

    • Prepare a solution of a suitable fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, sEH enzyme, and the test compound at various concentrations.

    • Include positive (e.g., AUDA) and negative (vehicle) controls.

    • Pre-incubate the plate at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each condition.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value.

Key Factors Influencing Inter-Lab Reproducibility

Achieving consistent results between laboratories requires meticulous attention to detail. The following factors are critical for experiments involving this compound and similar compounds.

Physicochemical Properties of the Test Compound
  • Purity: The presence of impurities can significantly alter the apparent activity of a compound. It is essential to use highly purified this compound (ideally >95%) and to have a certificate of analysis.

  • Solubility: As a dihydrochloride salt, the compound's solubility can be pH-dependent. Ensure complete dissolution in the chosen solvent and that it remains soluble in the final assay buffer. Precipitation of the compound will lead to an underestimation of its potency.

  • Stability: The stability of the compound in stock solutions and in the assay buffer should be assessed. Degradation over time can lead to a loss of activity.

Assay-Specific Parameters
  • Enzyme Activity and Concentration: The specific activity of the enzyme preparation can vary between batches and suppliers. It is crucial to standardize the enzyme concentration used in each assay.

  • Substrate Concentration: The concentration of the substrate relative to its Kₘ value can influence the apparent IC₅₀ of an inhibitor. Using a substrate concentration close to the Kₘ is generally recommended for competitive inhibitors.

  • Incubation Times and Temperatures: Precise control of incubation times and temperatures is critical for enzymatic reactions.

  • Buffer Composition: The pH, ionic strength, and presence of additives in the assay buffer can all affect enzyme activity and inhibitor binding.

Cell-Based Assay Considerations
  • Cell Line Authentication and Passage Number: Use authenticated cell lines and maintain a consistent passage number to avoid issues with genetic drift and altered cellular responses.

  • Cell Density and Health: The number of cells seeded and their overall health can impact the results.

  • Presence of Cellular Co-factors: For 5-LOX, the presence of the 5-lipoxygenase-activating protein (FLAP) is crucial for its activity in cells. Cell-free assays often lack this component, which can lead to discrepancies in inhibitor potency.[3][4]

Visualizing Experimental Workflows and Influencing Factors

To aid in understanding the critical steps and potential sources of variability, the following diagrams illustrate the experimental workflows and the key parameters that require stringent control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Purity, Solubility, Stability) Incubation Incubation (Time, Temperature) Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation (Source, Purity, Activity) Enzyme_Prep->Incubation Buffer_Prep Buffer Preparation (pH, Ionic Strength) Buffer_Prep->Incubation Reaction Reaction Initiation (Substrate Addition) Incubation->Reaction Detection Detection (Method, Instrument Settings) Reaction->Detection Normalization Data Normalization (Controls) Detection->Normalization Curve_Fitting Curve Fitting (IC50 Determination) Normalization->Curve_Fitting

Figure 1: General workflow for enzyme inhibition assays highlighting critical control points.

G cluster_compound Compound Properties cluster_assay Assay Conditions cluster_cell Cell-Based Factors center Reproducible IC50 Purity Purity >95% Purity->center Solubility Verified Solubility Solubility->center Stability Known Stability Stability->center Enzyme_Source Consistent Enzyme Source Enzyme_Source->center Substrate_Conc Standardized [S] Substrate_Conc->center Temp_Control Precise Temp. Control Temp_Control->center Time_Control Accurate Timing Time_Control->center Cell_Line Authenticated Cell Line Cell_Line->center Passage_No Consistent Passage # Passage_No->center FLAP FLAP Expression (for 5-LOX) FLAP->center

Figure 2: Key factors influencing the reproducibility of IC₅₀ determination.

Conclusion: Towards a More Robust and Reproducible Science

References

  • Cerqua, I., Musella, S., Peltner, L. K., D'Avino, D., Di Sarno, V., Granato, E., ... & Bertamino, A. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(21), 14456-14480. [Link]

  • Cerqua, I., Musella, S., Peltner, L. K., D'Avino, D., Di Sarno, V., Granato, E., ... & Bertamino, A. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PubMed, 36318728. [Link]

  • Applichem. (n.d.). This compound. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2016). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Future Medicinal Chemistry, 8(12), 1427-1452. [Link]

  • Cerqua, I., Musella, S., Peltner, L. K., D'Avino, D., Di Sarno, V., Granato, E., ... & Bertamino, A. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5‑LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. [Link]

  • Zaitsev, V. P., Mikhailova, M. V., & Zaitseva, K. V. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. [Link]

  • Reddy, M. V. R., & Reddy, A. S. (2013). Structure and ligand based drug design strategies in the development of novel 5-LOX inhibitors. Current pharmaceutical design, 19(20), 3713-3733. [Link]

  • Bell, R. L., Rovero, P., & Strolin Benedetti, M. (1996). 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. Journal of medicinal chemistry, 39(20), 3938-3950. [Link]

  • Cerqua, I., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5‑LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Figshare. [Link]

  • Cerqua, I., Musella, S., Peltner, L. K., D'Avino, D., Di Sarno, V., Granato, E., ... & Bertamino, A. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5‑LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Figshare. [Link]

  • Seedchem. (n.d.). This compound. Retrieved from [Link]

  • Kumar, A., & Sharma, G. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Kumar, A., & Sharma, G. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Health Science and Research, 7(2), 1-20. [Link]

  • Bikas, R., et al. (2018). Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations. PLoS One, 13(10), e0205292. [Link]

  • Kim, I. H., et al. (2007). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical biochemistry, 368(1), 109-119. [Link]

  • Cerqua, I., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ResearchGate. [Link]

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  • Rauf, A., et al. (2023). The IC50 values of various tested samples against 5-LOX. ResearchGate. [Link]

  • Sánchez-Moreno, I., et al. (2019). Biological activity of three novel complexes with the ligand 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one against Leishmania spp. International journal of molecular sciences, 20(15), 3792. [Link]

  • Werz, O., et al. (2014). IC50 values and confidence intervals of the 5-lipoxygenase inhibitors in the different assay types. ResearchGate. [Link]

  • Gzella, A. K., et al. (2021). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. Molecules, 26(21), 6613. [Link]

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A Researcher's Guide to Orthogonal Assay Development for Confirming Indolin-5-ylmethanamine Dihydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-stage drug discovery, the initial identification of a bioactive small molecule is merely the first step. The critical challenge lies in validating its mechanism of action (MoA) through a rigorous and multi-faceted approach. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and implementation of orthogonal assays to confirm the biological activity of Indolin-5-ylmethanamine dihydrochloride.

Given the structural characteristics of Indolin-5-ylmethanamine, featuring an indoline scaffold and a methanamine group, it is prudent to hypothesize its potential interaction with the monoaminergic signaling pathways. These pathways, crucial in neurotransmission, are modulated by a host of therapeutic agents. Our investigation will therefore focus on three primary, putative mechanisms of action:

  • Inhibition of Monoamine Oxidase (MAO): An enzymatic pathway responsible for the degradation of monoamine neurotransmitters.

  • Modulation of Monoamine Transporters (SERT, DAT, NET): Proteins that regulate neurotransmitter levels in the synaptic cleft through reuptake.

  • Interaction with Aminergic G-Protein Coupled Receptors (GPCRs): Receptors that mediate the downstream cellular effects of monoamines.

This guide will detail the experimental rationale, provide step-by-step protocols for a primary assay in each category, and present a comparative analysis with alternative methodologies. The core principle of this approach is to build a self-validating system, where converging evidence from distinct experimental platforms substantiates the compound's true biological activity.

Section 1: Monoamine Oxidase (MAO) Activity Assessment

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters.[][2] Inhibition of these enzymes increases the concentration of neurotransmitters, a mechanism central to the action of several antidepressants and neuroprotective drugs.[][2] The structural resemblance of Indolin-5-ylmethanamine to known MAO inhibitors warrants a thorough investigation into its potential inhibitory activity.

Primary Assay: Fluorometric MAO-A/B Activity Assay

This assay provides a sensitive and high-throughput method to quantify the enzymatic activity of both MAO-A and MAO-B.[3][4] The principle lies in the MAO-catalyzed oxidation of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled reaction to generate a fluorescent product, with the signal intensity being directly proportional to the MAO activity.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare assay buffer, fluorescent probe, and horseradish peroxidase (HRP) solution as per the manufacturer's instructions (e.g., Abcam ab241031 or similar).

    • Prepare stock solutions of known inhibitors: Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) for use as positive controls.

  • Assay Procedure:

    • Add 50 µL of MAO-A or MAO-B enzyme solution to each well of a 96-well microplate.

    • Add 10 µL of various concentrations of this compound or control inhibitors to the respective wells.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 40 µL of the substrate solution (e.g., tyramine) mixed with the fluorescent probe and HRP.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) at 1-minute intervals for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Orthogonal Confirmation: HPLC-Based Substrate Disappearance Assay

To confirm the results from the fluorometric assay, a direct measurement of substrate depletion or metabolite formation can be performed using High-Performance Liquid Chromatography (HPLC). This method offers a different detection modality and is less prone to interference from fluorescent compounds.

Data Presentation: Comparative Analysis of MAO Inhibition
CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Assay Principle
This compoundExperimentalExperimentalFluorometric (H₂O₂ detection)
Clorgyline (Control)~10>10,000Fluorometric (H₂O₂ detection)
Selegiline (Control)>5,000~50Fluorometric (H₂O₂ detection)
This compoundExperimentalExperimentalHPLC (Direct substrate/metabolite detection)

Experimental values to be determined through the described protocol.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis Compound Indolin-5-ylmethanamine (Test Compound) Incubation 1. Incubate Enzyme with Compound/Controls Compound->Incubation Controls Clorgyline / Selegiline (Control Inhibitors) Controls->Incubation Enzyme MAO-A / MAO-B Enzyme Enzyme->Incubation Reagents Substrate / Probe / HRP Reaction 2. Add Substrate Mix & Initiate Reaction Reagents->Reaction Incubation->Reaction Measurement 3. Measure Fluorescence (Kinetic Read) Reaction->Measurement RateCalc Calculate Reaction Rates Measurement->RateCalc DoseResponse Generate Dose-Response Curve RateCalc->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

Workflow for the fluorometric MAO activity assay.

Section 2: Monoamine Transporter Uptake Assessment

Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[5][6] Many antidepressants and psychostimulants act by inhibiting these transporters.

Primary Assay: Fluorescent Substrate Uptake Assay in Transfected Cells

This cell-based assay utilizes a fluorescent substrate that is taken up by cells expressing a specific monoamine transporter. Inhibition of the transporter by a test compound results in a decrease in intracellular fluorescence, which can be quantified.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human serotonin transporter (hSERT).

    • Plate the cells in a 96-well, black, clear-bottom plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of this compound or a known SERT inhibitor (e.g., Fluoxetine) for 20 minutes at 37°C.

    • Add a fluorescent monoamine transporter substrate (e.g., ASP+) to each well.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by washing the cells with ice-cold KRH buffer.

    • Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (non-transfected cells or wells with a high concentration of a known inhibitor).

    • Normalize the data to the vehicle control (100% uptake).

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Orthogonal Confirmation: Radioligand Binding Assay

A classic and robust orthogonal method is the radioligand binding assay.[7] This assay directly measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the transporter. This confirms a direct interaction with the transporter protein, independent of the uptake function.

Data Presentation: Comparative Analysis of SERT Inhibition
CompoundSERT Uptake IC₅₀ (nM)SERT Binding Ki (nM)Assay Principle
This compoundExperimentalExperimentalFluorescent Substrate Uptake
Fluoxetine (Control)~50~1Fluorescent Substrate Uptake
This compoundExperimentalExperimentalRadioligand Displacement

Experimental values to be determined through the described protocols.

Transporter_Assay_Logic cluster_primary Primary Assay: Functional cluster_orthogonal Orthogonal Assay: Binding Topic Confirming Monoamine Transporter Interaction FunctionalAssay Fluorescent Substrate Uptake Assay Topic->FunctionalAssay BindingAssay Radioligand Binding Assay Topic->BindingAssay FunctionalMeasures Measures inhibition of transporter function (uptake) FunctionalAssay->FunctionalMeasures Conclusion Convergent data confirms compound is a transporter inhibitor. FunctionalMeasures->Conclusion BindingMeasures Measures direct physical interaction with the transporter BindingAssay->BindingMeasures BindingMeasures->Conclusion

Logic of using orthogonal assays for transporter activity.

Section 3: Aminergic G-Protein Coupled Receptor (GPCR) Activity Screening

Many centrally acting drugs target aminergic GPCRs, such as dopamine and serotonin receptors.[4][8] These receptors can be coupled to various G-proteins (Gs, Gi, Gq), leading to distinct downstream signaling cascades.[9] It is crucial to screen this compound for any agonist or antagonist activity at these receptors.

Primary Assay: cAMP Accumulation Assay for Gs/Gi-Coupled Receptors

This assay measures the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger. Gs-coupled receptors increase cAMP levels upon activation, while Gi-coupled receptors decrease them.

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing a Gs- or Gi-coupled receptor of interest (e.g., the 5-HT₇ receptor, which is Gs-coupled).[10]

    • Plate the cells in a 96-well plate and grow to the desired confluency.

  • Assay Procedure (Agonist Mode):

    • Treat the cells with various concentrations of this compound for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor like IBMX.

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with various concentrations of this compound for 15 minutes.

    • Stimulate the cells with a known agonist at its EC₈₀ concentration.

    • Incubate for 30 minutes, then lyse the cells and measure cAMP levels.

  • Data Analysis:

    • For agonist mode, calculate the fold increase in cAMP and determine the EC₅₀ value.

    • For antagonist mode, calculate the percent inhibition of the agonist response and determine the IC₅₀ value.

Orthogonal Confirmation: Calcium Flux Assay for Gq-Coupled Receptors

If the compound is suspected to interact with Gq-coupled receptors, a calcium flux assay is the appropriate orthogonal approach. This assay measures the transient increase in intracellular calcium that occurs upon Gq activation.

Data Presentation: GPCR Activity Profile
Receptor TargetG-ProteinAssay TypeAgonist EC₅₀ (nM)Antagonist IC₅₀ (nM)
5-HT₇ ReceptorGscAMPExperimentalExperimental
D₂ ReceptorGicAMPExperimentalExperimental
5-HT₂ₐ ReceptorGqCa²⁺ FluxExperimentalExperimental

Experimental values to be determined through the described protocols.

GPCR_Signaling_Pathways cluster_gs Gs Pathway cluster_gi Gi Pathway cluster_gq Gq Pathway Ligand Indolin-5-ylmethanamine (Putative Ligand) GPCR_Gs Gs-Coupled Receptor Ligand->GPCR_Gs Test GPCR_Gi Gi-Coupled Receptor Ligand->GPCR_Gi Test GPCR_Gq Gq-Coupled Receptor Ligand->GPCR_Gq Test Gs Gs GPCR_Gs->Gs AC_s Adenylate Cyclase Gs->AC_s cAMP_s cAMP ↑ AC_s->cAMP_s Gi Gi GPCR_Gi->Gi AC_i Adenylate Cyclase Gi->AC_i cAMP_i cAMP ↓ AC_i->cAMP_i Gq Gq GPCR_Gq->Gq PLC Phospholipase C Gq->PLC Ca Ca²⁺ ↑ PLC->Ca

Overview of GPCR signaling pathways for screening.

Conclusion

The validation of a small molecule's activity is a cornerstone of rigorous drug discovery. By employing a hypothesis-driven, orthogonal assay approach, researchers can build a comprehensive and reliable profile of this compound's biological activity. This guide provides the foundational principles and practical protocols to investigate its potential roles as a monoamine oxidase inhibitor, a monoamine transporter modulator, or a ligand for aminergic GPCRs. The convergence of data from these distinct methodologies will provide the necessary confidence to advance this compound through the drug development pipeline.

References

  • Li, Z., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335–4349. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Zwier, J. M., et al. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. Combinatorial Chemistry & High Throughput Screening, 14(7), 545-557. [Link]

  • Roth, B. L., et al. (2017). How ligands illuminate GPCR molecular pharmacology. Cell, 170(3), 414-417. [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]

  • Saha, K., et al. (2023). Discovery and Development of Monoamine Transporter Ligands. Methods in Molecular Biology, 2597, 75-115. [Link]

  • Saha, K., et al. (2023). Discovery and Development of Monoamine Transporter Ligands. PubMed, 36928847. [Link]

  • Lee, Y. S., et al. (2021). C-terminal Modified Enkephalin-like Tetrapeptides with Enhanced Affinities at the Kappa Opioid Receptor and Monoamine Transporters. Bioorganic & Medicinal Chemistry, 40, 116187. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]

  • Wacker, D., et al. (2022). Molecular insights into GPCR mechanisms for drugs of abuse. Journal of Molecular Biology, 434(11), 167576. [Link]

  • Watts, V. J., et al. (2011). Antagonist interaction with the human 5-HT(7) receptor mediates the rapid and potent inhibition of non-G-protein-stimulated adenylate cyclase activity: a novel GPCR effect. British Journal of Pharmacology, 162(8), 1843-1854. [Link]

  • Staroń, J., et al. (2019). Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. European Journal of Medicinal Chemistry, 180, 573-586. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Indoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold, a fused bicyclic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its structural versatility allows for modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of indoline derivatives across different therapeutic areas, supported by experimental data and detailed protocols.

The Indoline Scaffold: A Privileged Core for Drug Design

The indoline nucleus, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, offers several key positions for chemical modification. These positions—primarily the N-1, C-2, C-3, and substitutions on the benzene ring (C-4, C-5, C-6, and C-7)—allow for the modulation of a molecule's electronic properties, lipophilicity, and steric profile. Understanding how substitutions at these sites impact biological activity is fundamental to rational drug design.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_development Preclinical Development Start Indoline Scaffold Derivatization Chemical Modification (N-1, C-2, C-3, C-5, etc.) Start->Derivatization Library Compound Library Derivatization->Library Screening In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis SAR_Analysis->Derivatization Design Feedback Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Comparative SAR of Indoline Derivatives in Different Therapeutic Areas

Anticancer Activity

Indoline derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes involved in cell proliferation and survival, such as tubulin and various kinases.[4][5]

Key SAR Insights:

  • Substitution at the 3-position: The introduction of a methylene bridge at the C-3 position, linking the indolin-2-one core to a substituted phenyl ring, is a common strategy. For instance, in a series of 3-substituted indolin-2-ones, the nature of the substituent on the phenyl ring plays a crucial role in neuroprotective activity, which can be analogous to anticancer activity in terms of cell survival pathways.[6][7]

  • Substitution on the Indole Ring: Electron-withdrawing groups, such as halogens (e.g., fluoro, chloro) or a nitro group, at the C-5 position of the indoline ring often enhance anticancer activity.[4] This is attributed to altered electronic properties of the ring system, which can improve binding to target proteins.[4]

  • N-Substitution: Modification at the N-1 position can influence the molecule's lipophilicity and steric bulk, which in turn affects cell permeability and interaction with target enzymes.[4]

Comparative Data for Anticancer Indoline Derivatives:

Compound/DerivativeModificationTarget Cell LineIC50 (µM)Reference
Compound 2c 2,5-disubstituted indoleHepG213.21 ± 0.30[8]
Compound 3b 2,5-disubstituted indoleA5490.48 ± 0.15[8]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that subtle changes in the substitution pattern on the indole core can lead to significant differences in potency and selectivity against different cancer cell lines.[8] For example, compound 3b shows high potency against A549 lung cancer cells, while compound 2c is more selective for HepG2 liver cancer cells.[8]

Antimicrobial Activity

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents, and indoline derivatives have emerged as a promising class of compounds.[9][10] They have shown activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10]

Key SAR Insights:

  • Hybridization with other Heterocycles: Incorporating other heterocyclic moieties, such as 1,2,4-triazole or 1,3,4-thiadiazole, into the indoline scaffold can significantly enhance antimicrobial activity.[11] This strategy creates hybrid molecules that may interact with multiple targets or have improved pharmacokinetic properties.

  • Substitutions on the Benzene Ring: The presence of electron-withdrawing groups on the benzene ring of the indoline core can increase antibacterial and antifungal activity.[12]

  • Side Chain Modifications: The nature of the side chain at the N-1 position can influence the compound's spectrum of activity.

Comparative Data for Antimicrobial Indoline Derivatives:

Compound/DerivativeModificationTarget MicroorganismMIC (µg/mL)Reference
Compound 3d Indole-triazole derivativeMRSA3.125-50[11]
Compound 117 5-fluoroindoline-2,3-dione-triazole hybridS. epidermidis0.0075[13]
Compound 118 5-fluoroindoline-2,3-dione-triazole hybridB. subtilis0.0075[13]

Note: MIC is the minimum inhibitory concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The data highlights the potent activity of indole-triazole hybrids. Compound 3d shows a broad spectrum of activity, while compounds 117 and 118 demonstrate particularly high potency against specific bacterial strains.[11][13]

Neuroprotective Activity

Indoline derivatives have also been investigated for their potential in treating neurodegenerative diseases.[6][7] Their mechanism of action often involves the inhibition of enzymes or pathways that contribute to neuronal cell death.[6][7]

Key SAR Insights:

  • 3-Substituted Indolin-2-ones: A key finding in the development of neuroprotective indolin-2-ones was the identification of substituents that confer neuroprotective efficacy while minimizing toxicity.[6][7] For example, starting from the c-Raf inhibitor GW5074, which has neuroprotective but also toxic effects, SAR studies led to the discovery of novel analogs with improved safety profiles.[6][7]

  • Antioxidant and Anti-inflammatory Properties: Some indoline derivatives exert their neuroprotective effects through potent antioxidant and anti-inflammatory activities.[14][15][16] Substitutions at the N-1 position with chains containing amino, ester, amide, or alcohol groups have been shown to be beneficial.[14][15][16]

Comparative Data for Neuroprotective Indoline Derivatives:

Compound/DerivativeModificationKey FindingReference
GW5074 Analogues (7, 37, 39, 45) 3-substituted indolin-2-oneHighly neuroprotective, lack the toxicity of the parent compound[6]
N-1 Substituted Indolines Chains with amino, ester, amide, or alcohol groupsPotent antioxidant and anti-inflammatory activity[14][15][16]

These studies demonstrate that rational design based on SAR can lead to the development of indoline derivatives with enhanced therapeutic potential and reduced side effects.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.

General Synthesis of Indoline Derivatives

A common synthetic route to N-substituted indoline derivatives involves the reaction of indoline with a substituted benzoyl chloride in the presence of a base like K2CO3 in a solvent such as THF.[17] Further modifications, such as chlorosulfonation and condensation with aromatic amines, can be used to generate a library of derivatives.[17]

Synthesis_Workflow Indoline Indoline Reaction1 Reaction (K2CO3, THF) Indoline->Reaction1 Reagent Substituted Benzoyl Chloride Reagent->Reaction1 Intermediate N-Benzoylindoline Reaction1->Intermediate Chlorosulfonation Chlorosulfonation Intermediate->Chlorosulfonation SulfonylChloride Indoline Sulfonyl Chloride Chlorosulfonation->SulfonylChloride Reaction2 Condensation (Pyridine, DMAP) SulfonylChloride->Reaction2 AromaticAmine Aromatic Amine AromaticAmine->Reaction2 FinalProduct Indoline Derivatives Reaction2->FinalProduct

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the indoline derivatives and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial dilutions of the indoline derivatives in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The indoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies discussed in this guide demonstrate that strategic modifications to the indoline core can lead to compounds with potent and selective activity against a range of diseases. By combining rational drug design with robust experimental validation, the full therapeutic potential of indoline derivatives can be realized.

References

A Comparative Benchmarking Guide: Profiling Indolin-5-ylmethanamine Dihydrochloride Against Characterized Serotonergic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Prospective Benchmarking Analysis

Indolin-5-ylmethanamine dihydrochloride is a structurally intriguing molecule, belonging to the indoline class of heterocyclic compounds. While its direct pharmacological profile in human systems is not yet extensively characterized in publicly available literature, its role as a synthetic intermediate for more complex molecules suggests latent potential.[1] Notably, derivatives of the parent compound, 1-(indolin-5-yl)methanamine, have been investigated for their interaction with plant hormone receptors. However, the core indoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.

Given the structural similarities between the indolylmethanamine core and numerous established neurologically active agents, particularly those modulating the serotonin (5-hydroxytryptamine, 5-HT) system, a prospective benchmarking study is a logical first step in elucidating its potential pharmacological space. The 5-HT receptors, a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, are critical regulators of a vast array of physiological and psychological processes, making them prominent targets for therapeutic intervention in psychiatric and neurological disorders.

This guide, therefore, presents a comprehensive framework for the preclinical benchmarking of this compound. We will hypothetically profile this compound against a panel of well-characterized drugs targeting three key 5-HT receptor subtypes: Buspirone (a 5-HT1A partial agonist), Risperidone (a potent 5-HT2A antagonist), and Ondansetron (a selective 5-HT3A antagonist). The following sections will detail the underlying signaling pathways, provide step-by-step experimental protocols for in vitro and in vivo characterization, and present a structured format for the comparative analysis of the resulting data. This document is intended to serve as a practical roadmap for researchers seeking to explore the therapeutic potential of this and similar novel chemical entities.

Comparative Drug Profiles and Signaling Pathways

A foundational understanding of the comparator drugs and their associated signaling pathways is essential for a meaningful benchmarking analysis.

Comparator Drug Summary:

DrugPrimary TargetMechanism of ActionTherapeutic Class
Buspirone 5-HT1A ReceptorPartial AgonistAnxiolytic
Risperidone 5-HT2A ReceptorAntagonistAntipsychotic
Ondansetron 5-HT3A ReceptorAntagonistAntiemetic
5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled GPCR. Agonist binding initiates a conformational change, leading to the dissociation of the G-protein subunits. The Gαi subunit subsequently inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the anxiolytic and antidepressant effects of 5-HT1A receptor modulators like Buspirone.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp atp ATP atp->adenylyl_cyclase Substrate buspirone Buspirone (Partial Agonist) buspirone->receptor Binds inhibition Inhibition Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates inhibition_x Blocks plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release Triggers risperidone Risperidone (Antagonist) risperidone->receptor

Figure 2: 5-HT2A receptor signaling pathway.

5-HT3A Receptor Signaling

Unlike the other 5-HT receptors, the 5-HT3A receptor is a ligand-gated ion channel. Binding of serotonin directly opens a non-selective cation channel, leading to rapid depolarization of the neuron. This mechanism is crucial in mediating nausea and vomiting. Ondansetron, by blocking this channel, effectively prevents this depolarization. [2][3]

ion_channel_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor 5-HT3A Receptor (Ion Channel) ions Na+, K+, Ca2+ receptor->ions Influx inhibition_x Blocks ondansetron Ondansetron (Antagonist) ondansetron->receptor depolarization Neuronal Depolarization ions->depolarization Causes

Figure 3: 5-HT3A receptor signaling mechanism.

Experimental Protocols

A multi-tiered approach, encompassing in vitro and in vivo assays, is necessary for a thorough characterization of a novel compound. The following protocols are standard methodologies in neuropharmacology.

In Vitro Assays

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.

radioligand_assay prep Prepare Membranes (Expressing Receptor) incubate Incubate: Membranes + Radioligand + Test Compound prep->incubate filter Vacuum Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measures Radioactivity) wash->count analyze Data Analysis (Calculate Ki) count->analyze

Figure 4: Radioligand binding assay workflow.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human 5-HT1A, 5-HT2A, or 5-HT3A receptor.

  • Radioligand Selection:

    • 5-HT1A: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist). [4][5] * 5-HT2A: [3H]Ketanserin (antagonist) or [125I]DOI (agonist). [6][7][8][9] * 5-HT3A: [3H]Granisetron or [3H]GR65630 (antagonists). [10][11][12]3. Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of the chosen radioligand and varying concentrations of this compound or the comparator drug.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

a) cAMP Assay (for 5-HT1A)

This assay measures the ability of a compound to modulate the production of cyclic AMP, the second messenger for Gi/o-coupled receptors.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Compound Incubation: Add varying concentrations of this compound or Buspirone to the cells.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).

b) Calcium Imaging Assay (for 5-HT2A)

This assay measures changes in intracellular calcium concentration, the downstream signaling event for Gq/11-coupled receptors.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: For antagonist testing, pre-incubate the cells with varying concentrations of this compound or Risperidone.

  • Agonist Challenge: Stimulate the cells with a 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (typically EC80).

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of the antagonist in inhibiting the agonist-induced calcium release.

In Vivo Assays

Animal models are crucial for assessing the physiological and behavioral effects of a compound.

This test is a widely used model for assessing anxiety-like behavior in rodents. Anxiolytic compounds, like 5-HT1A agonists, typically increase the time spent in and the number of entries into the open arms of the maze. [1][13][14][15][16] Step-by-Step Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animal Acclimation: Allow the mice or rats to acclimate to the testing room.

  • Compound Administration: Administer this compound, Buspirone, or vehicle to the animals at a predetermined time before the test.

  • Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Compare the behavioral parameters between the different treatment groups.

The head-twitch response in rodents is a characteristic behavior induced by 5-HT2A receptor agonists. Antagonists of this receptor will block this response. [17][18][19][20][21] Step-by-Step Protocol:

  • Animal Acclimation: Acclimate mice to the observation chambers.

  • Antagonist Pre-treatment: Administer varying doses of this compound, Risperidone, or vehicle.

  • Agonist Challenge: After a pre-determined time, administer a 5-HT2A agonist such as DOI (2,5-dimethoxy-4-iodoamphetamine).

  • Observation: Observe the animals for a set period and count the number of head twitches.

  • Data Analysis: Compare the frequency of head twitches in the different pre-treatment groups to determine the antagonistic potency of the test compounds.

This test measures mechanical allodynia (pain in response to a non-painful stimulus) and is sensitive to the analgesic effects of 5-HT3 receptor antagonists. [3][22][23][24][25] Step-by-Step Protocol:

  • Apparatus: A set of calibrated von Frey filaments and a testing chamber with a mesh floor.

  • Animal Acclimation: Acclimate the animals to the testing chambers.

  • Induction of Hypersensitivity (Optional): A model of neuropathic or inflammatory pain can be used to induce mechanical allodynia.

  • Compound Administration: Administer this compound, Ondansetron, or vehicle.

  • Testing: Apply the von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.

  • Data Analysis: Determine the paw withdrawal threshold for each animal and compare between treatment groups.

Comparative Data Analysis

The data obtained from the aforementioned assays should be compiled into a clear and concise format for comparative analysis. The following tables provide a template for organizing these results.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

Compound5-HT1A5-HT2A5-HT3A
This compound Experimental ValueExperimental ValueExperimental Value
Buspirone ~1-10>1000>1000
Risperidone ~420~0.2>1000
Ondansetron >1000>1000~1

Note: Literature values for comparator drugs are approximate and can vary based on experimental conditions.

Table 2: In Vitro Functional Activity (EC50/IC50, nM)

Compound5-HT1A (cAMP)5-HT2A (Ca2+ Flux)
This compound Experimental ValueExperimental Value
Buspirone ~50 (EC50, partial agonist)Inactive
Risperidone Inactive~3 (IC50)

Table 3: In Vivo Behavioral Effects (Effective Dose Range)

CompoundElevated Plus-Maze (Anxiolytic Effect)Head-Twitch Response (Antagonism)Von Frey Test (Analgesic Effect)
This compound Experimental RangeExperimental RangeExperimental Range
Buspirone 0.3-4.0 mg/kgNot ApplicableVariable
Risperidone Anxiogenic at some doses0.1-1.0 mg/kgNot a primary effect
Ondansetron VariableNot Applicable0.1-1.0 mg/kg

Expert Synthesis and Conclusion

The proposed benchmarking framework provides a systematic approach to characterizing the pharmacological profile of this compound. By comparing its performance against well-established drugs with known mechanisms of action, researchers can gain valuable insights into its potential therapeutic applications.

The initial focus on the 5-HT system is a scientifically sound starting point, given the prevalence of the indole scaffold in serotonergic ligands. The results of the radioligand binding assays will provide a crucial first look at the compound's affinity and selectivity profile. A high affinity for a particular 5-HT receptor subtype would warrant further investigation with functional assays to determine whether the compound acts as an agonist, antagonist, or partial agonist.

The in vivo behavioral assays will then be critical in translating these in vitro findings into a physiological context. For instance, if this compound demonstrates high affinity and partial agonism at the 5-HT1A receptor, an anxiolytic-like effect in the elevated plus-maze would be a key piece of corroborating evidence. Conversely, potent antagonism of the 5-HT2A receptor in vitro, coupled with the inhibition of the head-twitch response in vivo, would suggest a potential antipsychotic profile.

It is imperative to acknowledge that this is a prospective guide. The actual pharmacological profile of this compound may extend beyond the 5-HT system. However, the structured approach outlined here provides a robust and logical foundation for its initial characterization. The data generated from these experiments will be instrumental in guiding future research, including more extensive off-target screening and the exploration of its therapeutic potential in relevant disease models. This systematic benchmarking is a cornerstone of modern drug discovery, enabling the efficient and informed progression of novel chemical entities from the laboratory to the clinic.

References

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Confirming Target Engagement of Indolin-5-ylmethanamine Dihydrochloride in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from identifying a promising small molecule to validating its therapeutic potential is a meticulous process. A critical step in this journey is confirming that the molecule engages its intended target within the complex cellular environment. This guide provides an in-depth comparison of modern techniques to confirm the target engagement of investigational compounds, using Indolin-5-ylmethanamine dihydrochloride as a case study. While the specific targets of this compound are not extensively documented in publicly available literature, its core indoline structure is found in compounds known to act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[1][2] This guide will therefore focus on methodologies applicable to confirming the engagement of small molecules with such intracellular protein targets.

The Central Challenge: Proving the Connection

The fundamental question we aim to answer is: "Does my compound bind to its intended target protein in a cellular context?" Answering this question is paramount for several reasons:

  • Mechanism of Action (MoA) Validation: It provides direct evidence that the compound's observed phenotypic effects are a result of its interaction with the hypothesized target.

  • Structure-Activity Relationship (SAR) Studies: It allows for the correlation of binding affinity with functional activity, guiding the optimization of lead compounds.

  • Off-Target Effects: It can be adapted to identify unintended binding partners, providing early insights into potential toxicity or side effects.

This guide will compare and contrast three widely adopted methods for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Pull-Down Assays using biotinylated probes, and Photo-Affinity Labeling. Each method offers unique advantages and is suited to different stages of the drug discovery pipeline.

Comparative Analysis of Target Engagement Methodologies

Method Principle Advantages Disadvantages Throughput Reagent Requirement
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.Label-free, applicable to native proteins, can be performed in live cells and tissues.Not suitable for all targets (e.g., membrane proteins), requires a specific antibody for the target protein for Western blot analysis.Low to medium, can be adapted for higher throughput (HTRF-CETSA).Specific antibody for the target protein.
Pull-Down Assay (Biotinylated Probe) A biotinylated version of the compound is used to capture its binding partners from cell lysates.Can identify unknown binding partners, relatively straightforward protocol.Requires chemical synthesis of a biotinylated probe, potential for steric hindrance by the biotin tag, may miss weak binders due to washing steps.Low to medium.Biotinylated compound, streptavidin beads.
Photo-Affinity Labeling A photo-reactive group on the compound covalently crosslinks it to its binding partners upon UV irradiation.Covalently captures even transient or weak interactions, provides a "snapshot" of binding in a physiological context.Requires synthesis of a photo-reactive probe, potential for non-specific crosslinking, requires specialized UV equipment.Low.Photo-reactive and tagged (e.g., biotin, alkyne) compound.

In-Depth Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of proteins. When a small molecule binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.

The choice of temperature gradient is critical; it must span the melting temperature (Tm) of the target protein. The initial broad gradient helps to identify the approximate Tm, which is then refined in subsequent experiments. The choice of lysis buffer is also important to ensure the integrity of the protein while allowing for efficient extraction. A non-denaturing buffer is essential.

The CETSA protocol includes internal controls that make it a self-validating system. The vehicle-treated control establishes the baseline thermal stability of the target protein. A dose-response experiment further validates the specificity of the interaction; a specific ligand should induce a thermal shift in a dose-dependent manner.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Seed and culture cells B 2. Treat with Indolin-5-ylmethanamine dihydrochloride or vehicle A->B C 3. Harvest and lyse cells B->C D 4. Aliquot lysate and heat at different temperatures C->D E 5. Centrifuge to pelletprecipitated proteins D->E F 6. Collect supernatant E->F G 7. Analyze soluble protein by Western Blot or other methods F->G

Caption: CETSA experimental workflow.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Heating Step:

    • Clarify the lysate by centrifugation.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein (e.g., 5-LOX or sEH) in the supernatant by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve for the drug-treated samples compared to the vehicle control indicates target engagement.

Pull-Down Assay with Biotinylated Probes

This method relies on synthesizing a version of the compound of interest that is tagged with biotin. This "bait" is then used to "fish" for its binding partners from a cell lysate.

The design of the biotinylated probe is crucial. The biotin tag should be attached to a part of the molecule that is not essential for target binding, and a flexible linker is often incorporated to minimize steric hindrance. The choice of washing conditions is a balancing act; stringent washes are needed to remove non-specific binders, but overly harsh conditions can disrupt the specific interaction.

A key control is to perform the pull-down in the presence of an excess of the untagged, "competitor" compound. If the biotinylated probe is specifically binding to its target, the competitor compound will outcompete it, leading to a significant reduction in the amount of target protein pulled down.

PullDown_Workflow cluster_preparation Preparation cluster_binding Binding & Capture cluster_analysis Analysis A 1. Synthesize biotinylated Indolin-5-ylmethanamine C 3. Incubate lysate with biotinylated probe A->C B 2. Prepare cell lysate B->C D 4. Add streptavidin beads to capture probe-protein complexes C->D E 5. Wash beads to remove non-specific binders D->E F 6. Elute bound proteins E->F G 7. Analyze eluate by Western Blot or Mass Spectrometry F->G

Caption: Pull-down assay workflow.

  • Probe Synthesis:

    • Synthesize a biotinylated version of this compound. This typically involves adding a linker arm and a biotin moiety to a position on the molecule that does not interfere with target binding.

  • Cell Lysate Preparation:

    • Harvest cells and prepare a protein lysate using a suitable lysis buffer.

  • Incubation:

    • Incubate the cell lysate with the biotinylated probe for several hours at 4°C to allow for binding.

    • In a parallel control experiment, pre-incubate the lysate with an excess of the non-biotinylated compound before adding the biotinylated probe.

  • Capture:

    • Add streptavidin-coated magnetic beads or agarose resin to the lysate and incubate to capture the biotinylated probe and any bound proteins.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the putative target (e.g., 5-LOX or sEH). A band corresponding to the target protein should be present in the sample incubated with the biotinylated probe but significantly reduced in the competitor sample. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify all binding partners.

Photo-Affinity Labeling

Photo-affinity labeling (PAL) is a powerful technique to covalently capture protein-ligand interactions. A photo-reactive group (e.g., a diazirine or benzophenone) is incorporated into the structure of the compound of interest. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby amino acid residues of the binding protein.

The placement of the photo-reactive group is critical and should be guided by SAR data to ensure it does not disrupt binding. The duration and wavelength of UV irradiation must be optimized to maximize crosslinking efficiency while minimizing cell damage.

Similar to pull-down assays, a competition experiment with an excess of the non-probe compound is the gold standard for validating the specificity of the labeling. A reduction in the labeling of the target protein in the presence of the competitor indicates a specific interaction.

PAL_Workflow cluster_treatment Cell Treatment & Crosslinking cluster_lysis_capture Lysis & Capture cluster_analysis Analysis A 1. Synthesize photo-reactive probe of Indolin-5-ylmethanamine B 2. Treat live cells with the probe A->B C 3. Irradiate with UV light to induce covalent crosslinking B->C D 4. Lyse cells C->D E 5. 'Click' a reporter tag (e.g., biotin) onto the probe (if applicable) D->E F 6. Enrich labeled proteins using streptavidin beads E->F G 7. Elute and analyze labeled proteins by Western Blot or MS F->G

Caption: Photo-affinity labeling workflow.

  • Probe Synthesis:

    • Synthesize a version of this compound that incorporates a photo-reactive group and a reporter tag (e.g., an alkyne or a biotin).

  • Cell Treatment and Crosslinking:

    • Treat live cells with the photo-affinity probe.

    • Expose the cells to UV light of a specific wavelength (e.g., 365 nm) for a short period to induce crosslinking.

  • Lysis and Reporter Tagging:

    • Lyse the cells.

    • If the probe contains an alkyne group, perform a click chemistry reaction to attach a biotin tag.

  • Enrichment:

    • Enrich the biotin-tagged, crosslinked proteins using streptavidin beads.

  • Analysis:

    • Elute the captured proteins and analyze them by Western blotting for the target of interest or by mass spectrometry for target identification.

Conclusion and Future Perspectives

Confirming target engagement is a non-trivial but essential step in drug discovery. The choice of method depends on various factors, including the availability of reagents, the nature of the target protein, and the specific question being asked.

  • CETSA is an excellent choice for validating a known target without the need for chemical modification of the compound.

  • Pull-down assays are valuable for both validating known targets and identifying new ones, though they require the synthesis of a tagged probe.

  • Photo-affinity labeling offers the most robust method for capturing interactions, including transient ones, but also presents the highest technical barrier in terms of probe synthesis and experimental execution.

For a comprehensive understanding of the cellular engagement of this compound, a multi-pronged approach is recommended. For instance, CETSA could be used to initially confirm the thermal stabilization of 5-LOX or sEH, followed by a pull-down assay or photo-affinity labeling to provide orthogonal validation and potentially identify other binding partners. By employing these rigorous techniques, researchers can build a strong foundation of evidence for the mechanism of action of their compounds, paving the way for successful preclinical and clinical development.

References

  • This compound | 1242338-94-8 | C9H14Cl2N2 | Appchem. Appchem. [Link]

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  • Collection - Discovery and Optimization of Indoline-Based Compounds as Dual 5‑LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - Journal of Medicinal Chemistry - ACS Figshare. ACS Figshare. [Link]

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A Head-to-Head Functional Comparison of Indolin-5-ylmethanamine dihydrochloride and the Positive Control 8-OH-DPAT at the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Comparative Functional Analysis

In the landscape of contemporary drug discovery, the serotonin 1A (5-HT1A) receptor remains a pivotal target for therapeutic intervention in a spectrum of neuropsychiatric disorders, including anxiety and depression.[1] The development of novel ligands with distinct pharmacological profiles is paramount for advancing our therapeutic arsenal. This guide presents a head-to-head functional comparison of a novel compound, Indolin-5-ylmethanamine dihydrochloride, against the well-characterized, high-affinity 5-HT1A receptor agonist, (±)-8-Hydroxy-dipropylaminotetralin hydrobromide (8-OH-DPAT).

This compound, a compound featuring an indoline scaffold, is of interest due to the prevalence of this structural motif in numerous biologically active molecules.[2] While its specific biological targets are not extensively characterized, its structural elements suggest a potential interaction with biogenic amine receptors, including the serotonin receptor family. The endogenous ligand for serotonin receptors, serotonin (5-hydroxytryptamine or 5-HT), itself is an indoleamine.[3]

Our positive control, 8-OH-DPAT, is a prototypical full agonist for the 5-HT1A receptor and has been extensively used in pharmacological research to elucidate the receptor's function and signaling pathways.[4][5] By comparing the functional activity of this compound to that of 8-OH-DPAT, we aim to characterize its potential agonist activity at the 5-HT1A receptor, thereby providing valuable insights for researchers in neuropharmacology and medicinal chemistry.

This guide will provide a detailed, step-by-step methodology for two key functional assays: a cAMP (cyclic adenosine monophosphate) inhibition assay and a phospho-ERK1/2 (extracellular signal-regulated kinase) assay. These assays are designed to quantitatively assess the potency and efficacy of both compounds in modulating the canonical Gαi/o-coupled signaling pathway and a key downstream kinase cascade of the 5-HT1A receptor.

The 5-HT1A Receptor Signaling Cascade: A Dual-Pronged Investigation

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[6] Agonist binding to the receptor initiates a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7] This inhibition of cAMP production is a hallmark of 5-HT1A receptor activation and serves as a robust readout for agonist activity.

In addition to the canonical cAMP pathway, the Gβγ subunits, and to some extent the Gαi/o subunit, can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, of which ERK1/2 is a key component.[8] The phosphorylation of ERK1/2 (p-ERK) represents a convergence point for many GPCR signaling pathways and provides a valuable secondary readout to confirm and further characterize agonist-induced receptor activation.[9]

Our experimental design, therefore, employs a dual-assay approach to provide a comprehensive functional characterization of this compound in comparison to 8-OH-DPAT.

Visualizing the 5-HT1A Signaling Pathway

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-HT1A_Receptor 5-HT1A Receptor G_Protein Gαi/oβγ 5-HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Agonist (Indolin-5-ylmethanamine or 8-OH-DPAT) Agonist->5-HT1A_Receptor Binds G_alpha Gαi/o (active) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->Adenylyl_Cyclase Inhibits MEK MEK G_beta_gamma->MEK Activates ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK pERK->Cellular_Response Leads to

Caption: 5-HT1A receptor signaling cascade.

Experimental Protocols

The following protocols are designed for a 384-well plate format, suitable for high-throughput screening and pharmacological characterization.

Protocol 1: cAMP Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the forskolin-stimulated production of cAMP in cells stably expressing the human 5-HT1A receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Test Compounds: this compound and 8-OH-DPAT hydrobromide, prepared as 10 mM stock solutions in DMSO.

  • Forskolin: Prepared as a 10 mM stock solution in DMSO.

  • cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF) or AlphaLISA-based cAMP assay kit.

  • Microplates: 384-well, white, solid-bottom assay plates.

Procedure:

  • Cell Culture and Plating:

    • Culture the 5-HT1A receptor-expressing cells in T75 flasks until they reach 80-90% confluency.

    • On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend them in assay buffer to a density of 1 x 10^6 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of the 384-well assay plate (5,000 cells/well).

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and 8-OH-DPAT in assay buffer. The final concentrations should range from 1 pM to 100 µM.

    • Add 2.5 µL of the diluted compounds to the appropriate wells. Include a vehicle control (assay buffer with 0.1% DMSO).

  • Forskolin Stimulation:

    • Prepare a solution of forskolin in assay buffer at a concentration that will yield a final concentration of 10 µM in the assay wells.

    • Add 2.5 µL of the forskolin solution to all wells except for the basal control wells (which receive 2.5 µL of assay buffer).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • cAMP Detection:

    • Prepare the cAMP detection reagents according to the manufacturer's protocol.

    • Add the detection reagents to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an HTRF or AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

Protocol 2: Phospho-ERK1/2 Assay

This assay measures the phosphorylation of ERK1/2 at Thr202/Tyr204 in response to compound stimulation in cells expressing the 5-HT1A receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Culture Medium: As described in Protocol 1.

  • Serum-Free Medium: DMEM/F-12 without FBS.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Test Compounds: As described in Protocol 1.

  • Phospho-ERK1/2 Detection Kit: An AlphaLISA SureFire Ultra or HTRF-based phospho-ERK1/2 assay kit.

  • Microplates: 384-well, white, solid-bottom assay plates.

Procedure:

  • Cell Culture and Plating:

    • Plate the cells as described in Protocol 1 and allow them to adhere overnight.

    • The following day, replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.

  • Compound Stimulation:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 5 µL of the diluted compounds to the appropriate wells.

    • Incubate the plate at 37°C for 5-10 minutes.

  • Cell Lysis:

    • Carefully remove the medium from the wells.

    • Add the lysis buffer provided in the detection kit to each well.

    • Incubate at room temperature for 15 minutes with gentle shaking.

  • Detection:

    • Transfer the cell lysates to a new 384-well white assay plate.

    • Add the detection reagents (e.g., acceptor beads and donor beads) according to the manufacturer's protocol.

    • Incubate the plate at room temperature for 2 hours in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA or HTRF-compatible plate reader.

  • Data Analysis:

    • Plot the signal (e.g., AlphaLISA counts or HTRF ratio) against the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_cAMP cAMP Inhibition Assay cluster_pERK Phospho-ERK1/2 Assay Cell_Culture Cell Culture (5-HT1A expressing cells) Plate_Cells_cAMP Plate Cells Cell_Culture->Plate_Cells_cAMP Plate_Cells_pERK Plate & Serum Starve Cells Cell_Culture->Plate_Cells_pERK Compound_Dilution Serial Dilution of Test Compounds Add_Compound_cAMP Add Compound Compound_Dilution->Add_Compound_cAMP Add_Compound_pERK Add Compound Compound_Dilution->Add_Compound_pERK Plate_Cells_cAMP->Add_Compound_cAMP Add_Forskolin Add Forskolin Add_Compound_cAMP->Add_Forskolin Incubate_cAMP Incubate (30 min) Add_Forskolin->Incubate_cAMP Detect_cAMP Add Detection Reagents & Incubate (60 min) Incubate_cAMP->Detect_cAMP Read_cAMP Read Plate (HTRF/AlphaLISA) Detect_cAMP->Read_cAMP Data_Analysis Data Analysis (EC50 & Emax Determination) Read_cAMP->Data_Analysis Plate_Cells_pERK->Add_Compound_pERK Incubate_pERK Incubate (5-10 min) Add_Compound_pERK->Incubate_pERK Lyse_Cells Lyse Cells Incubate_pERK->Lyse_Cells Detect_pERK Add Detection Reagents & Incubate (2h) Lyse_Cells->Detect_pERK Read_pERK Read Plate (AlphaLISA/HTRF) Detect_pERK->Read_pERK Read_pERK->Data_Analysis

Caption: Generalized workflow for the comparative functional assays.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise tabular format to facilitate a direct comparison between this compound and 8-OH-DPAT.

Table 1: Comparative Potency and Efficacy in the cAMP Inhibition Assay

CompoundEC50 (nM) [95% CI]Emax (% Inhibition)
8-OH-DPAT Expected low nM rangeExpected ~100%
This compound To be determinedTo be determined

Table 2: Comparative Potency and Efficacy in the Phospho-ERK1/2 Assay

CompoundEC50 (nM) [95% CI]Emax (% of 8-OH-DPAT)
8-OH-DPAT Expected low nM range100% (by definition)
This compound To be determinedTo be determined

Interpretation of Results:

  • Potency (EC50): A lower EC50 value indicates a higher potency, meaning a lower concentration of the compound is required to elicit a half-maximal response.

  • Efficacy (Emax): The Emax value reflects the maximum response a compound can produce. A compound with an Emax similar to the full agonist 8-OH-DPAT would be considered a full agonist. A compound with a lower Emax would be classified as a partial agonist. If no response is observed, the compound is likely an antagonist or does not interact with the receptor.

By comparing the EC50 and Emax values of this compound to those of 8-OH-DPAT in both assays, we can build a comprehensive pharmacological profile of this novel compound at the 5-HT1A receptor. This data will be instrumental in guiding future structure-activity relationship (SAR) studies and in vivo investigations.

Conclusion

This guide provides a robust and scientifically rigorous framework for the head-to-head functional comparison of this compound and the established 5-HT1A agonist, 8-OH-DPAT. The detailed protocols for the cAMP inhibition and phospho-ERK1/2 assays, coupled with the clear data presentation and interpretation guidelines, will enable researchers to accurately characterize the pharmacological properties of this novel compound. The insights gained from these studies will be crucial in determining its potential as a new modulator of the serotonergic system and for the development of next-generation therapeutics for neurological and psychiatric disorders.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Indolin-5-ylmethanamine Dihydrochloride: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of Indolin-5-ylmethanamine dihydrochloride (CAS No. 1242338-94-8). As researchers and drug development professionals, our work with novel compounds demands a safety-first mindset, grounded in a deep understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your research. We will explore the "why" behind each safety protocol, empowering you to make informed decisions in the laboratory.

Hazard Profile Analysis: Understanding the Risks

This compound is a research chemical whose toxicological properties have not been fully investigated.[1] Therefore, it must be handled with the care afforded to all new chemical entities. The primary hazards, as identified by suppliers, are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The compound is consistently flagged with the following hazard statements:

  • H302: Harmful if swallowed. [2] This indicates that acute toxicity can occur following ingestion.

  • H315: Causes skin irritation. [2] Direct contact with the skin is likely to cause inflammation, redness, or irritation.[1][3]

  • H319: Causes serious eye irritation. [2] Contact with the eyes can lead to significant, potentially damaging, irritation.[3]

  • H335: May cause respiratory irritation. [2] Inhalation of the dust or powder can irritate the respiratory tract.[3]

Some safety data for analogous compounds also include H311: Toxic in contact with skin, suggesting that systemic effects from dermal absorption are a possibility and should be guarded against. Given this profile, the primary routes of exposure we must protect against are ingestion, skin contact, eye contact, and inhalation.

The Hierarchy of Controls: A Proactive Safety Strategy

Before selecting Personal Protective Equipment (PPE), we must implement more effective control measures. PPE is the last line of defense.

  • Engineering Controls: The most critical engineering control is the use of a properly functioning chemical fume hood, especially when handling the solid powder (e.g., weighing, transferring).[1] This contains dust and vapors at the source, preventing inhalation. Ensure that eyewash stations and safety showers are readily accessible and tested.[1][4]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Clearly demarcate areas where it is being used. All personnel must receive documented training on the specific hazards and handling procedures.[5]

Mandatory Personal Protective Equipment (PPE) Protocol

The appropriate selection and use of PPE are critical for preventing exposure. The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our minimum standard.[6]

Primary Barrier: Hand Protection

Given the skin irritation hazard, gloves are non-negotiable.

  • Selection: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and are a suitable choice.[7] Always consult a manufacturer's glove compatibility chart for specific chemicals if prolonged contact is anticipated.

  • Technique: Always inspect gloves for tears or holes before use. If handling significant quantities or when there is a high risk of splash, consider double-gloving. Remove gloves immediately after handling the compound, using the proper technique to avoid skin contact, and wash hands thoroughly.[4]

Eye and Face Protection

To prevent serious eye irritation, robust protection is essential.

  • Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work with this chemical.[7]

  • Enhanced Protection: When handling the powder, or any quantity that poses a splash risk, chemical splash goggles are mandatory.[4]

  • Face Shield: For procedures with a higher risk of splashing or energetic reaction (e.g., sonicating a solution, heating), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[7]

Protective Clothing
  • Laboratory Coat: A properly fitting, buttoned lab coat must be worn to protect the skin and personal clothing.[7]

  • Apparel: Long pants and closed-toe, closed-heel shoes are required in any laboratory setting. Avoid fabrics like polyester that can melt if they come into contact with certain chemicals or heat sources.[7]

Respiratory Protection

Engineering controls should be the primary method for preventing inhalation.

  • When Required: A respirator may be necessary if engineering controls are not feasible or during a large spill clean-up.[5][7] Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation, training, and annual fit testing.[7]

  • Selection: For powders, a NIOSH-approved N95 dust mask or a half-mask air-purifying respirator with P100 cartridges would be appropriate.[8][9]

Quantitative Safety Data Summary

While specific Occupational Exposure Limits (OELs) from bodies like OSHA or ACGIH have not been established for this compound, a hazard banding approach can be used to manage risk for data-poor substances.[10][11][12]

Table 1: GHS Hazard and Precautionary Statements

GHS Code Hazard Statement Associated Precautionary Statements
H302 Harmful if swallowed.[2] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[6] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H315 Causes skin irritation.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.
H319 Causes serious eye irritation.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][13]

| H335 | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

Procedural Guidance: A Step-by-Step Workflow

A self-validating protocol integrates safety checks at every stage. The following workflow illustrates the key decision points and actions from receipt of the chemical to its final disposal.

G cluster_prep Preparation & Planning cluster_handling Active Handling cluster_cleanup Cleanup & Disposal ReviewSDS 1. Review SDS & SOP DonPPE 2. Don Full PPE (Goggles, Lab Coat, Gloves) ReviewSDS->DonPPE PrepArea 3. Prepare Fume Hood (Verify Airflow, Clear Area) DonPPE->PrepArea Weigh 4. Weigh Solid in Hood PrepArea->Weigh Transport in sealed container Dissolve 5. Prepare Solution in Hood Weigh->Dissolve Decontaminate 6. Decontaminate Glassware Dissolve->Decontaminate SegregateWaste 7. Segregate Waste (Solid, Liquid, PPE) Decontaminate->SegregateWaste DoffPPE 8. Doff PPE Correctly SegregateWaste->DoffPPE WashHands 9. Wash Hands Thoroughly DoffPPE->WashHands

Caption: Safe Handling Workflow for this compound.

Protocol: Weighing and Preparing a Solution
  • Preparation: Before bringing the chemical into the lab, review this guide and the supplier's Safety Data Sheet (SDS). Ensure the chemical fume hood is on and airflow is verified. Clear the workspace of any unnecessary items.

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Transfer: Transport the sealed container of this compound to the fume hood.

  • Weighing: Inside the fume hood, carefully open the container. Use a spatula to weigh the desired amount of powder onto weighing paper or directly into a tared vessel. Perform this action gently to minimize dust formation.

  • Dissolving: Cap the weighing vessel. Add the solvent to your final flask, then carefully add the weighed powder. Rinse the weighing vessel with a small amount of solvent and add it to the final flask to ensure a complete transfer.

  • Cleanup: Tightly cap the stock bottle and the final solution. Decontaminate the spatula and any surfaces inside the hood that may have been exposed.

  • Waste: Dispose of the contaminated weighing paper and any used pipette tips into a designated solid hazardous waste container kept within the fume hood.

Emergency Response and Decontamination

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Call a physician if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.

  • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Do not induce vomiting. Call a poison center or physician immediately.

  • Spills: Evacuate non-essential personnel. Wearing full PPE (including respiratory protection if the spill is large or outside a hood), cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[1]

Waste Disposal Plan

All waste streams containing this compound must be treated as hazardous.

  • Contaminated PPE: Gloves, bench paper, and other disposable items that come into contact with the chemical should be placed in a sealed bag and disposed of in the solid hazardous waste stream.

  • Chemical Waste: Unused solid material and solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: All chemical waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1] Do not pour chemical waste down the drain.

By integrating these safety protocols and procedural steps into your daily workflow, you build a self-validating system that protects you, your colleagues, and your research.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • This compound | 1242338-94-8 - Sigma-Aldrich. (n.d.).
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  • SAFETY DATA SHEET. (2025-12-18).
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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-5-ylmethanamine dihydrochloride
Reactant of Route 2
Indolin-5-ylmethanamine dihydrochloride

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